Stalk peptide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C48H77N11O16S |
|---|---|
分子量 |
1096.3 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C48H77N11O16S/c1-7-25(4)38(58-43(69)33(22-61)55-41(67)30(19-27-12-9-8-10-13-27)52-42(68)32(21-60)56-45(71)37(50)26(5)63)46(72)53-29(18-24(2)3)40(66)51-28(15-17-76-6)39(65)57-34(23-62)47(73)59-16-11-14-35(59)44(70)54-31(48(74)75)20-36(49)64/h8-10,12-13,24-26,28-35,37-38,60-63H,7,11,14-23,50H2,1-6H3,(H2,49,64)(H,51,66)(H,52,68)(H,53,72)(H,54,70)(H,55,67)(H,56,71)(H,57,65)(H,58,69)(H,74,75)/t25-,26+,28-,29-,30-,31-,32-,33-,34-,35-,37-,38-/m0/s1 |
InChI 键 |
YLXJVSJYKRNPFH-OQXFRKKASA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Stalk Peptide Mechanism of Action in Adhesion GPCRs
For Immediate Release
[City, State] – [Date] – In a significant leap forward for cellular biology and drug development, a comprehensive understanding of the activation mechanism of adhesion G protein-coupled receptors (aGPCRs) by their intrinsic stalk peptide is now emerging. This technical guide provides an in-depth exploration of this pivotal mechanism, offering researchers, scientists, and drug development professionals a detailed overview of the core principles, experimental validation, and future directions in this exciting field.
Adhesion GPCRs, a large and enigmatic family of receptors, play crucial roles in a vast array of physiological processes, from neuronal development to immune function. A defining feature of most aGPCRs is their autoproteolytic cleavage within a conserved GPCR Autoproteolysis-Inducing (GAIN) domain. This cleavage event generates an N-terminal fragment (NTF) and a C-terminal fragment (CTF), the latter of which contains the seven-transmembrane (7TM) domain and an N-terminal "stalk" region. For years, the precise mechanism by which these receptors are activated remained elusive.
Groundbreaking research has now illuminated that this stalk region functions as a tethered agonist, aptly named the "Stachel" peptide.[1][2] Following the dissociation of the inhibitory NTF, the this compound is unmasked and can then bind to and activate the 7TM domain, initiating downstream signaling cascades.[3][4][5] This intramolecular activation mechanism represents a paradigm shift in our understanding of GPCR signaling and opens up new avenues for therapeutic intervention.
The Core Mechanism: From Cleavage to Activation
The activation of aGPCRs via the this compound is a multi-step process that begins with the autoproteolytic cleavage at the GPCR Proteolysis Site (GPS) within the GAIN domain.[4][6][7] This cleavage is a constitutive process that occurs during receptor biosynthesis. The resulting NTF and CTF remain non-covalently associated, maintaining the receptor in an inactive state.[3][4]
Activation is triggered by stimuli that lead to the dissociation of the NTF from the CTF.[3][4][5] This "unmasking" of the this compound is a critical step. The liberated stalk, a sequence of approximately 15-20 amino acids, is then free to interact with the transmembrane domain of the receptor.[3][4] Cryo-electron microscopy (cryo-EM) studies have provided unprecedented structural insights into this process, revealing how the this compound, upon binding, induces a conformational change in the 7TM bundle, leading to the recruitment and activation of intracellular G proteins.[3][8][9]
Signaling Versatility: A Plethora of Downstream Pathways
A remarkable feature of this compound-mediated aGPCR activation is the ability to engage a diverse range of G protein signaling pathways. The C-terminal fragment of GPR110, for instance, has been shown to activate all four major G protein families: Gq, Gs, Gi, and G12/13.[8] This promiscuity in G protein coupling underscores the complex and multifaceted roles of aGPCRs in cellular signaling. The specific downstream pathways activated can be investigated using a variety of cell-based reporter assays.[8][10]
| aGPCR | G Protein Pathway | Reporter Assay | Reference |
| GPR110 | Gq | NFAT-RE | [8] |
| GPR110 | Gs | CRE | [8] |
| GPR110 | Gi | SRE | [8] |
| GPR110 | G12/13 | SRF-RE | [8] |
Table 1: G Protein Coupling and Corresponding Reporter Assays for GPR110 Activation. This table summarizes the diverse G protein signaling pathways activated by the this compound of GPR110 and the specific reporter gene assays used to measure the activity of each pathway.
Synthetic Stalk Peptides: Powerful Tools for Research and Drug Discovery
The discovery that synthetic peptides corresponding to the stalk region can act as potent and specific agonists for their respective aGPCRs has been a significant breakthrough.[1][5] These synthetic peptides have become invaluable tools for dissecting the pharmacology of aGPCRs and exploring their therapeutic potential. For example, a synthetic this compound of GPR110 was shown to promote neurite outgrowth in primary neuron cultures, mimicking the effect of the endogenous ligand.[8][11]
| Receptor | Peptide Sequence | EC50 | Assay | Reference |
| GPR133 | p13 (from GPR133) | >400 µM | P2Y12-ΔGPS-CTF(GPR133) activation | [1] |
| GPR126 | p16 (from GPR126) | Not specified | P2Y12-ΔGPS-CTF(GPR126) activation | [1] |
| GPR110 | TSFSILMSPN (567-576) | Not specified | Neurite Outgrowth Assay | [8] |
Table 2: Activity of Synthetic Stalk Peptides. This table provides examples of synthetic stalk peptides used to activate their cognate aGPCRs and the assays in which their activity was measured.
Visualizing the Mechanism and Experimental Approaches
To further elucidate the this compound mechanism, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Figure 1: aGPCR Activation by this compound. This diagram illustrates the proposed mechanism of aGPCR activation, initiated by ligand binding or mechanical force leading to the dissociation of the NTF and subsequent activation of the 7TM domain by the tethered this compound.
Figure 2: Downstream Signaling of aGPCRs. This diagram outlines the major G protein-mediated signaling pathways that can be activated by aGPCRs following this compound engagement, leading to a variety of cellular responses.
Figure 3: Experimental Workflow. This diagram provides a generalized workflow for investigating the activity of aGPCR stalk peptides, from construct design to functional assays and data analysis.
Detailed Experimental Protocols
A cornerstone of robust scientific inquiry is the reproducibility of experimental findings. To this end, detailed methodologies for key experiments are provided below.
Cell-Based Reporter Gene Assays for G Protein Signaling
These assays are fundamental for determining which G protein pathways are activated by a specific aGPCR.[8][10]
Principle: Upon aGPCR activation, specific G protein pathways are initiated, leading to the activation of transcription factors that bind to response elements (REs) in the promoter of a reporter gene (e.g., luciferase). The resulting luminescence is proportional to the level of pathway activation.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with a plasmid encoding the aGPCR of interest (or a control vector) and a reporter plasmid containing the specific response element (CRE, NFAT-RE, SRE, or SRF-RE) upstream of a luciferase gene, using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Stimulation:
-
24 hours post-transfection, the medium is replaced with serum-free DMEM.
-
For experiments with synthetic peptides, cells are treated with varying concentrations of the peptide.
-
For assessing the activity of aGPCR constructs, no external stimulation is typically required for constitutively active forms (e.g., CTF-only constructs).
-
-
Luciferase Assay:
-
After 6-8 hours of stimulation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data is typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
-
Data Analysis:
-
Fold induction is calculated as the ratio of luciferase activity in stimulated or aGPCR-expressing cells to that in control cells.
-
For peptide stimulation, dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
-
Bioluminescence Resonance Energy Transfer (BRET) Assays for Protein-Protein Interactions
BRET is a powerful technique to monitor the interaction between the activated aGPCR and downstream signaling partners like G proteins or β-arrestins in real-time in living cells.[12][13][14][15][16]
Principle: BRET measures the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., yellow fluorescent protein, YFP) when they are in close proximity (<10 nm).
Methodology:
-
Construct Preparation:
-
The aGPCR is fused to either Rluc or YFP at its C-terminus.
-
The interacting partner (e.g., a G protein subunit or β-arrestin) is fused to the corresponding BRET partner.
-
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with the donor- and acceptor-tagged constructs.
-
-
BRET Measurement:
-
48 hours post-transfection, cells are harvested and resuspended in a suitable buffer.
-
The cells are plated in a white 96-well plate.
-
The bioluminescent substrate (e.g., coelenterazine (B1669285) h) is added to initiate the reaction.
-
Light emissions at the donor and acceptor wavelengths are measured simultaneously using a microplate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
An increase in the BRET ratio upon agonist stimulation indicates a conformational change or recruitment of the interacting partner.
-
Future Perspectives and Conclusion
The elucidation of the this compound mechanism represents a major advancement in the field of aGPCR biology. However, many questions remain. The precise physiological triggers for NTF dissociation are still largely unknown for many aGPCRs. Furthermore, the potential for biased agonism, where different this compound conformations or modifications could preferentially activate certain signaling pathways, is an exciting area for future investigation.
The ability to target aGPCRs with synthetic stalk peptides or small molecules that mimic their action holds immense therapeutic promise. As our understanding of the structural and functional nuances of this compound-mediated activation continues to grow, so too will our ability to develop novel therapeutics for a wide range of diseases. This in-depth technical guide provides a solid foundation for researchers to build upon as we continue to unravel the complexities of this fascinating receptor family.
References
- 1. A Tethered Agonist within the Ectodomain Activates the Adhesion G Protein-coupled Receptors GPR126 and GPR133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tethered Agonism: A Common Activation Mechanism of Adhesion GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tethered peptide activation mechanism of adhesion GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of adhesion G protein–coupled receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Unveiling Mechanical Activation: GAIN Domain Unfolding and Dissociation in Adhesion GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Structural basis of adhesion GPCR GPR110 activation by this compound and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of adhesion GPCR GPR110 activation by this compound and G-proteins coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 11. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 12. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 16. researchmgt.monash.edu [researchmgt.monash.edu]
Stalk-Mediated Signaling Pathways in Synaptogenesis: A Technical Guide
Abstract
The formation of synapses, or synaptogenesis, is a fundamental process for establishing the intricate neural circuits that underpin brain function. This process relies on a sophisticated molecular dialogue between pre- and postsynaptic neurons, orchestrated by a variety of cell-surface and secreted signaling molecules. Among the most critical players are transmembrane proteins whose extracellular "stalk" regions mediate cell-cell recognition, adhesion, and the initiation of signaling cascades that recruit and organize the synaptic machinery. This technical guide provides an in-depth exploration of four core stalk-mediated signaling pathways—Neurexin-Neuroligin, Ephrin-Eph, Wnt, and Hedgehog—that are instrumental in synaptogenesis. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular mechanisms, quantitative interaction data, and key experimental protocols used to investigate these essential pathways.
Core Signaling Pathways in Synaptogenesis
Synaptogenesis is a multi-step process involving the initial contact between an axon and a dendrite, followed by the recruitment of pre- and postsynaptic components and the maturation of the synaptic connection.[1] Transmembrane proteins and secreted morphogens act as key organizers in this process.
The Neurexin-Neuroligin Pathway
Neurexins (NXs), localized on the presynaptic membrane, and their postsynaptic binding partners, Neuroligins (NLs), are quintessential synaptic cell adhesion molecules that form a trans-synaptic bridge.[2][3][4] This interaction is crucial for the formation, maturation, and maintenance of both excitatory and inhibitory synapses.[1][5]
-
Mechanism of Action: The binding of presynaptic neurexin to postsynaptic neuroligin can, on its own, trigger the formation of a "hemisynapse".[5] Neuroligins can induce presynaptic differentiation in contacting axons, while neurexins can organize postsynaptic specializations.[4][5] Their intracellular domains bind to scaffolding proteins, such as PSD-95 at excitatory synapses and gephyrin at inhibitory synapses, thereby recruiting neurotransmitter receptors, channels, and other essential synaptic proteins.[1]
-
Role of Splicing: The diversity of neurexin and neuroligin isoforms, generated through extensive alternative splicing, is thought to provide a "synaptic recognition code" that helps determine synapse properties and specificity.[2][5] For example, an insert at splice site 4 of β-neurexins can selectively promote GABAergic (inhibitory) synaptic function, while an insert at site B of neuroligin-1 selectively enhances glutamatergic (excitatory) function.[5]
The Ephrin-Eph Receptor Pathway
The Eph receptors, the largest family of receptor tyrosine kinases, and their membrane-bound ligands, the ephrins, mediate cell-cell contact signaling that is critical for both axon guidance and synapse formation. A key feature of this system is its capacity for bidirectional signaling.
-
Forward Signaling: When ephrin ligands on one cell bind to Eph receptors on an opposing cell, they trigger autophosphorylation of the Eph receptor's kinase domain.[6] This "forward" signal into the Eph-expressing cell modulates the actin cytoskeleton through Guanine nucleotide exchange factors (GEFs), influencing dendritic spine morphogenesis and maturation.[6][7]
-
Reverse Signaling: Simultaneously, the binding event can initiate a "reverse" signal into the ephrin-expressing cell.[6] This is particularly true for the transmembrane ephrin-B ligands, which become phosphorylated by Src family kinases, leading to the recruitment of scaffolding proteins and regulation of cytoskeletal dynamics, thereby controlling presynaptic differentiation.[6][7]
The Wnt Signaling Pathway
Wnt proteins are a family of secreted glycoproteins that act as morphogens during development and have been identified as key regulators of synapse formation and plasticity in the mature nervous system.[1][8][9] Wnt signaling pathways are broadly classified into canonical and non-canonical routes.
-
Canonical Pathway: In the canonical pathway, Wnt binding to a Frizzled (Fz) receptor and its co-receptor LRP5/6 leads to the inhibition of a "destruction complex" (containing Axin, APC, and GSK-3β), resulting in the stabilization and nuclear translocation of β-catenin to regulate gene transcription.[8] This pathway is involved in controlling the expression of synaptic proteins.
-
Non-Canonical Pathways:
-
Planar Cell Polarity (PCP) Pathway: This pathway involves Fz receptors and co-receptors like Vangl2, leading to the activation of small GTPases and kinases like JNK. Wnt5a, for instance, uses this pathway to promote the clustering of the postsynaptic scaffolding protein PSD-95.[10]
-
Wnt/Ca²⁺ Pathway: This pathway is triggered by Wnt binding to Fz, leading to an increase in intracellular calcium levels and the activation of calcium-dependent enzymes like CaMKII.[9] Wnt7a can increase the density and maturity of dendritic spines through a CaMKII-dependent mechanism.[9]
-
The Sonic Hedgehog (Shh) Signaling Pathway
Primarily known as a morphogen that patterns the embryonic nervous system, Sonic hedgehog (Shh) also plays a significant role in synapse formation and function in the postnatal brain.[11][12][13]
-
Mechanism of Action: In the absence of Shh, the transmembrane receptor Patched (Ptch) inhibits the G-protein coupled receptor Smoothened (Smo).[13] The binding of secreted Shh to Ptch relieves this inhibition, allowing Smo to become active. This initiates an intracellular cascade that ultimately activates the Gli family of transcription factors, which regulate the expression of target genes.[13] However, non-canonical, transcription-independent pathways also exist.[14]
-
Role in Synaptogenesis: Shh signaling has been shown to regulate the structure and function of presynaptic terminals.[15] Exposure of cultured hippocampal neurons to Shh increases the size of presynaptic terminals and the number of presynaptic markers for both glutamatergic and GABAergic synapses.[11][15] This structural change is accompanied by a functional increase in the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating an enhancement of presynaptic neurotransmitter release.[11][15]
References
- 1. Synaptogenesis - Wikipedia [en.wikipedia.org]
- 2. The role of neurexins and neuroligins in the formation, maturation, and function of vertebrate synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions of synapse adhesion molecules neurexin/neuroligins and neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroligins and Neurexins Link Synaptic Function to Cognitive Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurexin–neuroligin signaling in synapse development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bidirectional ephrin/Eph Signaling in Synaptic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wnt signaling during synaptic development and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | WNT signaling in neuronal maturation and synaptogenesis [frontiersin.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. The Many Hats of Sonic Hedgehog Signaling in Nervous System Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hedgehog signaling pathway in neural development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hedgehog Signaling in Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of Sonic Hedgehog Pathway in the Development of the Central Nervous System and Aging-Related Neurodegenerative Diseases [frontiersin.org]
- 15. Sonic hedgehog regulates presynaptic terminal size, ultrastructure and function in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Polycystin-1 (PC1) Stalk Peptide: A Key Modulator in Renal Physiology and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Polycystin-1 (PC1), encoded by the PKD1 gene, is a large, complex transmembrane protein crucial for renal tubular morphogenesis and function. Mutations in PKD1 are the leading cause of Autosomal Dominant Polycystic Kidney Disease (ADPKD), a prevalent and debilitating genetic disorder. PC1 undergoes a series of proteolytic cleavages that are fundamental to its biological activity. This guide focuses on the generation and function of the PC1 "stalk peptide" and other C-terminal fragments, their roles in critical signaling pathways, and their implications in the pathogenesis of ADPKD. We will delve into the experimental methodologies used to elucidate these functions and present key quantitative data, providing a comprehensive resource for researchers and professionals in the field.
Introduction to Polycystin-1
Polycystin-1 is an integral membrane protein with a molecular weight exceeding 460 kDa.[1] Its structure is complex, featuring a large extracellular N-terminal domain, eleven transmembrane domains, and a short intracellular C-terminal tail of approximately 200 amino acids.[1][2][3][4] This intricate architecture allows PC1 to function as a mechanosensor, responding to fluid flow and pressure in the kidney.[5] It is primarily localized to the primary cilia of renal epithelial cells, where it forms a complex with Polycystin-2 (PC2), a calcium-permeable ion channel.[2][6] The PC1/PC2 complex is a central player in maintaining renal tubular integrity, and its dysfunction is a hallmark of ADPKD.[6]
Proteolytic Cleavage of Polycystin-1: Generation of the Stalk and Other C-Terminal Fragments
A critical aspect of PC1 function is its post-translational modification through proteolytic cleavage. Several cleavage events have been identified, resulting in biologically active fragments.
GPS Cleavage and the "Stalk" Peptide
PC1 shares structural similarities with Adhesion G protein-coupled receptors (GPCRs), including a conserved GPCR autoproteolysis-inducing (GAIN) domain.[7][8] This domain facilitates an autocatalytic cleavage at the G-protein coupled receptor proteolytic site (GPS) within the juxtamembrane region.[3][4][6][9] This cleavage is a cis-autoproteolytic event, meaning it is self-catalyzed and does not require external proteases.[6]
This primary cleavage event generates two fragments that remain non-covalently associated:
-
N-terminal Fragment (NTF): The large extracellular portion.
-
C-terminal Fragment (CTF): The membrane-embedded portion containing the transmembrane domains and the intracellular C-terminal tail.[6][8]
The "stalk" refers to the N-terminal region of the CTF, which acts as a tethered agonist.[7][8][10][11] This tethered agonist mechanism is crucial for the constitutive signaling activity of PC1.[11] The stalk region is necessary for signaling, and its absence renders the CTF inactive.[11]
Subsequent C-Terminal Tail Cleavages
The C-terminal tail (CTT) of PC1 can undergo further proteolytic cleavage, generating smaller, soluble fragments that can translocate to different cellular compartments to regulate gene expression and other cellular processes.[5] Two notable fragments are:
-
p30: A ~30 kDa fragment comprising the entire C-terminal tail. This fragment is subject to rapid proteasomal degradation mediated by the von Hippel-Lindau tumor suppressor protein (pVHL) and is stabilized by reactive oxygen species (ROS).[12]
-
p15 (B1577198): A ~15 kDa fragment generated by caspase cleavage at a conserved site (Asp-4195).[12] Unlike p30, p15 is not degraded and constitutively localizes to the mitochondrial matrix.[12]
The overexpression of the PC1-CTT is observed in human ADPKD, suggesting a role for these fragments in the disease's pathogenesis.[13]
Functional Roles of the PC1 Stalk and C-Terminal Fragments in Signaling
The proteolytic fragments of PC1 are not mere byproducts but active signaling molecules that influence a variety of cellular pathways implicated in both normal renal function and cystogenesis in ADPKD.
The this compound as a Tethered Agonist
Recent studies have demonstrated that synthetic, soluble peptides derived from the PC1 stalk can function as agonists, activating a stalkless PC1 CTF mutant.[7][10][14] This activation was shown to stimulate the NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[7][15] This finding strongly supports the model of the stalk acting as a tethered agonist, where it interacts with the transmembrane domains of PC1 to induce a conformational change that triggers downstream signaling.[8][11][16] The pathogenicity of some ADPKD-associated mutations within the stalk region may stem from their disruption of this tethered agonist activity.[11]
Nuclear Signaling of the C-Terminal Tail (CTT)
Upon cleavage, the PC1-CTT can translocate to the nucleus and directly influence gene transcription.[5] Key nuclear functions include:
-
Inhibition of Canonical Wnt Signaling: The PC1-CTT binds to β-catenin in the nucleus, an interaction that inhibits T-cell factor (TCF)-dependent gene transcription.[1] This is significant because the canonical Wnt pathway is activated in ADPKD cysts. The loss of PC1-CTT-mediated inhibition of Wnt signaling is thought to contribute to the proliferative and less differentiated phenotype of cystic epithelial cells.[1]
-
Interaction with TAZ: The PC1-CTT can also bind to and stimulate the activity of the transcriptional co-activator TAZ.[5] This is noteworthy as TAZ knockout mice are known to develop polycystic kidney disease.[5]
-
Activation of JAK/STAT Signaling: Overexpression of the PC1-CTT has been shown to induce the activation of the JAK2/STAT1 pathway.[13] This, in turn, leads to the upregulation of complement factor B (CFB), a component of the alternative complement pathway that is overactivated in ADPKD and contributes to inflammation.[13]
Mitochondrial Dysfunction Mediated by the p15 Fragment
The caspase-cleaved p15 fragment localizes to the mitochondria and has been shown to induce mitochondrial fragmentation.[12] Its expression leads to impaired fatty acid oxidation and increased lactate (B86563) production, indicative of a Warburg-like metabolic phenotype, which is a characteristic feature of cysts in ADPKD.[12] Furthermore, the expression of p15 can lead to the loss of the epithelial adhesion marker E-cadherin, contributing to the dedifferentiation of renal tubular cells, an early step in cyst formation.[12] However, another study has shown that transgenic expression of the C-terminal 200 amino acids of PC1 can suppress the cystic phenotype in mouse models of ADPKD in a manner dependent on its interaction with the mitochondrial enzyme Nicotinamide Nucleotide Transhydrogenase (NNT).[17] This suggests a complex, context-dependent role for PC1 C-terminal fragments in mitochondrial function.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PC1 fragments and a general workflow for their study.
Caption: Overview of Polycystin-1 proteolytic cleavage events.
Caption: Diverse signaling pathways regulated by PC1 fragments.
Caption: A typical experimental workflow for PC1 fragment analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PC1 fragments.
Table 1: Molecular Weights of PC1 and its Fragments
| Protein/Fragment | Approximate Molecular Weight (kDa) | Method of Generation | Cellular Localization | Reference |
| Full-length PC1 | >460 | Gene Expression | Primary Cilia, Plasma Membrane | [1][3] |
| PC1-CTT | ~30 (p30) | Proteolytic Cleavage | Cytosol, Nucleus | [12][13] |
| PC1-CTT Fragment | ~15 (p15) | Caspase Cleavage | Mitochondria | [12] |
Table 2: Activity of Synthetic Stalk-Derived Peptides
| Peptide | Length (amino acids) | Description | Effect on NFAT Reporter Activity in Stalkless CTF-expressing cells | Reference |
| p7 | 7 | N-terminal 7 residues of the stalk | Significant increase | [7][15] |
| p9 | 9 | N-terminal 9 residues of the stalk | Significant increase | [7][10][14][15] |
| p17 | 17 | N-terminal 17 residues of the stalk | Significant increase | [7][10][14][15] |
| p19 | 19 | N-terminal 19 residues of the stalk | Significant increase | [7][15] |
| p21 | 21 | N-terminal 21 residues of the stalk | Significant increase | [7][10][14][15] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of PC1 fragments.
Western Blotting for PC1 Fragment Detection
-
Objective: To detect the expression and cleavage of PC1 and its fragments in cell lysates.
-
Protocol:
-
Cell Lysis: Transfected or control cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the large size of full-length PC1, low percentage acrylamide (B121943) gels may be required.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to different epitopes of PC1 (e.g., antibodies against the C-terminal tail).
-
Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
NFAT-Luciferase Reporter Assay
-
Objective: To measure the activation of the NFAT signaling pathway in response to PC1 signaling.
-
Protocol:
-
Cell Plating and Transfection: HEK293T cells are plated in multi-well plates. The next day, cells are co-transfected with:
-
Peptide Treatment (if applicable): For experiments with synthetic peptides, the media is replaced with fresh media containing the stalk-derived peptides at a specified concentration (e.g., 100 µM) 24 hours post-transfection.[7]
-
Cell Lysis and Luciferase Measurement: Approximately 48 hours post-transfection, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Results are often expressed as fold change relative to a control (e.g., empty vector).
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To determine if two proteins (e.g., PC1-CTT and β-catenin) physically interact within the cell.
-
Protocol:
-
Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer.
-
Pre-clearing: The lysate is pre-cleared by incubation with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against one of the proteins of interest (the "bait" protein) overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and then analyzed by Western blotting using an antibody against the second protein of interest (the "prey" protein).
-
3D Cell Culture for Cystogenesis Assay
-
Objective: To model renal cyst formation in vitro and assess the ability of PC1 constructs to rescue a cystic phenotype.
-
Protocol:
-
Cell Preparation: Renal epithelial cells (e.g., PKD-/- cells) are trypsinized and resuspended in a basement membrane extract (e.g., Matrigel).
-
Plating: The cell-Matrigel suspension is plated in multi-well plates and allowed to solidify.
-
Culture: The solidified gels are overlaid with culture medium, which is changed every few days.
-
Monitoring: The cultures are monitored over several days to weeks for the formation of 3D cystic structures.
-
Analysis: The size and number of cysts can be quantified by microscopy and image analysis software. This assay can be used to test whether expression of a particular PC1 construct can prevent or reduce cyst formation.[5]
-
Conclusion and Future Directions
The proteolytic processing of Polycystin-1 is a highly regulated and critical mechanism for its function. The PC1 this compound and other C-terminal fragments are not merely degradation products but key signaling molecules that regulate a multitude of cellular processes, including gene transcription, mitochondrial metabolism, and cell proliferation. Their dysregulation is deeply implicated in the pathogenesis of ADPKD, contributing to cyst formation through aberrant Wnt and JAK/STAT signaling, and metabolic reprogramming.
The discovery that synthetic peptides derived from the stalk can act as agonists to activate PC1 signaling opens up exciting new therapeutic avenues.[7][10][14][15] Targeting PC1 directly to enhance its function represents a promising strategy, especially for the significant number of ADPKD patients with non-truncating mutations that may produce partially functional protein.[7][8] Future research should focus on:
-
Refining Peptide Agonists: Optimizing the stability, potency, and delivery of stalk-derived peptides or developing small molecule mimetics.
-
Understanding Regulatory Mechanisms: Further elucidating the specific proteases (beyond caspases) and signaling cues that regulate the cleavage of the PC1-CTT.
-
In Vivo Validation: Testing the efficacy of PC1-activating therapies in preclinical animal models of ADPKD.
A deeper understanding of the nuanced roles of each PC1 fragment will be instrumental in developing targeted and effective therapies to combat ADPKD.
References
- 1. Polycystin-1 C-terminal tail associates with β-catenin and inhibits canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycystin 1 - Wikipedia [en.wikipedia.org]
- 3. Polycystin-1 Cleavage and the Regulation of Transcriptional Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Polycystin 1 C-terminal Cleavage in the Regulation of Cyst Growth - Benjamin Flaherty [grantome.com]
- 6. The Role of G-protein Coupled Receptor Proteolytic Site (GPS) Cleavage in Polycystin-1 Biogenesis, Trafficking and Function - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding Polycystin-1's G-Proteolytic Site: Implications for Cell Interactions and Autosomal Dominent Polycystic Kidney Disease Pathogenesis | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Role and Regulation of C-terminal Cleavage Fragments of Polycystin-1 [escholarship.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 16. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 17. The C-terminal tail of polycystin-1 suppresses cystic disease in a mitochondrial enzyme-dependent fashion [ideas.repec.org]
Evolution of the Stalk Peptide Activation Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the evolutionary and molecular mechanisms underpinning the activation of specific receptors by stalk-derived peptides. Focusing on the Polycystin-1 (PC1) protein, a key player in autosomal dominant polycystic kidney disease (ADPKD), we delve into the novel "tethered agonist" model of activation. This guide synthesizes findings from cellular signaling assays, advanced computational simulations, and evolutionary co-variation analyses to offer a comprehensive resource for researchers in the field.
Introduction: A Paradigm Shift in Receptor Activation
The activation of G protein-coupled receptors (GPCRs) is a cornerstone of cellular signaling. While classical activation involves diffusible ligands, a distinct mechanism has been identified for a subset of receptors, including the atypical GPCR, Polycystin-1 (PC1).[1][2][3] PC1, the protein product of the PKD1 gene, undergoes autocatalytic cleavage into an extracellular N-terminal fragment (NTF) and a membrane-embedded C-terminal fragment (CTF).[1][2][3] Recent studies have revealed that the signaling activation of the PC1 CTF is regulated by a "tethered agonist" (TA) located in its N-terminal stalk, a mechanism analogous to that observed in the adhesion GPCR (ADGR) family.[1][2][3][4]
This guide will dissect the evolution of this activation mechanism, detailing the experimental evidence for the tethered agonist model and exploring the structural dynamics that govern receptor activation.
The Tethered Agonist (TA) Mechanism of PC1
The prevailing model for PC1 activation posits that after the dissociation of the NTF, the N-terminal stalk of the CTF acts as an intramolecular agonist.[4][5][6] This stalk peptide interacts with the transmembrane domains of the CTF, inducing conformational changes that trigger downstream G protein signaling.[2] This tethered activation can be mimicked by exogenous, synthetic peptides corresponding to the N-terminal sequence of the stalk, which function as soluble agonists.[2][4][5][6]
Signaling Pathway of this compound Activation
The binding of the this compound, whether tethered or soluble, to the TOP domain of the PC1 CTF is a critical initiating event.[1][6][7] This interaction induces close contact between the TOP domain and putative pore loop domains, a hallmark of PC1 CTF signaling activation.[1][3][6][7][8] This conformational change ultimately leads to the activation of downstream signaling cascades, such as the NFAT (nuclear factor of activated T-cells) pathway.[4][5]
Caption: Proposed signaling pathway for PC1 activation by its this compound.
Quantitative Analysis of this compound Agonist Activity
Synthetic peptides of varying lengths derived from the N-terminus of the mouse PC1 CTF stalk sequence have been tested for their ability to activate a stalkless PC1 CTF mutant (CTFΔst). The results, measured by the activation of an NFAT luciferase reporter, demonstrate that specific peptide lengths are effective agonists.
| Peptide | Length (residues) | Description | Agonistic Activity on CTFΔst |
| p7 | 7 | N-terminal 7 residues of the stalk | Significant |
| p9 | 9 | N-terminal 9 residues of the stalk | Significant |
| p17 | 17 | N-terminal 17 residues of the stalk | Significant |
| p19 | 19 | N-terminal 19 residues of the stalk | Agonistic irrespective of ectopic CTFΔst expression |
| p21 | 21 | N-terminal 21 residues of the stalk | Agonistic irrespective of ectopic CTFΔst expression |
Data summarized from cellular assays reported in cited literature.[4][5][6][9]
Experimental Protocols
Cell Culture and Transfection
HEK293T cells are transiently transfected with either an empty expression vector or plasmids encoding the mouse stalkless PC1 CTF (mCTFΔst).[4][5][6] The transfection is performed along with an NFAT luciferase reporter plasmid to measure the activation of the signaling pathway.
Synthesis of Stalk-Derived Peptides
Peptides consisting of the N-terminal 7, 9, 11, 13, 15, 17, 19, or 21 residues of the mouse PC1 stalk sequence are synthesized.[4][5][6] To enhance solubility, these peptides are appended with a C-terminal, seven-residue hydrophilic sequence (GGKKKKK).[5][6]
NFAT Luciferase Reporter Assay
Transfected HEK293T cells are treated with the synthesized stalk peptides or with culture medium alone as a control. The activation of the NFAT signaling pathway is quantified by measuring the luminescence produced by the luciferase reporter. The results are typically expressed relative to the activity of the empty expression vector control.[4][5]
Caption: Workflow for testing the agonistic activity of stalk-derived peptides.
Computational Modeling and Simulation
To investigate the molecular mechanisms of peptide binding and activation, a combination of computational techniques is employed:
-
Peptide Docking and Gaussian Accelerated Molecular Dynamics (Pep-GaMD): This novel algorithm is used to simulate the binding conformations of the this compound agonists (e.g., p9, p17, and p21) to the stalkless PC1 CTF.[1][3][4][8][9] These simulations can reveal specific binding regions and intermediate, inactive states.[1][2][3][8][9]
-
Sequence Co-variation Analysis (Potts Model): By constructing a multiple sequence alignment of evolutionarily diverse PC1 homologs, a Potts statistical model can be inferred.[2][4][5][6] This analysis identifies pairs of residues that co-evolve, suggesting functional or structural interactions.[1][2][4] This method provides independent evidence for the peptide binding sites identified in simulations.[2][4][6]
Caption: Computational workflow for elucidating the this compound activation mechanism.
Evolutionary Conservation of the Activation Mechanism
Sequence co-variation analysis provides strong evidence for the evolutionary conservation of the this compound binding and activation mechanism.[2][4] The identification of co-varying residue pairs between the stalk and the TOP domain across numerous PC1 orthologs suggests that these interactions are crucial for the protein's function and have been maintained throughout evolution.[1][2][4][6] This evolutionary pressure highlights the importance of the tethered agonist mechanism for PC1 signaling.
Conclusion and Future Directions
The elucidation of the this compound activation mechanism for PC1 represents a significant advancement in our understanding of atypical GPCR signaling. The convergence of in vitro cellular assays and in silico computational modeling has provided a detailed picture of how a tethered agonist can be mimicked by soluble peptides to activate the receptor. These findings not only shed light on the fundamental biology of PC1 but also open new avenues for the development of therapeutic interventions for ADPKD by targeting this novel activation site.[1][3][6] Future research will likely focus on optimizing the design of peptide agonists and exploring the potential for small molecules that can modulate this interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 3. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 9. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
In Silico Prediction of Stalk Peptide Sequences in Orphan Adhesion GPCRs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adhesion G protein-coupled receptors (aGPCRs) represent a large and enigmatic family of signaling molecules, with many members still classified as orphan receptors due to their unknown endogenous ligands. A key breakthrough in understanding aGPCR activation has been the discovery of a tethered agonist, the "Stalk" peptide, located within the receptor's N-terminal region. Upon proteolytic cleavage of the extracellular domain, this peptide is unmasked and can activate the receptor's seven-transmembrane domain, initiating downstream signaling. The ability to predict the sequence of this Stalk peptide in orphan aGPCRs is a critical step in their deorphanization and in the development of novel therapeutics targeting this receptor class. This in-depth technical guide provides a comprehensive overview of the in silico methodologies for predicting this compound sequences, detailed experimental protocols for their validation, and a summary of known this compound characteristics.
Introduction to Adhesion GPCRs and the this compound
Adhesion GPCRs are characterized by their large and complex extracellular domains, which are involved in cell-cell and cell-matrix interactions. A defining feature of most aGPCRs is the presence of a GPCR Autoproteolysis-Inducing (GAIN) domain, which mediates the cleavage of the receptor into an N-terminal fragment (NTF) and a C-terminal fragment (CTF).[1] The CTF contains the seven-transmembrane (7TM) helical bundle and the intracellular signaling domains. The this compound, also referred to as the "Stachel" sequence, is the N-terminal region of the CTF that is exposed after autoproteolysis.[2] This peptide then acts as a tethered agonist, binding to the 7TM domain to induce a conformational change and trigger G protein-mediated signaling.[3][4] In orphan aGPCRs, where the natural ligand is unknown, the this compound represents a crucial endogenous agonist that can be leveraged for functional characterization and drug discovery.
In Silico Prediction of this compound Sequences
The prediction of this compound sequences from the primary amino acid sequence of an orphan aGPCR is a multi-step bioinformatics process that combines sequence motif analysis and structural modeling.
Identifying the Putative Stalk Region
The initial step is to locate the GAIN domain and the conserved GPCR Proteolysis Site (GPS) within the orphan aGPCR sequence. The this compound is located immediately C-terminal to the GPS cleavage site.[2]
-
Domain Prediction: Utilize protein domain prediction tools such as SMART (Simple Modular Architecture Research Tool) or Pfam to identify the GAIN domain within the full-length orphan aGPCR sequence.
-
GPS Motif Identification: The GPS motif is a highly conserved feature within the GAIN domain. A multiple sequence alignment of the orphan aGPCR's GAIN domain with known aGPCR sequences can help identify the conserved cleavage site.
Motif-Based Prediction of the Agonistic Core
The agonistic activity of the this compound is largely attributed to a conserved hydrophobic sequence motif.[5]
-
Conserved Motif: A common consensus sequence for the agonistic core of the this compound is TxFAVLM , where 'x' can be a variable amino acid.[5]
-
Motif Discovery Tools: For a set of putative orphan aGPCR sequences, motif discovery tools like the MEME (Multiple Em for Motif Elicitation) Suite can be employed to identify statistically significant, recurring patterns in the region immediately following the predicted GPS site.[6][7][8][9][10] This can help refine the prediction of the core agonistic sequence.
Structural Modeling of the this compound-Receptor Interaction
Recent advancements in protein structure prediction, particularly with AlphaFold, have enabled the generation of high-quality models of orphan aGPCRs.[11][12][13][14][15] This allows for the structural assessment of the predicted this compound.
-
Homology Modeling: If a close homolog with a solved structure is available, homology modeling can be used to generate a 3D model of the orphan aGPCR.
-
Ab Initio Modeling with AlphaFold: For orphan aGPCRs with no suitable templates, AlphaFold can predict the 3D structure with high accuracy. The model can be used to visualize the predicted this compound in the context of the 7TM binding pocket.
-
Peptide Docking: The predicted this compound sequence can be docked into the 7TM domain of the modeled receptor to assess the feasibility of the interaction and identify key interacting residues.
Data Presentation: Known aGPCR Stalk Peptides and Their Activities
The following tables summarize the sequences and reported activities of known Stalk peptides from various aGPCRs. This data serves as a valuable reference for validating in silico predictions and for understanding the structure-activity relationships of these tethered agonists.
| aGPCR | This compound Sequence | Species | EC50 (µM) | Assay Type | Reference |
| ADGRG1 (GPR56) | TYFAVLM LLNRTD | Human | ~10-100 | SRF-Luciferase | [3] |
| ADGRF1 (GPR110) | TSFVILM | Human | ~100 | NFAT-RE Reporter | [16] |
| ADGRD1 | TFFSLLM | Human | ~1-10 | G protein activation | [5] |
| GPR126 | TDLSSPI | Human | N/A | cAMP accumulation | [17] |
Note: EC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Validation of Predicted Stalk Peptides
Once a putative this compound sequence has been predicted, its biological activity must be confirmed through experimental validation. This typically involves chemical synthesis of the peptide and subsequent testing in cell-based signaling assays.
Peptide Synthesis
Synthetic Stalk peptides are typically produced using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[18][19][20][21][22]
Detailed Protocol for Fmoc Solid-Phase Peptide Synthesis:
-
Resin Selection and Preparation:
-
Choose a suitable resin based on the desired C-terminal group of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[18]
-
Swell the resin in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), for 30-60 minutes.[21]
-
-
First Amino Acid Coupling:
-
Activate the C-terminal Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and an organic base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours to ensure complete coupling.
-
Wash the resin extensively with DMF and DCM to remove excess reagents.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.[22]
-
Wash the resin thoroughly with DMF and DCM.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane (B1312306) - TIS) to remove the peptide from the resin and cleave the side-chain protecting groups.[18]
-
Incubate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and precipitate the peptide from the cleavage cocktail using cold diethyl ether.
-
Centrifuge to pellet the crude peptide and wash several times with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification.
-
Peptide Purification
The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[23][24][25][26][27]
Detailed Protocol for RP-HPLC Peptide Purification:
-
Column and Solvents:
-
Use a C18 reversed-phase column.
-
Prepare two mobile phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.[23]
-
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration over a defined period (e.g., 5% to 60% B over 30 minutes).
-
Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white powder.
-
Cell-Based Signaling Assays
The purified synthetic this compound is then tested for its ability to activate its cognate orphan aGPCR in a cellular context. This is typically done by transiently expressing the orphan aGPCR in a suitable cell line (e.g., HEK293T cells) and measuring the downstream signaling response.
This assay is used to determine if the orphan aGPCR couples to Gs or Gi proteins.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Transfect the cells with a plasmid encoding the orphan aGPCR.
-
-
Peptide Stimulation:
-
24-48 hours post-transfection, replace the culture medium with a stimulation buffer.
-
For Gi-coupled receptors, pre-treat the cells with forskolin (B1673556) to elevate basal cAMP levels.
-
Add varying concentrations of the synthetic this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or an HTRF-based assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.
-
This assay is used to determine if the orphan aGPCR couples to Gq proteins.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a black-walled, clear-bottom 96-well plate.
-
Transfect the cells with a plasmid encoding the orphan aGPCR.
-
-
Dye Loading:
-
24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
-
Peptide Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the synthetic this compound into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each peptide concentration.
-
Plot the response against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.
-
BRET assays can be used to directly measure the interaction between the activated aGPCR and specific G protein subtypes.
Detailed Protocol:
-
Constructs and Transfection:
-
Co-transfect HEK293T cells with plasmids encoding:
-
The orphan aGPCR.
-
A Gα subunit fused to a BRET donor (e.g., Renilla luciferase - Rluc).
-
A Gβ and Gγ subunit, with one fused to a BRET acceptor (e.g., Venus or YFP).
-
-
-
Peptide Stimulation and BRET Measurement:
-
48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Add varying concentrations of the synthetic this compound.
-
Measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathways
Caption: aGPCR activation via this compound unmasking.
Experimental Workflow
Caption: Workflow for this compound prediction and validation.
Conclusion
The in silico prediction of this compound sequences in orphan aGPCRs, coupled with robust experimental validation, provides a powerful strategy for deorphanizing this important class of receptors. The workflow outlined in this guide, from bioinformatics analysis to cell-based signaling assays, offers a clear path for researchers to identify the endogenous tethered agonists of orphan aGPCRs. This knowledge is not only fundamental to understanding the biology of these receptors but also opens up new avenues for the development of targeted therapeutics for a wide range of diseases. As computational tools and experimental techniques continue to evolve, the pace of aGPCR deorphanization is set to accelerate, unlocking the full therapeutic potential of this fascinating receptor family.
References
- 1. uniprot.org [uniprot.org]
- 2. Activation of Adhesion G Protein-coupled Receptors: AGONIST SPECIFICITY OF STACHEL SEQUENCE-DERIVED PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stalk-dependent and Stalk-independent Signaling by the Adhesion G Protein-coupled Receptors GPR56 (ADGRG1) and BAI1 (ADGRB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of peptide agonist dissociation and deactivation of adhesion G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of tethered agonism of the adhesion GPCRs ADGRD1 and ADGRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbcr.net [nbcr.net]
- 7. researchgate.net [researchgate.net]
- 8. Introduction - MEME Suite [meme-suite.org]
- 9. Overview - MEME Suite [meme-suite.org]
- 10. The MEME Suite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Biasing AlphaFold2 to predict GPCRs and kinases with user-defined functional or structural properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Tethered agonist activated ADGRF1 structure and signalling analysis reveal basis for G protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The N Terminus of Adhesion G Protein–Coupled Receptor GPR126/ADGRG6 as Allosteric Force Integrator [frontiersin.org]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 20. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. chem.uci.edu [chem.uci.edu]
- 23. bachem.com [bachem.com]
- 24. pharmtech.com [pharmtech.com]
- 25. hplc.eu [hplc.eu]
- 26. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The GAIN Domain: A Critical Regulator of Stalk Peptide Release and Adhesion GPCR Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor (GPCR) autoproteolysis-inducing (GAIN) domain is an evolutionarily conserved feature of adhesion GPCRs (aGPCRs) and polycystin-1 (PC1)-like proteins.[1][2][3] This domain facilitates a crucial intramolecular autoproteolytic cleavage event at the GPCR Proteolysis Site (GPS), giving rise to an N-terminal fragment (NTF) and a C-terminal fragment (CTF) that remain non-covalently associated.[3][4] This cleavage is a prerequisite for the activation of many aGPCRs through a "tethered agonist" mechanism. Upon dissociation of the NTF, a cryptic "Stalk" or "Stachel" peptide at the new N-terminus of the CTF is unmasked and acts as an intramolecular agonist, binding to and activating the seven-transmembrane (7TM) domain, thereby initiating downstream signaling cascades.[4][5][6] This technical guide provides a comprehensive overview of the GAIN domain's role in Stalk peptide release, detailing the underlying molecular mechanisms, experimental methodologies to study this process, and the subsequent signaling pathways.
Quantitative Data on this compound Activity
The activation of aGPCRs by their cognate Stalk peptides is a concentration-dependent process. While direct binding affinity (Kd) values are not extensively reported in the literature, functional assays provide valuable insights into the potency of these tethered agonists. The following tables summarize the available quantitative data for the activation of various aGPCRs by their Stalk peptides or synthetic analogs.
| Receptor | Peptide/Agonist | Assay Type | Cell Line | EC50 | Reference |
| GPR56 (ADGRG1) | Compound 36 (small molecule agonist) | SRF-Luciferase | HEK293 | 2.95 ± 0.41 μM | [7] |
| Analog 36.40 (small molecule agonist) | SRF-Luciferase | HEK293 | 1.75 ± 0.13 μM | [7] | |
| Analog 36.25 (small molecule agonist) | SRF-Luciferase | HEK293 | 1.89 ± 0.22 μM | [7] | |
| Analog 36.32 (small molecule agonist) | SRF-Luciferase | HEK293 | 2.15 ± 0.033 μM | [7] | |
| Latrophilin-3 (LPHN3) | pLPHN3 (synthetic Stachel peptide) | IP1 accumulation (Gq/11 signaling) | COS-7 | ~229 μM (estimated) | [8] |
Note: The EC50 for pLPHN3 is an estimation due to the limited solubility of the peptide, which prevented saturation in the concentration-response experiments.[8]
Signaling Pathways Activated by Stalk Peptides
Upon release and binding to the 7TM domain, the this compound can activate a variety of downstream signaling pathways, often in a receptor- and cell-type-specific manner. The following sections and diagrams illustrate the known signaling cascades for several well-studied aGPCRs.
GPR56 (ADGRG1) Signaling
GPR56 is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream effector pathways. In the context of neuronal migration, GPR56 interacts with collagen III, leading to Gα12/13-mediated RhoA activation, which inhibits neuronal migration.[9] It also couples to Gαq/11, which can also activate the RhoA pathway.[9] Furthermore, GPR56 signaling can be modulated by its interaction with tetraspanins like CD81.[10] Stalk-dependent signaling of GPR56 has been shown to be crucial for the activation of the serum response element (SRE) luciferase reporter, a readout for Gα12/13-RhoA activity.[1][3] However, other pathways, such as transforming growth factor-alpha (TGFα) shedding and nuclear factor of activated T-cells (NFAT) luciferase activation, can be activated in a Stalk-independent manner.[1][3]
GPR110 (ADGRF1) Signaling
GPR110 demonstrates promiscuous coupling to a wide array of G proteins, including Gq, Gs, Gi, G12, and G13.[11] Activation of GPR110 by its this compound has been shown to promote neurite growth and synaptogenesis.[12] The ability to couple to both stimulatory (Gs) and inhibitory (Gi) G proteins, as well as G proteins that regulate the cytoskeleton (G12/13) and calcium signaling (Gq), highlights the potential for GPR110 to orchestrate complex cellular responses.
Latrophilin-1 (ADGRL1) Signaling
Latrophilin-1 (Lphn1) is a model aGPCR that plays a role in synapse formation and embryogenesis.[13][14] Upon activation by its Stachel peptide, Lphn1 can couple to Gi to inhibit adenylyl cyclase and decrease cAMP levels.[13][14] It also couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
References
- 1. Stalk-dependent and Stalk-independent Signaling by the Adhesion G Protein-coupled Receptors GPR56 (ADGRG1) and BAI1 (ADGRB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 7. Hexahydroquinoline Derivatives Are Selective Agonists for the Adhesion G Protein-Coupled Receptor ADGRG1/GPR56 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Downstream signalling of the disease-associated mutations on GPR56/ADGRG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Activation and Signaling Mechanisms of GPR56/ADGRG1 in Melanoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of adhesion GPCR GPR110 activation by this compound and G-proteins coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Comprehensive Mutagenesis Screen of the Adhesion GPCR Latrophilin-1/ADGRL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Evolving Landscape of Peptide Biomarkers in Neurological Disorders: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers is a critical endeavor in the field of neurology, holding the key to earlier diagnosis, more accurate prognosis, and the development of targeted therapeutics for a range of devastating disorders. While the initial focus of this guide was on a specific "stalk peptide," a comprehensive review of current scientific literature reveals a broader and more fertile ground for biomarker discovery within the diverse world of peptides. The term "this compound" is predominantly associated with the activation of Polycystin-1 (PC1) signaling, a mechanism primarily implicated in Autosomal Dominant Polycystic Kidney Disease (ADPKD), with limited direct research linking it to neurological conditions as a biomarker.[1][2][3][4][5][6][7][8]
This technical guide therefore pivots to a more encompassing and impactful subject: the role of various peptides as potential biomarkers in major neurological disorders. We will delve into the quantitative data, experimental methodologies, and underlying signaling pathways that position these peptides at the forefront of neurological research and drug development.
Peptides as Versatile Messengers in Neurological Health and Disease
Peptides, short chains of amino acids, are fundamental signaling molecules in the central nervous system (CNS).[9] They can function as neurotransmitters, neuromodulators, and hormones, influencing a vast array of physiological processes.[10][11] Their involvement in the pathogenesis of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and in acute conditions like stroke, makes them prime candidates for biomarkers.[10][12][13][14][15] The accessibility of peptides in cerebrospinal fluid (CSF) and, in some cases, blood, further enhances their potential for clinical application.
Alzheimer's Disease: Beyond Amyloid-Beta and Tau
While the core pathology of Alzheimer's disease (AD) is characterized by the aggregation of amyloid-beta (Aβ) and tau proteins, a growing body of evidence points to other peptides as crucial players and potential biomarkers.[12][16][17]
One promising area of research involves neuroprotective peptides that can counteract the neurotoxic effects of Aβ and tau.[12] For instance, synthetic peptides have been developed to inhibit the enzymatic activity of CDK5, which is often overactive in the brains of AD patients, leading to a reduction in neurodegeneration and an improvement in cognitive function in mouse models.[18] Another study highlighted a synthetic peptide, PHDP5, that was shown to inhibit a pathway leading to tau buildup and reverse memory deficits in transgenic mice.[16]
Table 1: Quantitative Data on a Potential Peptide Biomarker in an Alzheimer's Disease Model
| Peptide | Model System | Measurement | Change Observed | Reference |
| PHDP5 (synthetic) | Transgenic Mice | Tau Buildup | Reduction | [16] |
| CDK5-inhibiting peptide | Mouse Model | Neurodegeneration | Reduction | [18] |
Experimental Protocol: Peptide-Enzyme-Linked Immunosorbent Assay (ELISA)
The quantification of specific peptides in biological samples is often achieved through ELISA. This technique offers high sensitivity and specificity.
Principle: An antigen (the peptide of interest) is immobilized on a solid surface (microplate well) and then complexed with an antibody that is linked to an enzyme. Detection is accomplished by incubating this complex with a substrate that the enzyme converts into a detectable signal.
Detailed Methodology:
-
Coating: Wells of a 96-well microtiter plate are coated with 100 µl of the target peptide at a concentration of 1-2 µg/ml in a carbonate buffer (pH 9.6). The plate is incubated for 2 hours at room temperature or overnight at 4°C.[19][20]
-
Washing: The plate is washed three times with 200 µl/well of a wash buffer (e.g., PBS with 0.05% Tween-20).[19][20]
-
Blocking: To prevent non-specific binding, 200 µl/well of a blocking buffer (e.g., 10 mg/ml BSA in PBST) is added, and the plate is incubated for 1 hour at 37°C.[19]
-
Washing: The plate is washed again as in step 2.
-
Primary Antibody Incubation: 100 µl of the primary antibody, diluted in an antibody dilution buffer (e.g., 3% BSA in PBST), is added to each well. The plate is then incubated for 1 hour at 37°C.[19]
-
Washing: The plate is washed three times with the wash buffer.
-
Secondary Antibody Incubation: 100 µl of a diluted enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.[20]
-
Final Wash: The plate is washed five times with the wash buffer, with a final 5-minute soak.[20]
-
Detection: 100 µl of the enzyme's substrate is added to each well. The plate is incubated for 30 minutes to allow for color development.[20]
-
Reading: The reaction is stopped if necessary, and the absorbance is read at the appropriate wavelength using a microplate reader.[20]
Parkinson's Disease: Targeting Alpha-Synuclein (B15492655) Aggregation
Parkinson's disease (PD) is characterized by the misfolding and aggregation of the protein alpha-synuclein into toxic Lewy bodies.[14] Peptides that can interfere with this aggregation process are of significant interest both as therapeutics and as potential biomarkers.[14][21]
Researchers have engineered peptide fragments that can stabilize the natural, healthy conformation of alpha-synuclein, preventing its conversion into toxic clumps.[21][22] One such study demonstrated that a rationally designed peptide could penetrate brain-like cells and restore movement in a worm model of PD.[21] Another research group developed a platform to identify peptide-based inhibitors of protein-protein interactions and discovered a peptide that promotes the degradation of alpha-synuclein.[23]
Table 2: Effects of a Therapeutic Peptide in a Parkinson's Disease Model
| Peptide | Model System | Measurement | Outcome | Reference |
| PDpep1.3 | Rat Cortical Neurons | Alpha-synuclein Levels | Reduction | [23] |
| Engineered Peptide | C. elegans | Movement | Restoration | [21] |
Signaling Pathway: Inhibition of Alpha-Synuclein Aggregation
The therapeutic strategy for many peptide-based interventions in PD revolves around preventing the pathological aggregation of alpha-synuclein.
Stroke: Neuroprotective Peptides for Ischemic Injury
In the context of ischemic stroke, the focus is on neuroprotective peptides that can mitigate the neuronal damage caused by the interruption of blood flow.[15][24][25][26] These peptides often target specific pathways involved in excitotoxicity and inflammation.
For example, peptides that disrupt the interaction between N-methyl-D-aspartate receptors (NMDARs) and the postsynaptic density protein PSD-95 have been shown to protect neurons from excitotoxicity without blocking essential neuronal transmission.[25] Another peptide, NP1, demonstrated neuroprotective effects by reducing inflammation in a rat model of middle cerebral artery occlusion/reperfusion.[24]
Table 3: Neuroprotective Effects of Peptides in Stroke Models
| Peptide | Model System | Measurement | Outcome | Reference |
| NP1 | Rat MCAO/R Model | Cerebral Infarct Volume | Reduction | [24] |
| NMDAR-PSD-95 interfering peptide | Rat Focal Ischemia Model | Brain Damage | Reduction | [25] |
Experimental Protocol: Mass Spectrometry for Peptide Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying peptides in complex biological samples.[27][28][29]
Principle: Peptides are ionized and then separated based on their mass-to-charge ratio. The resulting mass spectrum provides information about the mass and abundance of the peptides in the sample.
Detailed Methodology (Bottom-Up Proteomics Workflow):
-
Sample Preparation: The protein sample is homogenized and sonicated.[27]
-
Protein Quantification: The total protein concentration is determined using an appropriate assay (e.g., BCA or Pierce 660 nm assay).[27][30]
-
Reduction and Alkylation: Disulfide bonds in the proteins are reduced, and the resulting free thiols are alkylated to prevent re-formation.[27]
-
Digestion: The proteins are enzymatically digested into smaller peptides, typically using trypsin.[28][29] This can be done in-solution or after separation by gel electrophoresis (in-gel digestion).[28][29]
-
Peptide Cleanup and Enrichment: The peptide mixture is desalted and, if necessary, enriched for specific peptides (e.g., phosphopeptides) using techniques like reversed-phase chromatography or affinity purification.[28][29][31]
-
Mass Spectrometry Analysis: The prepared peptides are introduced into the mass spectrometer (e.g., via LC-ESI-MS/MS) for analysis.[29]
-
Data Analysis: The resulting mass spectra are analyzed using specialized software to identify and quantify the peptides.
Multiple Sclerosis: Immunomodulatory Peptides
Multiple sclerosis (MS) is an autoimmune disease characterized by inflammation and demyelination in the CNS.[32] Peptides with immunomodulatory properties are being investigated for their potential to treat MS and serve as biomarkers of disease activity.[32][33][34]
One study reported that a modified plant peptide, Kalata B1, reduced symptoms and slowed the progression of an MS model in mice by reducing inflammation.[33] Another peptide, TnP, has been shown to have both anti-inflammatory and pro-remyelinating effects in animal models of MS.[32]
Table 4: Immunomodulatory Effects of Peptides in MS Models
| Peptide | Model System | Effect | Outcome | Reference |
| Kalata B1 (modified) | EAE Mouse Model | Anti-inflammatory | Reduced Symptoms | [33] |
| TnP | EAE and Cuprizone Models | Anti-inflammatory, Pro-remyelinating | Reduced Disease Severity, Enhanced Remyelination | [32] |
Conclusion and Future Directions
The field of peptide biomarkers in neurological disorders is rapidly expanding, offering exciting possibilities for improving patient care. While the concept of a single "this compound" as a universal biomarker for neurological disorders is not currently supported by evidence, the broader exploration of diverse peptides has yielded numerous promising candidates. The continued development of sensitive detection technologies like advanced mass spectrometry and refined immunoassays will be crucial for validating these potential biomarkers and translating them into clinical practice. For researchers and drug development professionals, a deep understanding of the underlying biology of these peptides, coupled with robust analytical methodologies, will be paramount in unlocking their full potential to revolutionize the diagnosis and treatment of neurological diseases.
References
- 1. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 2. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 3. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The CNS as a target for peptides and peptide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide therapeutics in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. mdpi.com [mdpi.com]
- 13. polarispeptides.com [polarispeptides.com]
- 14. Peptide-based approaches to directly target alpha-synuclein in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alzheimer’s: New peptide treatment may help reverse cognitive decline [medicalnewstoday.com]
- 17. Site is undergoing maintenance [innovations-report.com]
- 18. A new peptide may hold potential as an Alzheimer’s treatment | Picower Institute [picower.mit.edu]
- 19. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 20. affbiotech.cn [affbiotech.cn]
- 21. New Parkinson’s Disease Treatment Targets Protein Clumps | Technology Networks [technologynetworks.com]
- 22. sciencedaily.com [sciencedaily.com]
- 23. Peptide Therapeutic for Parkinson’s Disease | Research & Innovation [research.utoronto.ca]
- 24. A short peptide exerts neuroprotective effects on cerebral ischemia–reperfusion injury by reducing inflammation via the miR-6328/IKKβ/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Peptide action in stroke therapy | The Scientist [the-scientist.com]
- 26. Neuroprotective peptides against stroke [rdcsic.dicat.csic.es]
- 27. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. blog.cellsignal.com [blog.cellsignal.com]
- 32. An Overview of Peptide-Based Molecules as Potential Drug Candidates for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mssociety.org.uk [mssociety.org.uk]
- 34. youtube.com [youtube.com]
Conformational Changes in Adhesion GPCRs Induced by Stalk Peptide Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adhesion G protein-coupled receptors (aGPCRs) represent a large and structurally unique class of GPCRs that play crucial roles in a wide array of physiological processes, including neural development, cell adhesion, and immune function. A hallmark of aGPCR activation is the "tethered agonist" mechanism, wherein a cryptic intramolecular agonist, the "Stalk" peptide, is unmasked following autoproteolytic cleavage of the receptor's extracellular domain. This unmasked Stalk peptide then binds to the seven-transmembrane (7TM) domain, inducing profound conformational changes that trigger downstream signaling cascades. This technical guide provides a comprehensive overview of the conformational dynamics of aGPCRs upon this compound binding, with a focus on quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways.
The Tethered Agonist Model of aGPCR Activation
The activation of many aGPCRs is initiated by the dissociation of the N-terminal fragment (NTF) from the C-terminal fragment (CTF), which comprises the 7TM domain. This dissociation unmasks the this compound, a sequence of approximately 15-20 amino acids at the N-terminus of the CTF. The this compound then acts as a tethered agonist, binding to the orthosteric pocket of the 7TM domain and inducing a conformational change that facilitates G protein coupling and subsequent intracellular signaling.[1]
Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution snapshots of this activation process for several aGPCRs, including GPR56 (ADGRG1), Latrophilin-3 (LPHN3), and GPR110 (ADGRF1). These structures reveal that the this compound inserts into the transmembrane core, leading to an outward movement of the cytoplasmic ends of transmembrane helices 6 (TM6) and 7 (TM7). This movement opens up a cavity that accommodates the C-terminus of the Gα subunit, leading to G protein activation.
Quantitative Analysis of this compound-aGPCR Interactions
The binding of Stalk peptides to their respective aGPCRs can be quantified using various biophysical and cell-based assays. The potency of synthetic Stalk peptides in activating downstream signaling pathways is often determined by measuring the half-maximal effective concentration (EC50).
| aGPCR | This compound Sequence | Assay Type | Parameter | Value | Reference |
| ADGRG2 | VPM-p15 (optimized) | cAMP accumulation | EC50 | 1.41 ± 0.16 µM | [2] |
| LPHN3 | pLPHN3 (p12) | IP1 accumulation | EC50 (estimated) | ~229 µM | [3] |
| GPR110 | pGPR110 (13-mer) | cAMP accumulation / NFAT reporter | - | Significant activation at 1 mM | [4] |
| GPR126 | pGPR126 | cAMP accumulation | EC50 | Not determined (no saturation) | [5] |
| GPR64 | pGPR64 | cAMP accumulation | EC50 | Not determined (no saturation) | [5] |
Table 1: Quantitative data on this compound-mediated aGPCR activation. Note that for some peptides, full dose-response curves to determine EC50 values were not achieved due to limitations in peptide solubility or potency.
Key Signaling Pathways Activated by this compound Binding
The conformational changes induced by this compound binding lead to the activation of various heterotrimeric G proteins, which in turn initiate distinct downstream signaling cascades. The primary G protein coupling partners for many this compound-activated aGPCRs include Gα12/13, Gαq/11, and Gαs.
Gα12/13-RhoA Signaling Pathway
Activation of Gα12/13 by aGPCRs such as GPR56 leads to the recruitment and activation of RhoGEFs (e.g., p115-RhoGEF and PDZ-RhoGEF). These RhoGEFs then catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Activated RhoA promotes the formation of actin stress fibers and focal adhesions, thereby regulating cell morphology, migration, and proliferation.
Gαq/11 Signaling Pathway
Coupling to Gαq/11, as observed for GPR110, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These second messengers regulate a multitude of cellular processes, including gene expression, proliferation, and apoptosis.
Gαs-cAMP Signaling Pathway
aGPCRs such as GPR110 can also couple to Gαs, which activates adenylyl cyclase (AC). AC then converts ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates protein kinase A (PKA). PKA phosphorylates a variety of downstream targets, including transcription factors like CREB, to regulate gene expression and other cellular functions.
Detailed Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This protocol is designed to measure the interaction between an aGPCR and its cognate G protein upon stimulation with a this compound.
Workflow:
Materials:
-
HEK293T cells
-
Expression plasmids: aGPCR fused to a BRET donor (e.g., Renilla luciferase, Rluc8) at its C-terminus, Gα subunit fused to a BRET acceptor (e.g., Venus or YFP) at its N- or C-terminus, untagged Gβ and Gγ subunits.
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well plates
-
Coelenterazine h (BRET substrate)
-
Microplate reader capable of measuring dual-emission luminescence
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with the expression plasmids for the aGPCR-Rluc8, Gα-YFP, Gβ, and Gγ constructs using a suitable transfection reagent.
-
-
Cell Seeding:
-
24 hours post-transfection, detach the cells and seed them into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well.
-
-
Incubation and Starvation:
-
Incubate the cells for another 24 hours.
-
Prior to the assay, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
-
BRET Measurement:
-
Add Coelenterazine h to each well to a final concentration of 5 µM.
-
Measure the baseline luminescence at the donor and acceptor emission wavelengths (e.g., 475 nm for Rluc8 and 535 nm for Venus).
-
Add the synthetic this compound at various concentrations to the wells.
-
Immediately begin kinetic measurements of the donor and acceptor luminescence every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the baseline BRET ratio from the peptide-stimulated BRET ratio to obtain the net BRET.
-
Plot the net BRET as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Serum Response Element (SRE) Luciferase Reporter Assay
This assay measures the activation of the Gα12/13-RhoA signaling pathway by quantifying the transcriptional activity of the Serum Response Element (SRE).
Materials:
-
HEK293T cells
-
Expression plasmids: aGPCR of interest, SRE-luciferase reporter, and a constitutively active Renilla luciferase control plasmid (for normalization).
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Dual-Glo Luciferase Assay System
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells into a 96-well plate.
-
Co-transfect the cells with the aGPCR expression plasmid, the SRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.[6]
-
-
Incubation and Starvation:
-
Incubate the cells for 24 hours.
-
Serum-starve the cells for 12-16 hours.
-
-
Stimulation:
-
Treat the cells with varying concentrations of the this compound for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of this compound concentration to generate a dose-response curve.
-
Cryo-Electron Microscopy (Cryo-EM) of aGPCR-G Protein Complexes
This protocol provides a general workflow for the structural determination of a this compound-activated aGPCR in complex with its G protein.
Workflow:
Procedure:
-
Protein Expression and Complex Formation:
-
Co-express a truncated aGPCR construct containing the this compound and the 7TM domain with the heterotrimeric G protein (Gα, Gβ, and Gγ subunits) in a suitable expression system (e.g., Sf9 insect cells or HEK293 cells). To stabilize the complex, a dominant-negative Gα subunit or a single-chain G protein construct may be used.
-
-
Purification:
-
Solubilize the cell membranes with a mild detergent (e.g., LMNG/CHS).
-
Purify the aGPCR-G protein complex using affinity chromatography (e.g., FLAG or His tag) followed by size-exclusion chromatography.
-
-
Cryo-EM Grid Preparation:
-
Apply a small volume of the purified complex to a cryo-EM grid.
-
Blot away excess liquid and plunge-freeze the grid in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Collect a large dataset of movie micrographs using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation on the movie micrographs.
-
Pick individual particle projections and perform 2D classification to remove junk particles.
-
Generate an initial 3D model and perform 3D classification to separate different conformational states.
-
Refine the 3D reconstruction of the desired class to the highest possible resolution.
-
-
Model Building and Refinement:
-
Build an atomic model of the aGPCR-G protein complex into the final cryo-EM density map.
-
Refine the model against the data to obtain a final structure.
-
Conclusion
The study of this compound-mediated activation of aGPCRs is a rapidly evolving field. The combination of structural biology, particularly cryo-EM, with sophisticated biophysical and cell-based assays is providing unprecedented insights into the molecular mechanisms of aGPCR signaling. This technical guide offers a foundational understanding and practical protocols for researchers aiming to investigate the conformational changes and downstream signaling events elicited by this compound binding. A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutics targeting this important class of receptors.
References
- 1. Stalk-dependent and Stalk-independent Signaling by the Adhesion G Protein-coupled Receptors GPR56 (ADGRG1) and BAI1 (ADGRB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Adhesion G Protein-coupled Receptors: AGONIST SPECIFICITY OF STACHEL SEQUENCE-DERIVED PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Measuring Stalk Peptide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of Stalk peptides, particularly in the context of atypical G protein-coupled receptors (GPCRs) like Polycystin-1 (PC1), is a burgeoning field with significant therapeutic potential. PC1 signaling is implicated in diseases such as Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2][3] A key mechanism in PC1 activation involves a tethered agonist model, where a "Stalk" peptide sequence acts as an intramolecular agonist.[1][2] Recent research has demonstrated that synthetic, soluble peptides derived from this stalk sequence can act as agonists in trans, activating signaling pathways downstream of PC1.[1][2][4]
These application notes provide a detailed overview and protocol for a robust cell-based assay used to quantify the activity of synthetic Stalk peptides. The primary method described is a Nuclear Factor of Activated T-cells (NFAT) luciferase reporter assay, which has been successfully employed to measure the signaling activity of Stalk peptides on the C-terminal fragment (CTF) of PC1.[1][2]
Signaling Pathway and Experimental Rationale
Polycystin-1 is an atypical GPCR that undergoes autocatalytic cleavage, resulting in an extracellular N-terminal fragment and a membrane-embedded C-terminal fragment (CTF). The activation of the PC1 CTF is regulated by a tethered agonist (TA) located in the N-terminal stalk of the CTF.[1][2] When this stalk is absent, as in the stalkless CTF mutant (CTF∆st), the receptor is inactive. Synthetic peptides corresponding to the stalk sequence can bind to the extracellular TOP domain of the stalkless CTF, inducing a conformational change that initiates downstream signaling.[1] This signaling cascade leads to the activation of the transcription factor NFAT, which then drives the expression of a reporter gene, such as luciferase. The amount of light produced by the luciferase reaction is directly proportional to the activity of the Stalk peptide.
Data Presentation: Activity of Mouse PC1-Derived Stalk Peptides
The following table summarizes the activity of various synthetic peptides derived from the N-terminal sequence of the mouse Polycystin-1 (mPC1) stalk. The activity was measured by their ability to rescue signaling of a stalkless PC1 C-terminal fragment (mCTF∆st) in a transiently transfected HEK293T cell line using an NFAT-luciferase reporter assay.
| Peptide | Length (Residues) | Sequence Suffix | Activity on mCTF∆st | Specificity | Reference |
| p7 | 7 | ... | Significant Activation | Specific to mCTF∆st expression | [1] |
| p9 | 9 | ... | Significant Activation | Specific to mCTF∆st expression | [1] |
| p11 | 11 | ... | No Significant Activation | - | [4] |
| p13 | 13 | ... | No Significant Activation | - | [4] |
| p15 | 15 | ... | No Significant Activation | - | [4] |
| p17 | 17 | ... | Significant Activation | Specific to mCTF∆st expression | [1] |
| p19 | 19 | ... | Significant Activation | Not specific (activates endogenous signaling) | [1] |
| p21 | 21 | ... | Significant Activation | Not specific (activates endogenous signaling) | [1] |
Note: All peptides were synthesized with a C-terminal hydrophilic sequence (GGKKKKK) to enhance solubility.[1][2] The activity is determined by a statistically significant increase in luciferase reporter signal in cells expressing mCTF∆st compared to control cells.
Experimental Protocols
Key Reagents and Materials
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Expression Plasmids:
-
Mammalian expression vector for mouse stalkless PC1 CTF (mCTF∆st).
-
Empty vector (ev) control.
-
NFAT-luciferase reporter plasmid (e.g., pGL3-NFAT).
-
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar).
-
Synthetic Stalk Peptides: Lyophilized peptides of desired lengths (e.g., p7, p9, p17).
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Luciferase Assay System: (e.g., Promega Luciferase Assay System or similar).
-
Luminometer: For measuring luminescence in 96-well plates.
-
96-well white, clear-bottom tissue culture plates.
Experimental Workflow Diagram
Step-by-Step Protocol: NFAT-Luciferase Reporter Assay
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2.5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours.
Day 2: Transfection
-
For each well, prepare a transfection mix according to the manufacturer's protocol. A typical mix per well includes:
-
100 ng of the mCTF∆st expression plasmid or empty vector control.
-
100 ng of the NFAT-luciferase reporter plasmid.
-
-
Gently add the transfection mix to each well.
-
Incubate the plate for 24 hours at 37°C.
Day 3: this compound Treatment
-
Reconstitute the lyophilized synthetic Stalk peptides in sterile water or an appropriate buffer to create a stock solution.
-
Dilute the peptide stock solutions in fresh culture medium to the desired final concentration (e.g., 10-100 µM).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the respective Stalk peptides.
-
Include "no peptide" control wells for both empty vector and mCTF∆st transfected cells, adding only fresh culture medium.
-
Incubate for 24 hours.
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells by adding the volume of passive lysis buffer specified by the luciferase assay kit manufacturer (e.g., 20 µL) to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.
-
Add the luciferase assay substrate to each well according to the kit's instructions (e.g., 100 µL).
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) for each condition.
-
Calculate the fold activation by dividing the RLU of the peptide-treated mCTF∆st wells by the RLU of the "no peptide" mCTF∆st control wells.
-
Perform statistical analysis (e.g., ANOVA with a post-hoc test) to determine the significance of the activation compared to controls.[4]
-
Conclusion
The NFAT-luciferase reporter assay is a specific and quantitative method for assessing the agonist activity of synthetic Stalk peptides on the Polycystin-1 signaling pathway. This assay is crucial for screening peptide candidates, understanding the structure-activity relationship of the Stalk sequence, and developing potential therapeutics for diseases like ADPKD. The provided protocols and data offer a comprehensive guide for researchers to implement this assay in their laboratories.
References
- 1. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 2. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
Application Notes and Protocols: NFAT Luciferase Reporter Assay for Adhesion GPCR Activation by Stalk Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adhesion G protein-coupled receptors (aGPCRs) are a large and structurally unique class of GPCRs involved in a wide array of physiological processes, making them attractive therapeutic targets. A key activation mechanism for many aGPCRs involves a tethered agonist, known as the "Stalk" or "Stachel" peptide. This peptide is unmasked following autoproteolytic cleavage of the receptor within its GAIN domain, enabling it to bind to the seven-transmembrane domain and initiate downstream signaling.[1][2][3][4][5]
The Nuclear Factor of Activated T-cells (NFAT) luciferase reporter assay is a robust and widely used method to quantify the activation of aGPCRs that couple to the Gq/11 signaling pathway.[1][6][7][8] Activation of Gq leads to an increase in intracellular calcium, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus and subsequent activation of gene transcription from promoters containing NFAT response elements (NFAT-RE). By placing a luciferase reporter gene under the control of an NFAT-RE, the luminescence signal becomes a direct measure of receptor activation.[7][8][9][10][11][12]
These application notes provide a detailed protocol for utilizing the NFAT luciferase reporter assay to screen for and characterize the activation of aGPCRs by their cognate Stalk peptides.
Signaling Pathway
The activation of an aGPCR by its Stalk peptide and subsequent signaling to the NFAT reporter gene involves a precise cascade of events.
Experimental Workflow
The overall experimental workflow for the NFAT luciferase reporter assay is a multi-day process involving cell culture, transfection, stimulation, and signal detection.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency and robust signaling pathways.[1][6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
Transfection Reagent: A suitable transfection reagent such as Lipofectamine 2000 or FuGENE HD.
-
Stalk Peptides: Synthesized peptides corresponding to the Stalk region of the aGPCR of interest.
-
Assay Plate: White, clear-bottom 96-well plates suitable for luminescence measurements.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or a similar system that allows for sequential measurement of firefly and Renilla luciferase.
-
Luminometer: Plate-reading luminometer.
Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Transfection
-
For each well, prepare the transfection mix in serum-free medium (e.g., Opti-MEM). A typical ratio is:
-
Add the transfection reagent according to the manufacturer's instructions and incubate to form DNA-lipid complexes.
-
Add the transfection mix to the cells.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: this compound Stimulation
-
Prepare serial dilutions of the Stalk peptides in the appropriate vehicle (e.g., sterile water or DMSO).
-
Aspirate the transfection medium from the cells and replace it with fresh culture medium containing the different concentrations of Stalk peptides. Include a vehicle-only control.
-
Incubate the cells for 5-8 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically for each receptor.[1]
Day 4: Luciferase Assay
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Aspirate the medium from the wells and wash once with PBS.
-
Lyse the cells by adding passive lysis buffer (provided with the luciferase assay kit) to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add the firefly luciferase substrate to each well and immediately measure the luminescence using a plate luminometer.
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the Renilla luminescence.
Data Analysis
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Express the data as "fold induction" by dividing the normalized luciferase activity of the peptide-treated wells by the normalized activity of the vehicle-treated control wells.
-
Plot the fold induction as a function of this compound concentration to generate dose-response curves and determine EC50 values.
Data Presentation
The following tables provide examples of how to structure quantitative data from NFAT luciferase reporter assays for aGPCR activation by Stalk peptides.
Table 1: this compound-Induced NFAT Reporter Activation for GPR110 and GPR116
| aGPCR | This compound | Concentration (µM) | Fold Induction over Empty Vector (Mean ± SD) |
| GPR110 | pGPR110 | 10 | 8.5 ± 1.2 |
| GPR110 | pGPR116 | 10 | 3.2 ± 0.5 |
| GPR116 | pGPR116 | 10 | 12.1 ± 2.3 |
| GPR116 | pGPR110 | 10 | 1.5 ± 0.3 |
| Empty Vector | pGPR110 | 10 | 1.0 ± 0.2 |
| Empty Vector | pGPR116 | 10 | 1.1 ± 0.2 |
Data are hypothetical and for illustrative purposes, based on trends observed in published studies.[1]
Table 2: Dose-Response of GPR56 (G1) Activation by its this compound
| This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | Fold Induction over Vehicle |
| 0 (Vehicle) | 15,234 ± 1,876 | 1.0 |
| 0.01 | 28,945 ± 3,123 | 1.9 |
| 0.1 | 85,312 ± 9,876 | 5.6 |
| 1 | 243,744 ± 25,678 | 16.0 |
| 10 | 319,914 ± 34,567 | 21.0 |
| 100 | 322,413 ± 35,123 | 21.2 |
Data are hypothetical and for illustrative purposes, based on trends observed in published studies.[6]
Conclusion
The NFAT luciferase reporter assay is a powerful and versatile tool for studying the activation of aGPCRs by their this compound agonists. It provides a quantitative readout of Gq-mediated signaling and is amenable to high-throughput screening for the identification of novel aGPCR modulators. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully implement this assay in their own laboratories.
References
- 1. Activation of Adhesion G Protein-coupled Receptors: AGONIST SPECIFICITY OF STACHEL SEQUENCE-DERIVED PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of adhesion GPCR GPR110 activation by this compound and G-proteins coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tethered peptide activation mechanism of adhesion GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of adhesion G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of adhesion G protein–coupled receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stalk-dependent and Stalk-independent Signaling by the Adhesion G Protein-coupled Receptors GPR56 (ADGRG1) and BAI1 (ADGRB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T Cell Activation Bioassay (NFAT) Protocol [promega.in]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways [benthamopenarchives.com]
Application Notes and Protocols for Stalk Peptide-Induced Neurite Outgrowth in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of Stalk peptides on neurite outgrowth in primary neuron cultures. The information is intended for professionals in neuroscience research and drug development exploring novel therapeutic avenues for neuroregeneration.
Introduction
Neurite outgrowth, the process of developing new projections from the cell body of a neuron, is fundamental to neural development, plasticity, and regeneration.[1][2] The discovery of molecules that can promote and guide this process is a key objective in the development of therapies for neurodegenerative diseases and nerve injury.[2][3][4] Stalk peptides, derived from the stalk region of transmembrane proteins like Polycystin-1 (PC1), have emerged as potential modulators of cellular signaling.[5][6][7][8] Specifically, synthetic peptides from the PC1 stalk can act as soluble agonists, activating signaling pathways that may influence neuronal behavior, including neurite extension.[5][6][9] This document outlines a comprehensive protocol to assess the neuritogenic potential of Stalk peptides on primary neurons.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize hypothetical quantitative data from experiments investigating the effect of a candidate Stalk peptide on primary cortical neurons.
Table 1: Dose-Response Effect of this compound on Neurite Outgrowth
| This compound Concentration (µM) | Average Total Neurite Length per Neuron (µm) | Average Number of Primary Neurites per Neuron | Average Number of Branch Points per Neuron |
| 0 (Control) | 150 ± 15 | 3.2 ± 0.4 | 2.1 ± 0.3 |
| 0.1 | 180 ± 20 | 3.5 ± 0.5 | 2.5 ± 0.4 |
| 1 | 250 ± 25 | 4.1 ± 0.6 | 3.8 ± 0.5 |
| 10 | 320 ± 30 | 4.8 ± 0.7 | 5.2 ± 0.6 |
| 50 | 280 ± 28 | 4.5 ± 0.6 | 4.9 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: Time-Course of this compound-Induced Neurite Outgrowth
| Time After Treatment (hours) | Average Total Neurite Length per Neuron (µm) at 10 µM this compound |
| 0 | 50 ± 8 |
| 24 | 180 ± 22 |
| 48 | 320 ± 30 |
| 72 | 350 ± 35 |
Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the effect of Stalk peptides on neurite outgrowth in primary neurons.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for in vitro neurite outgrowth studies.[10]
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Hibernate-E medium (supplemented with B-27 and GlutaMAX)
-
Papain dissociation system
-
Neurobasal medium (supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine (or Poly-L-ornithine) coated culture vessels (e.g., 96-well plates, glass coverslips)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and enzymatically digest using a papain dissociation system according to the manufacturer's instructions to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated culture vessels at a suitable density (e.g., 20,000 - 40,000 cells/cm²) in Neurobasal medium.
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.
Protocol 2: this compound Treatment
This protocol details the preparation and application of Stalk peptides to the primary neuron cultures.
Materials:
-
Lyophilized synthetic this compound (custom synthesis)
-
Sterile, nuclease-free water or appropriate solvent (as per peptide solubility data)
-
Primary neuron cultures from Protocol 1
Procedure:
-
Reconstitute the lyophilized this compound in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in pre-warmed Neurobasal medium to achieve the desired final concentrations (e.g., as in Table 1).
-
Carefully remove half of the culture medium from the primary neurons and replace it with the medium containing the corresponding concentration of this compound. For the control group, add medium with the vehicle solvent.
-
Return the cultures to the incubator for the desired treatment duration (e.g., 24-72 hours).
Protocol 3: Immunofluorescence Staining and Imaging
This protocol describes the fixation and staining of neurons to visualize and quantify neurite outgrowth.
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-βIII-tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image acquisition software
Procedure:
-
After the treatment period, fix the neurons by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips or image the plates directly using a fluorescence microscope.
Protocol 4: Quantification of Neurite Outgrowth
This protocol outlines the process of analyzing the acquired images to obtain quantitative data on neurite morphology.[11][12][13]
Materials:
-
Fluorescence microscopy images from Protocol 3
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, MetaXpress, or other automated neurite tracing software)
Procedure:
-
Acquire images from multiple random fields of view for each experimental condition.
-
Use the image analysis software to automatically or semi-automatically trace the neurites of individual neurons.
-
The software will measure various parameters, including:
-
Total neurite length per neuron
-
Number of primary neurites (processes originating from the cell body)
-
Number of branch points
-
Length of the longest neurite
-
-
Export the data for statistical analysis. A sufficient number of neurons should be analyzed per condition to ensure statistical power.
Visualization of Pathways and Workflows
Signaling Pathway of this compound (PC1 Agonist)
The following diagram illustrates the proposed signaling pathway initiated by the binding of a this compound agonist to a stalkless Polycystin-1 C-terminal fragment (CTF).
Caption: Proposed signaling cascade for this compound-induced neurite outgrowth.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for assessing this compound-induced neurite outgrowth.
Caption: Workflow for this compound neurite outgrowth assay.
References
- 1. Neurite outgrowth evaluation on primary neuronal culture - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. In vitro test - Neurite outgrowth evaluation on rat primary neuronal culture - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 3. A Roadmap of Peptide‐Based Materials in Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 6. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
Application of Peptide Gaussian accelerated Molecular Dynamics (Pep-GaMD) for Stalk Peptide Simulation
Application Note AP-PGMD-001
Introduction
Stalk peptides, derived from the conserved stalk regions of viral glycoproteins such as influenza hemagglutinin and neuraminidase, are of significant interest in the development of universal vaccines and antiviral therapeutics.[1][2] Understanding the conformational dynamics and binding mechanisms of these peptides to host or viral proteins is crucial for rational drug design. Conventional molecular dynamics (cMD) simulations are often insufficient to sample the large conformational space and long-timescale events, such as peptide binding and unbinding, due to the high flexibility of peptides.[3][4][5]
Peptide Gaussian accelerated Molecular Dynamics (Pep-GaMD) is an enhanced sampling computational method that overcomes these limitations.[3][6][7] It works by adding a harmonic boost potential to the peptide's essential potential energy, effectively smoothing the potential energy surface and accelerating conformational transitions without the need for predefined reaction coordinates.[3][8] The dual-boost implementation of Pep-GaMD further enhances sampling by applying a second boost potential to the rest of the system, facilitating events like peptide rebinding.[3][9] This application note provides a detailed protocol for utilizing Pep-GaMD to simulate a viral stalk peptide, enabling the characterization of its binding thermodynamics and kinetics.
Principle of Pep-GaMD
Pep-GaMD is an extension of the Gaussian accelerated Molecular Dynamics (GaMD) method.[3] In the dual-boost Pep-GaMD scheme, two boost potentials are applied. The first selectively targets the peptide's essential potential energy (both bonded and non-bonded interactions), which is crucial for modeling its high flexibility.[3] The second boost potential is applied to the remaining potential energy of the entire system (protein and solvent).[3] This dual-boost approach allows for efficient sampling of peptide dissociation, conformational changes, and rebinding events within microsecond-scale simulations, which would be computationally prohibitive with conventional MD.[3][6]
Experimental Protocols
This section outlines a representative protocol for simulating the interaction of a hypothetical influenza hemagglutinin (HA) this compound with a target protein using dual-boost Pep-GaMD in the AMBER simulation package.
System Preparation
-
Initial Structure: Start with a crystal structure of the target protein bound to the this compound. If a bound structure is unavailable, computational docking can be used to generate an initial binding pose.
-
Force Field: Use a standard protein force field, such as AMBER ff14SB, and a compatible water model like TIP3P.
-
Solvation: Solvate the protein-peptide complex in a periodic box of water, ensuring a minimum distance (e.g., 12 Å) between the solute and the box edges.
-
Ionization: Add counter-ions to neutralize the system and mimic physiological salt concentration (e.g., 150 mM NaCl).
Simulation Workflow
The simulation workflow involves several stages, from initial minimization and equilibration to the final production run.
Caption: Pep-GaMD simulation workflow from system setup to data analysis.
Detailed Simulation Steps
-
Minimization: Perform a multi-step minimization to remove steric clashes. First, restrain the protein and peptide heavy atoms and minimize the water and ions. Then, relax the restraints and minimize the entire system.
-
Heating: Gradually heat the system from 0 K to 300 K over 200 ps in the NVT ensemble, with weak restraints on the protein and peptide.
-
Equilibration: Equilibrate the system in the NPT ensemble at 300 K and 1 bar for 1 ns with restraints on the protein and peptide heavy atoms, followed by a 2 ns cMD simulation without any restraints.[3]
-
cMD for Statistics: Run a short cMD simulation (e.g., 14 ns) to collect potential energy statistics (maximum, minimum, average, and standard deviation) required to calculate the GaMD boost parameters.[3]
-
Pep-GaMD Equilibration: Add the dual-boost potential and run a Pep-GaMD equilibration (e.g., 46 ns) to allow the system to adapt to the modified potential energy landscape.[3]
-
Production Runs: Perform multiple independent production simulations (e.g., 3 x 1000 ns) to ensure adequate sampling of peptide binding and unbinding events.[3]
Pep-GaMD Parameter Setup (AMBER)
The following parameters in the AMBER input file control the Pep-GaMD simulation. The dual-boost mode for peptides is activated with igamd = 15.
References
- 1. med.unc.edu [med.unc.edu]
- 2. KBbox: Examples [kbbox.h-its.org]
- 3. Peptide Gaussian accelerated molecular dynamics (Pep-GaMD): Enhanced sampling and free energy and kinetics calculations of peptide binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Gaussian accelerated molecular dynamics (Pep-GaMD): Enhanced sampling and free energy and kinetics calculations of peptide binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Analysis Using Accelerated Molecular Dynamics Simulations and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theory | Miao Lab [med.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening for Modulators of Stalk Peptide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stalk peptide, derived from the C-terminal fragment (CTF) of Polycystin-1 (PC1), functions as a tethered agonist, playing a crucial role in the activation of PC1 signaling.[1][2][3][4][5] Mutations and dysregulation of PC1 are directly implicated in Autosomal Dominant Polycystic Kidney Disease (ADPKD), making the modulation of its activity a promising therapeutic strategy.[1][2] Synthetic peptides derived from the Stalk sequence have been shown to activate a stalkless PC1 CTF, providing a clear avenue for the development of high-throughput screening (HTS) assays to identify novel modulators of this pathway.[1][2][3][4][5]
These application notes provide detailed protocols for two distinct HTS assays designed to identify and characterize modulators of this compound activity: a cell-based functional assay measuring PC1-CTF activation and a biophysical assay assessing direct binding to the PC1-CTF.
Signaling Pathway
The this compound acts as an agonist, binding to the extracellular domain of the stalkless PC1-CTF. This binding event induces a conformational change in the PC1-CTF, initiating a downstream signaling cascade that results in the activation of the Nuclear Factor of Activated T-cells (NFAT).[1][2][4][5] Activated NFAT translocates to the nucleus and drives the expression of reporter genes, such as luciferase, in engineered cell lines.
Experimental Workflow for High-Throughput Screening
The overall workflow for identifying and validating modulators of this compound activity involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency, and assess specificity.
Data Presentation: Summary of HTS Campaign Data
The following table represents a sample dataset from a hypothetical HTS campaign to identify modulators of this compound activity.
| Compound ID | Primary Screen Activity (% Activation) | Potency (EC50/IC50, µM) | Secondary Screen (Binding Affinity, Kd, µM) | Z'-factor (Primary Screen) |
| SC-00123 | 110 | 1.2 | 0.8 | 0.78 |
| SC-00456 | 95 | 5.8 | 4.5 | 0.81 |
| SC-00789 | -85 | 2.1 (IC50) | 1.5 | 0.75 |
| SC-01011 | 12 | > 50 | Not Determined | 0.80 |
| SC-01213 | 150 | 0.5 | 0.2 | 0.82 |
Experimental Protocols
Protocol 1: Cell-Based NFAT-Luciferase Reporter Assay for PC1-CTF Activation
This assay quantitatively measures the activation of the stalkless PC1-CTF by test compounds in a cellular context.
1. Materials and Reagents:
-
Cell Line: HEK293 cells stably co-expressing the human stalkless PC1-CTF and an NFAT-luciferase reporter construct.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for PC1-CTF and Hygromycin for NFAT-luciferase).
-
Assay Medium: Opti-MEM or serum-free DMEM.
-
Positive Control: Synthetic this compound (e.g., p21).
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Assay Plates: 384-well white, solid-bottom cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Bright-Glo™).
-
Luminometer: Plate reader with luminescence detection capabilities.
2. Assay Procedure:
-
Cell Seeding:
-
Harvest the stable HEK293 cells and resuspend in culture medium to a density of 1 x 10^6 cells/mL.
-
Dispense 25 µL of the cell suspension (25,000 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in assay medium.
-
Remove the culture medium from the cell plate and add 20 µL of assay medium.
-
Add 5 µL of the diluted compounds, positive control (final concentration ~10 µM), or negative control to the respective wells.
-
Incubate at 37°C, 5% CO2 for 6 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
3. Data Analysis:
-
Calculate the percentage of activation for each test compound relative to the positive and negative controls: % Activation = [(Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control)] * 100
-
For dose-response experiments, plot the percentage of activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
-
Calculate the Z'-factor to assess assay quality: Z'-factor = 1 - [(3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control|]
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Direct Binding to PC1-CTF
This biophysical assay measures the direct binding of a fluorescently labeled this compound to the purified PC1-CTF, and the displacement of this peptide by test compounds.
1. Materials and Reagents:
-
Purified Protein: Recombinant, purified stalkless PC1-CTF.
-
Fluorescent Peptide: Synthetic this compound labeled with a fluorophore (e.g., TAMRA).
-
Assay Buffer: PBS with 0.01% Tween-20 and 1 mM DTT.
-
Test Compounds: Library of small molecules or peptides.
-
Assay Plates: 384-well black, low-volume, non-binding surface plates.
-
Plate Reader: Equipped with fluorescence polarization optics.
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the PC1-CTF in assay buffer at a concentration twice the final desired concentration (typically in the low nanomolar range, determined by Kd).
-
Prepare a 2X solution of the fluorescently labeled this compound in assay buffer at a concentration twice the final desired concentration (typically around the Kd).
-
Prepare serial dilutions of test compounds in assay buffer.
-
-
Assay Setup (Competition Format):
-
To each well of the 384-well plate, add 5 µL of the test compound dilutions.
-
Add 5 µL of the 2X PC1-CTF solution to all wells except those for the "no protein" control. Add 5 µL of assay buffer to the "no protein" control wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent peptide solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
3. Data Analysis:
-
The change in fluorescence polarization is used to determine the inhibition of the peptide-protein interaction.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
The Kd of the fluorescent peptide can be determined in a separate saturation binding experiment by titrating the PC1-CTF against a fixed concentration of the fluorescent peptide.
References
- 1. elifesciences.org [elifesciences.org]
- 2. Mechanism of tethered agonist-mediated signaling by polycystin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 5. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Stalkless aGPCR Mutants as Negative Controls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide on the use of stalkless adhesion G protein-coupled receptor (aGPCR) mutants as indispensable negative controls in experimental research. Adhesion GPCRs are a unique class of receptors characterized by a large extracellular domain and a tethered agonist peptide, known as the "Stachel" sequence, located in the stalk region proximal to the first transmembrane domain. Activation of many aGPCRs is believed to occur upon revealing this tethered agonist, which then interacts with the seven-transmembrane (7TM) domain to initiate downstream signaling. Consequently, aGPCR mutants lacking this stalk region ("stalkless" mutants) are unable to undergo this canonical activation, rendering them valuable negative controls to ensure the specificity of observed signaling events.
Rationale for Using Stalkless aGPCR Mutants
The primary rationale for employing stalkless aGPCR mutants as negative controls is to differentiate between specific receptor-mediated signaling and off-target or non-specific effects. By removing the tethered agonist, any observed cellular response in the presence of a stimulus can be attributed to pathways independent of canonical aGPCR activation. This is particularly crucial when:
-
Screening for novel ligands: Stalkless mutants can help eliminate false positives that may activate downstream signaling pathways without directly interacting with the aGPCR in a physiologically relevant manner.
-
Investigating non-canonical signaling: Some aGPCRs may signal through mechanisms independent of their tethered agonist.[1] Comparing the signaling profile of a wild-type receptor to its stalkless counterpart can help elucidate these alternative pathways.
-
Validating antibody specificity: When using antibodies to modulate aGPCR function, stalkless mutants can confirm that the observed effects are due to the antibody's interaction with the receptor and not a result of non-specific binding.[2]
Key Signaling Pathways and Experimental Workflows
The activation of aGPCRs can trigger a multitude of intracellular signaling cascades. The choice of assay to assess aGPCR activation will depend on the specific G protein coupling of the receptor under investigation. Stalkless mutants serve as a critical baseline in these assays to determine the level of tethered agonist-independent signaling.
Diagram: aGPCR Signaling Activation and the Role of the Stalk Region
Caption: aGPCR activation model and the function of stalkless mutants.
Diagram: Experimental Workflow for Validating aGPCR Signaling
References
Application Notes and Protocols for Fluorescently Labeling Synthetic Stalk Peptides for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools for visualizing and quantifying biological processes with high specificity and sensitivity.[1][2] This document provides detailed application notes and protocols for the fluorescent labeling of synthetic "Stalk" peptides and their subsequent use in cellular imaging studies. Stalk peptides, such as those derived from the Polycystin-1 (PC1) protein, can act as modulators of signaling pathways and are of significant interest in drug development.[3][4][5][6][7] Fluorescently tagging these peptides enables direct visualization of their cellular uptake, localization, and interaction with target proteins, providing crucial insights into their mechanism of action.[1][8]
Selecting a Fluorescent Dye
The choice of fluorescent dye is critical and depends on the specific experimental requirements, including the imaging system available and the potential for multiplexing with other fluorescent probes.[8][9] Key considerations include the dye's excitation and emission wavelengths, brightness, photostability, and pH sensitivity.[9] Commonly used dyes for peptide labeling include fluorescein (B123965) derivatives like FAM and FITC, rhodamine derivatives like TAMRA, and cyanine (B1664457) dyes such as Cy3 and Cy5.[8][9][10][11]
Table 1: Comparison of Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability | pH Sensitivity |
| FAM (Carboxyfluorescein) | ~494 | ~518 | 0.93 | Moderate | High (pH 7.5-8.5)[9][10] |
| FITC (Fluorescein isothiocyanate) | ~495 | ~517-519 | 0.32 | Moderate | High |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | 0.10 | Moderate | Moderate[1] |
| Cy3 | ~550 | ~570 | 0.15 | High | Low |
| Cy5 | ~650 | ~670 | 0.28 | High | Low[1] |
| Alexa Fluor 488 | ~490 | ~525 | 0.92 | High | Low |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | High | High[1] |
Experimental Protocols
Protocol 1: N-terminal Labeling of a Synthetic Stalk Peptide
This protocol details the labeling of a synthetic peptide with a free N-terminus using an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye.[1] NHS-esters react efficiently with primary amines at a slightly basic pH to form stable amide bonds.[10]
Materials:
-
Synthetic this compound (e.g., a 21-residue peptide from the mouse PC1 stalk region)[4]
-
Amine-reactive fluorescent dye (NHS-ester, e.g., FAM, SE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the synthetic this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[1]
-
Dye Dissolution: Immediately before use, dissolve the NHS-ester dye in a small volume of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.[1]
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved dye to the peptide solution.[1] Keep the reaction volume small to maintain high reactant concentrations.
-
Incubation: Gently mix the reaction mixture and incubate for 1-2 hours at room temperature, protected from light.[1]
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide. This can be achieved using size-exclusion chromatography or RP-HPLC.[1][12]
-
Size-Exclusion Chromatography: Equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. Collect fractions and monitor the absorbance at the dye's excitation wavelength and at 280 nm for the peptide.
-
RP-HPLC: This is the preferred method for achieving high purity. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Verification: Confirm the successful labeling and purity of the peptide using mass spectrometry (to verify the mass of the labeled peptide) and UV-Vis spectrophotometry (to confirm the presence of both the peptide and the dye).[1]
-
Lyophilization: Lyophilize the purified, labeled peptide for long-term storage at -20°C or below, protected from light.
Caption: Workflow for N-terminal labeling of synthetic peptides.
Protocol 2: Live-Cell Imaging of Labeled Stalk Peptides using Confocal Microscopy
This protocol describes the visualization of the cellular uptake and localization of the fluorescently labeled this compound in living cells.[1]
Materials:
-
Cells seeded on glass-bottom dishes or chamber slides
-
Fluorescently labeled this compound stock solution
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.[1]
-
Peptide Preparation: Thaw the fluorescently labeled peptide stock solution and dilute it to the desired final concentration in pre-warmed live-cell imaging medium.[1]
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the fluorescently labeled peptide.[1]
-
Incubation: Incubate the cells with the peptide for the desired time (e.g., 30 minutes to 4 hours), depending on the experimental goals.[1]
-
Imaging:
-
Place the dish on the stage of the confocal microscope within the environmental chamber.
-
Allow the temperature and CO2 to equilibrate.
-
Set the appropriate laser line for excitation and the emission detector to capture the fluorescence of your chosen dye.
-
Acquire images at different time points to observe the dynamics of peptide uptake and localization.
-
Protocol 3: Quantifying Cellular Uptake by Flow Cytometry
This protocol provides a quantitative method to measure the cellular uptake of the fluorescently labeled this compound across a cell population.[1]
Materials:
-
Suspension or adherent cells
-
Fluorescently labeled this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend in PBS.
-
For suspension cells, count and aliquot the desired number of cells per tube.[1]
-
-
Peptide Incubation: Add the fluorescently labeled peptide at various concentrations to the cell suspensions. Include an unlabeled cell sample as a negative control. Incubate for the desired time at 37°C.[1]
-
Washing: Wash the cells three times with ice-cold PBS to remove any unbound peptide. Centrifuge at a low speed between each wash.[1]
-
Resuspension: Resuspend the final cell pellet in flow cytometry buffer.[1]
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser for excitation and emission filter for your fluorophore.[1] The data will provide a quantitative measure of the fluorescence intensity per cell, indicating the extent of peptide uptake.
Application: Imaging this compound Agonist Activity
Synthetic peptides derived from the stalk region of Polycystin-1 (PC1) can act as soluble agonists, activating PC1 signaling.[3][4][5][6] This is particularly relevant for studying autosomal dominant polycystic kidney disease (ADPKD), where PC1 function is compromised.[3][6] A proposed mechanism involves the this compound binding to the TOP domain of a stalkless PC1 C-terminal fragment (CTF), thereby restoring its signaling function.[3][4] Fluorescently labeling these stalk peptides allows for the direct visualization of their binding and internalization in cells expressing the target receptor.
Caption: PC1 signaling activation by a this compound agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 11. qyaobio.com [qyaobio.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Reconstitution of Stalk Peptide-Mediated Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycystin-1 (PC1) is an atypical G protein-coupled receptor (GPCR) critical for cellular function, and its mutation is a primary cause of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2][3] PC1 signaling is activated by a novel mechanism involving a tethered agonist (TA) located in its extracellular "stalk" region.[2][4] Following autocatalytic cleavage of PC1, the N-terminal stalk of the C-terminal fragment (CTF) interacts with the receptor's transmembrane domains, inducing a conformational change that triggers downstream signaling.[1][5]
This mechanism can be reconstituted in vitro using synthetic, soluble peptides derived from the PC1 stalk sequence. These peptides can function as agonists, reactivating signaling in a stalkless PC1 CTF mutant (CTFΔst).[6][7] This application note provides a detailed overview and protocols for reconstituting and measuring stalk peptide-mediated PC1 signaling, a valuable tool for studying PC1 function and for screening potential therapeutic modulators.[2][8]
Signaling Pathway and Experimental Overview
The reconstitution assay relies on the ability of exogenous stalk peptides to bind to the extracellular TOP domain of a stalk-deleted PC1 CTF, mimicking the action of the native tethered agonist.[6][9] This binding event induces conformational changes that activate downstream signaling pathways, which can be quantified using a reporter assay, such as the Nuclear Factor of Activated T-cells (NFAT) luciferase reporter system.[1][2]
References
- 1. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 2. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 7. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 8. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 9. researchgate.net [researchgate.net]
Application Note: Generation of Stable Cell Lines Expressing Specific Stalk Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The generation of stable cell lines capable of consistent, long-term expression of a specific gene of interest is a cornerstone of biomedical research and biopharmaceutical production.[1][2] Unlike transient transfection, which results in temporary gene expression, stable cell lines harbor the transgene integrated into the host cell's genome, ensuring its propagation through subsequent cell divisions.[3][4] This reproducibility is critical for applications such as functional gene studies, drug discovery assays, and the manufacturing of recombinant proteins, antibodies, and vaccines.[1][5]
This application note provides a comprehensive protocol for creating stable mammalian cell lines that express specific "Stalk" peptides, which are of significant interest in areas like influenza vaccine development. The methodology covers vector design, transfection using lentiviral particles, selection of a stable cell pool, isolation of monoclonal cell lines, and verification of peptide expression. Lentiviral systems are often preferred due to their high efficiency in transducing a wide variety of cell types, including primary cells, and their ability to integrate the transgene into the host genome.[4][6][7]
Overall Experimental Workflow
The process begins with the design of an expression vector and culminates in a verified, cryopreserved monoclonal stable cell line. The major stages include vector construction, lentivirus production, cell transduction, antibiotic selection to eliminate untransduced cells, clonal selection via limiting dilution, and finally, verification of peptide expression.[3][8]
Caption: High-level workflow for generating stable cell lines.
Protocol 1: Expression Vector Design and Construction
The design of the expression vector is a critical first step.[9][10] The vector serves as the vehicle to deliver the gene of interest (the Stalk peptide) into the host cell.[5]
Key Vector Components:
-
Promoter: A strong constitutive promoter, such as the Cytomegalovirus (CMV) promoter, is commonly used to drive high-level gene expression in mammalian cells.[11]
-
Gene of Interest (GOI): The DNA sequence encoding the specific this compound. This sequence should be optimized for codon usage in the chosen host cell line (e.g., CHO, HEK293) to maximize expression.
-
Signal Peptide: For secreted peptides, an N-terminal signal sequence is crucial for directing the nascent polypeptide into the endoplasmic reticulum for proper folding and secretion.[12][13]
-
Selectable Marker: An antibiotic resistance gene (e.g., puromycin, neomycin/G418, hygromycin B) allows for the selection of cells that have successfully integrated the vector.[3][14]
-
Polyadenylation (PolyA) Signal: Provides signals for the termination of transcription and the addition of a polyA tail to the mRNA, which is essential for mRNA stability and translation.
Methodology:
-
Synthesize the GOI: Synthesize the codon-optimized DNA sequence for the this compound, including flanking restriction sites compatible with the multiple cloning site (MCS) of the chosen lentiviral transfer plasmid.
-
Vector Backbone: Select a suitable lentiviral transfer plasmid (e.g., pLenti-CMV-Puro-DEST) that contains the necessary elements, including the promoter and a selectable marker.
-
Cloning: Digest both the synthesized this compound insert and the lentiviral vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested insert into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligated plasmid into competent E. coli for amplification.
-
Verification: Isolate plasmid DNA from bacterial colonies and verify the correct insertion of the this compound gene via restriction digest and Sanger sequencing.
Protocol 2: Lentivirus Production and Host Cell Transduction
Lentiviral particles are produced by co-transfecting a packaging cell line (e.g., HEK293T) with the transfer plasmid (containing the this compound gene) and packaging plasmids that provide the viral proteins in trans.[4][15]
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish. The cells should be approximately 70-80% confluent on the day of transfection.
-
Plasmid Co-transfection: Prepare a DNA mixture containing your lentiviral transfer plasmid and the packaging plasmids (e.g., psPAX2 and pMD2.G). Use a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI).
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant which contains the lentiviral particles.[15]
-
Virus Filtration: Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used directly or concentrated via ultracentrifugation for higher titers.
-
Host Cell Transduction: Seed the target host cells (e.g., CHO-K1, HEK293) in a 6-well plate.
-
Infection: Add the viral supernatant to the cells. A transduction enhancer like Polybrene (typically 4-8 µg/mL) can be included to increase efficiency.[3]
-
Incubation: Incubate the cells with the virus for 24-72 hours.[3]
Protocol 3: Selection of a Stable Cell Pool
After transduction, cells are treated with an antibiotic to eliminate any cells that did not successfully integrate the transgene.[3][5]
Methodology:
-
Determine Optimal Antibiotic Concentration: Before selection, it is essential to perform a kill curve experiment to determine the minimum antibiotic concentration required to kill 100% of the untransduced host cells within 7-10 days.[14]
-
Initiate Selection: Approximately 48-72 hours post-transduction, replace the virus-containing medium with fresh growth medium containing the pre-determined concentration of the selection antibiotic (e.g., puromycin).
-
Maintain Selection Pressure: Replace the selective medium every 3-4 days.[16][17]
-
Monitor Cell Death: Observe the cells daily. Untransduced cells should begin to die off within a few days.
-
Expansion of Stable Pool: Once widespread cell death ceases and resistant colonies begin to grow, expand the surviving polyclonal pool of cells. This process can take 2-3 weeks.[14]
Table 1: Example Kill Curve Data for Puromycin on CHO-K1 Cells
| Puromycin (µg/mL) | Day 3 Viability | Day 5 Viability | Day 7 Viability | Day 9 Viability |
| 0 (Control) | 100% | 100% | 100% | 100% |
| 1.0 | 95% | 80% | 65% | 50% |
| 2.5 | 80% | 50% | 20% | 5% |
| 5.0 | 60% | 25% | <1% | 0% |
| 7.5 | 40% | 10% | 0% | 0% |
| 10.0 | 20% | <1% | 0% | 0% |
| Based on this hypothetical data, 5.0 µg/mL would be the chosen concentration for selection. |
Protocol 4: Clonal Selection by Limiting Dilution
The stable pool is a heterogeneous population with varying levels of peptide expression due to random integration sites.[8][18] To ensure uniform expression, it is necessary to isolate and expand single cells to generate monoclonal cell lines. Limiting dilution is a common method for this purpose.[8][19]
Caption: Workflow for clonal selection via limiting dilution.
Methodology:
-
Prepare Cell Suspension: Create a single-cell suspension from the stable pool by trypsinization. Ensure no cell clumps are present.[20]
-
Cell Counting: Accurately count the cells using a hemocytometer or automated cell counter.
-
Dilution: Perform serial dilutions of the cell suspension in complete growth medium to a final concentration of approximately 0.5-1 cells per 100 µL. This concentration maximizes the probability of depositing a single cell per well.[19][20]
-
Plating: Using a multichannel pipette, dispense 100 µL of the final cell suspension into each well of several 96-well plates.[20]
-
Incubation: Incubate the plates undisturbed for 10-14 days, refreshing the medium carefully as needed.
-
Screening: Screen the plates using a microscope to identify wells that contain a single, distinct colony, indicating they likely arose from a single cell.[20]
-
Expansion: Transfer the single colonies from the 96-well plate to a 24-well plate, then to a 6-well plate, and finally to T-25 flasks for expansion and further analysis.[16]
Protocol 5: Verification of this compound Expression
Once clonal populations have been expanded, it is crucial to verify and quantify the expression of the this compound.
Methodology:
-
Sample Collection: Culture the expanded clones to ~80% confluency. Collect both the cell lysate (for intracellular peptides) and the conditioned media (for secreted peptides).
-
Western Blot:
-
Separate proteins from the cell lysate or concentrated supernatant by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the this compound or an included epitope tag (e.g., His-tag).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein band using a chemiluminescent substrate. This provides qualitative confirmation of expression and correct molecular weight.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with a capture antibody specific to the this compound.
-
Add serial dilutions of the conditioned media from each clone.
-
Add a detection antibody (which can be the same as the primary for Western blot, but often biotinylated).
-
Add a streptavidin-HRP conjugate, followed by a colorimetric substrate (e.g., TMB).
-
Measure the absorbance and calculate the peptide concentration against a standard curve of known peptide concentration. This provides quantitative data.[16]
-
Table 2: Example ELISA Data for Top Performing Clones
| Clone ID | This compound Concentration (ng/mL) | Doubling Time (hours) |
| STK-C7 | 250.4 ± 15.2 | 28.5 |
| STK-F2 | 185.9 ± 11.8 | 26.1 |
| STK-A11 | 310.7 ± 20.5 | 27.3 |
| STK-H4 | 95.3 ± 8.1 | 25.8 |
| Parental Pool | 75.1 ± 10.4 | 25.5 |
| Negative Control | < 0.1 | 25.2 |
| Based on this hypothetical data, clone STK-A11 is the highest producer. |
Conclusion
Following these protocols, researchers can reliably generate and validate monoclonal stable cell lines that consistently express a specific this compound. The selection of a high-producing, stable clone is essential for reproducible downstream experiments and for the scalable production of peptide-based therapeutics or vaccines. The final step involves creating a master cell bank of the validated high-producing clone through cryopreservation.
References
- 1. knowledge.lonza.com [knowledge.lonza.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. addgene.org [addgene.org]
- 4. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Stable Cell Line Generation by Lentivirus/Retrovirus - Syd Labs [sydlabs.com]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. addgene.org [addgene.org]
- 9. lonza.com [lonza.com]
- 10. Strategy and construct design – Protein Expression and Purification Core Facility [embl.org]
- 11. Peptide Tags and Domains for Expression and Detection of Mammalian Membrane Proteins at the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-Specific Signal Peptides for Mammalian Vector Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. abo.com.pl [abo.com.pl]
- 17. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Limiting Dilution & Clonal Expansion [protocols.io]
- 20. Limiting Dilution & Clonal Expansion Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Pharmacokinetic Analysis of Systemically Delivered Stalk Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stalk peptides, derived from the stalk region of the Polycystin-1 (PC1) protein, are a novel class of therapeutic candidates being investigated for their potential to modulate PC1 signaling.[1][2][3][4][5] The therapeutic efficacy of these peptides is critically dependent on their pharmacokinetic profile, which governs their absorption, distribution, metabolism, and excretion (ADME) upon systemic administration. Understanding these pharmacokinetic properties is essential for optimizing dosing regimens and ensuring sustained therapeutic concentrations at the target site.[6]
These application notes provide a comprehensive overview of the methodologies for conducting a thorough pharmacokinetic analysis of systemically delivered Stalk peptides. The protocols outlined below detail the in-life study procedures in a preclinical model and the subsequent bioanalytical quantification of the peptide in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for peptide quantification.[7]
While specific in-vivo pharmacokinetic data for Stalk peptides are not yet publicly available, this document presents a representative dataset for a similar therapeutic peptide to illustrate how such data is typically presented and interpreted.
Representative Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic parameters for a systemically administered Stalk peptide. This data is for illustrative purposes to demonstrate typical values and presentation for a therapeutic peptide of this class.
| Pharmacokinetic Parameter | Symbol | Unit | Intravenous (IV) Bolus (1 mg/kg) | Subcutaneous (SC) Injection (5 mg/kg) |
| Maximum Concentration | Cmax | ng/mL | 1250 | 450 |
| Time to Maximum Concentration | Tmax | h | 0.08 | 2.0 |
| Area Under the Curve (0-t) | AUC(0-t) | ngh/mL | 1875 | 3200 |
| Area Under the Curve (0-inf) | AUC(0-inf) | ngh/mL | 1950 | 3350 |
| Elimination Half-life | t1/2 | h | 2.5 | 3.1 |
| Clearance | CL | mL/h/kg | 8.5 | - |
| Volume of Distribution | Vd | L/kg | 0.06[8] | - |
| Bioavailability | F | % | - | 75 |
Signaling Pathway Activated by Stalk Peptides
Stalk peptides are designed to act as agonists for the Polycystin-1 (PC1) receptor.[1][2] PC1 is an atypical G protein-coupled receptor (GPCR) that, upon cleavage, has its signaling activity regulated by a tethered agonist within its stalk region.[1][3][5] In certain pathological conditions like Autosomal Dominant Polycystic Kidney Disease (ADPKD), this signaling can be impaired.[1] Systemically delivered Stalk peptides are hypothesized to mimic the endogenous tethered agonist, binding to the PC1 C-terminal fragment (CTF) to reactivate downstream signaling pathways, such as the NFAT pathway.[1][2][4]
Experimental Protocols
The following protocols provide a detailed methodology for a preclinical pharmacokinetic study of a novel this compound, followed by its quantification in plasma.
In-Life Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of a this compound in a rodent model following intravenous (IV) and subcutaneous (SC) administration.
Materials:
-
This compound (lyophilized)
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Syringes and needles for dosing
-
EDTA-coated microcentrifuge tubes for blood collection
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Peptide Formulation: Prepare a stock solution of the this compound by reconstituting the lyophilized powder in sterile saline to a final concentration of 1 mg/mL for IV administration and 5 mg/mL for SC administration.
-
Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study with free access to food and water.
-
Dosing:
-
IV Group (n=3): Administer a single 1 mg/kg bolus dose of the this compound solution via the tail vein.
-
SC Group (n=3): Administer a single 5 mg/kg dose of the this compound solution via a subcutaneous injection in the dorsal region.
-
-
Blood Sampling: Collect approximately 100 µL of blood from the tail vein at the following time points:
-
Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.
LC-MS/MS Bioanalytical Protocol for this compound Quantification
Objective: To accurately quantify the concentration of the this compound in plasma samples using LC-MS/MS.
Materials:
-
Plasma samples from the in-life study
-
This compound reference standard
-
Stable Isotope Labeled (SIL) internal standard (IS) of the this compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)[10]
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[10]
-
C18 analytical column[11]
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., 50:50 ACN:water).
-
Prepare calibration standards by spiking the reference standard into blank rodent plasma to achieve a concentration range (e.g., 1-2000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation & SPE):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample, add 10 µL of the SIL-IS solution.
-
Add 150 µL of cold acetonitrile containing 0.1% FA to precipitate proteins.[9][11]
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[11]
-
Condition an SPE cartridge with methanol (B129727) followed by water.[11]
-
Load the supernatant onto the conditioned SPE cartridge.[11]
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove impurities.[11]
-
Elute the peptide with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in 80% acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% FA).
-
-
LC-MS/MS Analysis:
-
LC Separation: Inject 10 µL of the reconstituted sample onto a C18 column. Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN). A typical gradient might be: 5% B for 1 min, ramp to 60% B over 8 min, wash at 95% B, and re-equilibrate at 5% B.[11]
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both the this compound and the SIL-IS using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the pharmacokinetic analysis of a systemically delivered peptide.
References
- 1. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 3. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 6. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. cigb.edu.cu [cigb.edu.cu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low signal in Stalk peptide-mediated luciferase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Stalk peptide-mediated luciferase assays. The information is tailored to address common issues, particularly low signal, and offers detailed experimental protocols for professionals in research and drug development.
Troubleshooting Guide: Low Signal
Low or no signal is a common issue in this compound-mediated luciferase assays. The following guide, presented in a question-and-answer format, addresses potential causes and solutions at each stage of the experimental workflow.
Section 1: this compound-Related Issues
Question: My synthetic this compound is not inducing a luciferase signal. What are the potential peptide-specific problems?
Answer:
Several factors related to the synthetic peptide itself can lead to a lack of signal. It is crucial to verify the quality, handling, and application of the peptide.
-
Peptide Quality and Purity: Low purity peptides may contain contaminants that are toxic to cells or interfere with the assay.[1] Contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can inhibit cell proliferation or even act as unintended modulators of cellular pathways.[1][2]
-
Solution: Always use high-purity peptides (ideally >95%) from a reputable supplier that provides a certificate of analysis (CoA) with HPLC and mass spectrometry data.[3] If cellular toxicity is suspected, consider TFA removal services like salt exchange (e.g., to acetate (B1210297) or chloride salts).[4]
-
-
Peptide Solubility: Stalk peptides, especially those with hydrophobic residues, may have poor solubility in aqueous solutions, leading to aggregation and reduced effective concentration.[1]
-
Solution: Follow the manufacturer's solubility guidelines. A general strategy is to first dissolve the peptide in a small amount of a suitable organic solvent like DMSO, and then dilute it with the assay buffer.[5] Test a small aliquot for solubility before dissolving the entire batch. Sonication can also help to break up small particulates.
-
-
Peptide Storage and Stability: Peptides are sensitive to degradation through oxidation (especially those containing Cys, Met, or Trp), deamidation, and hydrolysis, particularly when in solution.[1] Improper storage and repeated freeze-thaw cycles can significantly reduce peptide activity.[1][3]
-
Peptide Concentration: The concentration of the this compound used may be suboptimal.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific stalkless Polycystin-1 (PC1) construct and cell line.
-
| Parameter | Recommendation | Source |
| Peptide Purity | >95% | [3] |
| Peptide Storage | Lyophilized at -20°C or colder | [1] |
| Initial Solvent | DMSO, followed by aqueous buffer | [5] |
| Working Aliquots | Single-use to avoid freeze-thaw | [1][3] |
Section 2: Cell Culture and Transfection Issues
Question: I've confirmed my peptide is of high quality, but I'm still getting a low signal. Could the problem be with my cells or the transfection process?
Answer:
Yes, issues with the host cells and the efficiency of plasmid delivery are common sources of low signal.
-
Low Transfection Efficiency: The primary cause of a weak signal is often inefficient delivery of the stalkless PC1 and NFAT-luciferase reporter plasmids into the cells.[6]
-
Solution: Optimize the transfection protocol for your specific cell line (e.g., HEK293T). This includes optimizing the DNA-to-reagent ratio, cell density at the time of transfection, and the total amount of DNA used.[6] Using a positive control plasmid expressing a fluorescent protein can help to visually assess transfection efficiency.
-
-
Cell Health and Passage Number: Unhealthy cells or cells at a high passage number can exhibit reduced transfection efficiency and overall metabolic activity, leading to lower reporter expression.
-
Solution: Use healthy, low-passage cells for your experiments. Ensure cells are actively dividing and are at an optimal confluency (typically 70-90%) at the time of transfection.
-
-
Plasmid DNA Quality: The purity of your plasmid DNA is critical. Contaminants such as endotoxins can be toxic to cells and inhibit transfection.
-
Solution: Use high-quality, endotoxin-free plasmid DNA prepared using a kit specifically designed for transfection.
-
| Parameter | Recommendation for HEK293T Cells | Source |
| Cell Confluency at Transfection | 70-90% | |
| DNA Quality | Endotoxin-free | |
| DNA:Transfection Reagent Ratio | Empirically determine (e.g., 1:2 to 1:4) | |
| Post-Transfection Incubation | 24-48 hours before peptide treatment | [6] |
Section 3: Assay and Detection Problems
Question: My transfections seem efficient, but the final luciferase reading is low. What could be wrong at the detection stage?
Answer:
Several factors during cell lysis and signal detection can contribute to a weak signal.
-
Inefficient Cell Lysis: Incomplete lysis of cells will result in a lower yield of luciferase enzyme for the assay.
-
Solution: Ensure that the volume of lysis buffer is appropriate for the culture vessel and that the incubation time is sufficient (e.g., 15 minutes with gentle rocking).[7]
-
-
Luciferase Reagent Issues: The luciferase substrate can degrade over time, especially if not stored correctly or if prepared too far in advance of the assay.
-
Solution: Prepare the luciferase assay reagent fresh before each use and protect it from light. Ensure that the buffer and substrate are fully thawed and equilibrated to room temperature before mixing and adding to the cell lysate.
-
-
Signal Half-Life: Some luciferase assays are "flash" reactions with a short signal half-life. Delays in reading the luminescence after adding the substrate can lead to a significant decrease in signal.[8]
-
Incorrect Instrument Settings: The luminometer settings may not be optimal for your assay.
-
Solution: Use an appropriate integration time (e.g., 5-10 seconds) and ensure that the gain settings are suitable for the expected signal range.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound-mediated luciferase assay? A1: This assay is based on the mechanism of Polycystin-1 (PC1), an atypical G protein-coupled receptor (GPCR).[6][9][10] PC1 undergoes autocatalytic cleavage, and its signaling is regulated by a "tethered agonist" within its stalk region.[10][11] In the assay, a "stalkless" version of the PC1 C-terminal fragment (CTF) is co-expressed with a luciferase reporter gene under the control of a Nuclear Factor of Activated T-cells (NFAT) response element.[12] A synthetic peptide mimicking the sequence of the stalk acts as a soluble agonist, binding to and activating the stalkless PC1 CTF.[9][10][11] This activation initiates a downstream signaling cascade, leading to the activation of NFAT, which then drives the expression of the luciferase enzyme.[6][12] The amount of light produced upon addition of luciferin (B1168401) is proportional to the activity of the this compound.
Q2: Which cell line is most suitable for this assay? A2: HEK293T cells are commonly used and are a good choice due to their high transfectability and robust signaling machinery.[6][12] Stably transfected HEK293 cell lines expressing an NFAT-luciferase reporter are also commercially available and can improve consistency.[13][14]
Q3: Why is a dual-luciferase system recommended? A3: A dual-luciferase system uses a second, independent reporter (like Renilla luciferase) driven by a constitutive promoter as an internal control.[15] This allows you to normalize the signal from the experimental reporter (firefly luciferase driven by NFAT) to the control reporter. This normalization corrects for variations in transfection efficiency and cell number, leading to more accurate and reproducible data.[15]
Q4: Can components of the cell culture medium interfere with the assay? A4: Yes, some components in serum or phenol (B47542) red in the medium can interfere with luciferase activity. It is recommended to perform the final peptide treatment and luciferase assay in serum-free medium if possible, or to ensure that serum concentrations are consistent across all wells.
Q5: How should I set up my experimental controls? A5: Proper controls are essential for data interpretation. You should include:
-
No Peptide Control: Cells transfected with the stalkless PC1 and NFAT-reporter plasmids but not treated with the this compound. This establishes the basal signal.
-
Empty Vector Control: Cells transfected with an empty vector instead of the stalkless PC1 construct, both with and without peptide treatment. This control ensures that the peptide's effect is dependent on the expression of the stalkless PC1.
-
Positive Control for NFAT Activation: Treating non-transfected or mock-transfected cells with a known NFAT activator (e.g., PMA and ionomycin) can confirm that the NFAT-reporter system is functional in your cells.[13]
Experimental Protocols
Key Methodologies: Dual-Luciferase Reporter Assay for this compound Activity
This protocol is a general guideline for performing a this compound-mediated dual-luciferase assay in HEK293T cells cultured in 96-well plates.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmid for stalkless PC1 CTF
-
NFAT-Firefly Luciferase reporter plasmid
-
Control Renilla Luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Synthetic this compound, lyophilized
-
DMSO
-
PBS
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well assay plates
Protocol:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection:
-
For each well, prepare a DNA mix in a serum-free medium containing the stalkless PC1 plasmid, the NFAT-Firefly Luciferase plasmid, and the Renilla luciferase control plasmid. The exact amounts and ratios should be optimized, but a starting point could be 50-100 ng total DNA per well.
-
Prepare the transfection reagent according to the manufacturer's instructions in a separate tube.
-
Combine the DNA mix and the transfection reagent, incubate to allow complex formation, and then add the mixture to the cells.
-
Incubate the cells for 24-48 hours at 37°C with 5% CO₂.
-
-
Peptide Preparation and Treatment:
-
Prepare a concentrated stock solution of the this compound by dissolving it in DMSO.
-
On the day of the experiment, dilute the peptide stock solution to the desired final concentrations in serum-free medium.
-
Carefully remove the medium from the transfected cells and replace it with the medium containing the different concentrations of the this compound. Include a "no peptide" control.
-
Incubate the cells with the peptide for an optimized duration (e.g., 6-18 hours).
-
-
Cell Lysis:
-
Remove the medium containing the peptide.
-
Wash the cells once with PBS.
-
Add an appropriate volume of 1X Passive Lysis Buffer (e.g., 20 µL per well) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[7]
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and the Stop & Glo® Reagent to room temperature.
-
Program a luminometer with dual injectors. Set the instrument to inject LAR II, followed by a measurement of firefly luciferase activity, and then inject the Stop & Glo® Reagent, followed by a measurement of Renilla luciferase activity. A 2-second delay and a 10-second measurement interval are common starting points.
-
Place the 96-well plate with the cell lysates into the luminometer.
-
Initiate the reading sequence.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading.
-
Normalize the data by setting the average ratio of the "no peptide" control to 1.
-
Plot the normalized luciferase activity against the this compound concentration.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-mediated luciferase assay.
Experimental Workflow
Caption: General experimental workflow for the assay.
Troubleshooting Logic
Caption: Troubleshooting workflow for low signal issues.
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. empower-peptides.com [empower-peptides.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 7. promega.com [promega.com]
- 8. acrobiosystems.com [acrobiosystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 11. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 13. bosterbio.com [bosterbio.com]
- 14. signosisinc.com [signosisinc.com]
- 15. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
Technical Support Center: Quality Control and Purity Assessment of Synthetic Stalk Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of synthetic Stalk peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control (QC) assays for synthetic peptides?
A1: The most critical QC assays for ensuring the quality of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1][2] RP-HPLC is the standard method for determining peptide purity, while MS is used to confirm the molecular weight and identity of the peptide.[1][3] AAA is employed to determine the total peptide content and verify the amino acid composition.[4][5]
Q2: What are the common types of impurities found in synthetic peptides?
A2: Impurities in synthetic peptides can be broadly categorized as peptide-related and non-peptide-related.
-
Peptide-Related Impurities: These arise during the synthesis process and include deletion sequences (missing one or more amino acids), truncated sequences, insertion sequences (unintended extra amino acids), and incompletely deprotected peptides.[][7][8] Degradation products formed during storage, such as oxidized or deamidated peptides, are also common.[][9]
-
Non-Peptide-Related Impurities: These include residual solvents from the synthesis and purification process, counter-ions (like trifluoroacetic acid - TFA), and water.[1][]
Q3: What is the difference between peptide purity and net peptide content?
A3: Peptide purity , typically determined by RP-HPLC, represents the percentage of the target peptide sequence relative to other peptide-related impurities that absorb UV light at a specific wavelength (usually 214-220 nm).[10][11] Net peptide content is the actual percentage of the peptide by weight in the lyophilized powder, taking into account non-peptide components like water, absorbed solvents, and counter-ions.[12][13] It is often determined by amino acid analysis or nitrogen analysis.[13][14]
Q4: What purity level do I need for my specific application?
A4: The required peptide purity level depends on the intended application. Higher purity is generally required for more sensitive and quantitative assays.
Quantitative Data Summary
Table 1: Recommended Peptide Purity Levels for Various Applications
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, drug development, structural studies (NMR, crystallography), sensitive bioassays, and use as analytical standards.[15][16][17] |
| >95% | Quantitative in vitro bioassays, quantitative receptor-ligand interaction studies, enzyme kinetics, quantitative phosphorylation and proteolysis studies, and ELISA standards.[15][16][17] |
| >85% | Semi-quantitative applications, epitope mapping, production of monoclonal and polyclonal antibodies, and cell attachment studies.[15][16] |
| >70%-85% | Generation and testing of antibodies, ELISAs, and non-sensitive screening assays.[16][18] |
| Crude/Desalted | High-throughput screening, initial non-sensitive screening, and sequence optimization.[15][16] |
Table 2: Common Impurities in Synthetic Peptides and Their Characteristics
| Impurity Type | Description | Typical Analytical Observation |
| Peptide-Related | ||
| Deletion Sequences | Peptides missing one or more amino acid residues due to incomplete coupling reactions during synthesis.[][8][19] | In MS, a mass difference corresponding to the missing amino acid(s) will be observed. In HPLC, these often appear as peaks eluting close to the main peak. |
| Truncated Sequences | Peptides that are shorter than the target sequence, often due to premature termination of the synthesis.[][7] | Peaks with lower molecular weights than the target peptide will be detected by MS. |
| Insertion Sequences | Peptides containing one or more extra amino acid residues due to an amino acid being coupled more than once during a single step.[][8] | In MS, a mass difference corresponding to the inserted amino acid(s) will be observed. |
| Incomplete Deprotection | Peptides with protecting groups still attached to amino acid side chains.[8][9] | MS will show a higher molecular weight corresponding to the mass of the residual protecting group. These impurities can sometimes be more hydrophobic and have longer retention times in RP-HPLC. |
| Oxidation (e.g., Met, Cys) | The addition of oxygen atoms to susceptible amino acid residues like methionine or cysteine.[][8] | An increase in mass of 16 Da (for a single oxidation) or multiples thereof will be observed in the mass spectrum. |
| Deamidation (e.g., Asn, Gln) | The hydrolysis of the side-chain amide of asparagine or glutamine to a carboxylic acid, resulting in a +1 Da mass shift.[9] | A mass increase of 1 Da will be detected by MS. This can also lead to the appearance of a new peak in the HPLC chromatogram, often eluting slightly earlier than the main peptide. |
| Non-Peptide-Related | ||
| Residual Solvents | Solvents used during synthesis and purification that remain in the final lyophilized product.[1][] | Typically analyzed by Gas Chromatography (GC). |
| Counter-ions (e.g., TFA) | Ions (e.g., trifluoroacetate) that associate with the charged groups on the peptide during purification and lyophilization.[14] | Can be quantified by ion chromatography. Their presence affects the net peptide content. |
| Water | Water molecules that are present in the lyophilized peptide powder.[1][] | Can be quantified by Karl Fischer titration or thermogravimetric analysis (TGA). |
Troubleshooting Guides
HPLC Analysis
Q: My HPLC chromatogram shows multiple peaks. What could be the cause?
A: Multiple peaks in an HPLC chromatogram can indicate the presence of impurities such as deletion sequences, truncated peptides, or products of side reactions during synthesis.[20] It is also possible that some peaks are artifacts. To troubleshoot:
-
Confirm with Mass Spectrometry: Analyze the fractions corresponding to each peak by MS to determine their molecular weights. This will help identify if they are peptide-related impurities.
-
Blank Injection: Run a blank injection (mobile phase only) to check for ghost peaks originating from the system or solvent contamination.[12][21]
-
Sample Preparation: Ensure the peptide is fully dissolved in the injection solvent. Incomplete dissolution can lead to peak splitting or broadening.[20]
Q: The peak shape in my HPLC chromatogram is poor (e.g., tailing or fronting). How can I improve it?
A: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[22]
-
Secondary Interactions: Peak tailing can occur due to interactions between the peptide and the stationary phase.[23] Adjusting the mobile phase pH or the concentration of the ion-pairing agent (e.g., TFA) can help minimize these interactions.[23]
-
Column Degradation: An old or contaminated column can result in poor peak shape. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
Q: My retention times are drifting or are not reproducible. What should I do?
A: Fluctuations in retention time are often related to the HPLC system or mobile phase:
-
Mobile Phase Composition: Inaccurate mixing of mobile phase solvents can cause retention time shifts. Prepare fresh mobile phase and ensure proper degassing.[24]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.[22]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.[22]
-
System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.[25]
Mass Spectrometry Analysis
Q: I am not seeing a peak for my peptide in the mass spectrum. What could be the problem?
A: Several factors can lead to the absence of a peptide signal:
-
Sample Preparation: The sample may contain contaminants like salts or detergents that suppress ionization. Desalting the sample prior to MS analysis is recommended.[9]
-
Ionization Issues: Not all peptides ionize efficiently under standard conditions.[26] Try adjusting the matrix for MALDI-TOF or the source parameters for ESI-MS.
-
Instrument Calibration: The mass spectrometer may need calibration. Run a standard to verify the instrument's performance.[9]
-
No Peaks in Data: If there are no peaks at all, it could be an issue with the detector or the sample not reaching the detector. Check the autosampler, syringe, and column for any issues.[27]
Q: The observed molecular weight of my peptide is different from the theoretical mass. Why?
A: A discrepancy between the observed and theoretical mass can be due to:
-
Adduct Formation: The peptide may have formed adducts with salts (e.g., Na+, K+), resulting in a higher observed mass.
-
Post-Translational Modifications (PTMs) or Synthesis Artifacts: The peptide may have been modified during synthesis or handling (e.g., oxidation, deamidation). An oxidation event adds 16 Da to the mass, while deamidation adds 1 Da.[9]
-
Incomplete Deprotection: Residual protecting groups from synthesis will increase the molecular weight.[8]
-
Incorrect Charge State Assignment: In ESI-MS, an incorrect assignment of the charge state will lead to an incorrect calculated mass.
Q: My mass spectrum is very complex and difficult to interpret. What are the possible reasons?
A: A complex mass spectrum can result from:
-
Multiple Charge States: In ESI-MS, peptides can exist in multiple charge states, leading to a series of peaks for the same peptide.[28]
-
Fragmentation: The peptide may be fragmenting in the ion source. Try using a softer ionization method or adjusting the instrument settings.
-
Sample Impurity: The complexity may be a true reflection of a highly impure sample. Correlate the MS data with HPLC results.
Amino Acid Analysis
Q: The amino acid composition from my analysis does not match the theoretical composition. What are the potential sources of error?
A: Discrepancies in amino acid analysis can arise from:
-
Incomplete Hydrolysis: Some peptide bonds, particularly those involving hydrophobic amino acids, can be difficult to hydrolyze completely, leading to an underestimation of certain amino acids.[1][]
-
Amino Acid Degradation: Certain amino acids, such as serine, threonine, and tryptophan, can be partially degraded during acid hydrolysis.[][29]
-
Contamination: Contamination from glassware, reagents, or even fingerprints can introduce extraneous amino acids, particularly glycine (B1666218) and serine.
-
Incomplete Derivatization: If the derivatization of amino acids is incomplete, their quantification will be inaccurate.[1]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Peptide Purity Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water, acetonitrile (B52724)/water mixture) to a final concentration of approximately 1 mg/mL.[20] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[20]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.[10]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. The gradient may need to be optimized depending on the hydrophobicity of the peptide.[18]
-
-
Data Analysis: Integrate the peak areas of all peptide-related peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peptide peaks and multiplying by 100.[20]
Protocol 2: MALDI-TOF Mass Spectrometry for Molecular Weight Confirmation
-
Sample Preparation: Prepare a 1-10 pmol/µL solution of the peptide in 0.1% TFA.[3]
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for peptides < 5 kDa, in a 1:1 mixture of acetonitrile and 0.1% TFA.[11]
-
Spotting the Target Plate:
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected peptide. Use a calibration standard to ensure mass accuracy.
-
-
Data Analysis: Identify the peak corresponding to the singly protonated molecule ([M+H]+). The m/z value of this peak should match the theoretical molecular weight of the peptide plus the mass of a proton.
Protocol 3: Amino Acid Analysis via Acid Hydrolysis
-
Sample Preparation: Accurately weigh a small amount of the lyophilized peptide (e.g., 100-500 µg) into a hydrolysis tube.[8]
-
Hydrolysis:
-
Derivatization:
-
After hydrolysis, evaporate the HCl under vacuum.
-
Reconstitute the amino acid mixture in a suitable buffer.
-
Derivatize the amino acids using a reagent such as ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) to allow for their detection.[2][4]
-
-
Chromatographic Analysis:
-
Data Analysis: Calculate the molar ratio of each amino acid and compare it to the theoretical composition of the peptide sequence.
Visualizations
Caption: Workflow for the quality control assessment of synthetic Stalk peptides.
References
- 1. Q&A of Amino Acid Analysis (AAA) - Creative Proteomics [creative-proteomics.com]
- 2. usp.org [usp.org]
- 3. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 7. almacgroup.com [almacgroup.com]
- 8. uspbpep.com [uspbpep.com]
- 9. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. tidelabs.co.uk [tidelabs.co.uk]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. halocolumns.com [halocolumns.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. biocat.com [biocat.com]
- 16. genscript.com [genscript.com]
- 17. fda.gov [fda.gov]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. mdpi.com [mdpi.com]
- 20. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. hplc.eu [hplc.eu]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 27. gentechscientific.com [gentechscientific.com]
- 28. research.cbc.osu.edu [research.cbc.osu.edu]
- 29. resolve.cambridge.org [resolve.cambridge.org]
- 30. researchgate.net [researchgate.net]
Enhancing the potency of synthetic Stalk peptides through amino acid substitution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the potency of synthetic stalk peptides through amino acid substitution.
Frequently Asked Questions (FAQs)
Q1: What are synthetic stalk peptides and why are they a focus for drug development?
A1: Synthetic stalk peptides are artificially created short chains of amino acids that mimic a specific region of a viral or cellular protein, known as the "stalk." A prominent example is the stalk of the influenza virus hemagglutinin (HA) protein.[1][2][3] This region is highly conserved across different viral subtypes, making it an attractive target for developing broadly protective vaccines and antiviral therapies.[1][2][3] Another area of research involves peptides derived from the stalk region of proteins like Polycystin-1 (PC1), which can act as agonists to activate specific signaling pathways, offering therapeutic potential for diseases like autosomal dominant polycystic kidney disease (ADPKD).[4][5][6][7][8]
Q2: What is the primary objective of performing amino acid substitutions on these peptides?
A2: The main goal is to enhance the therapeutic potential of the peptide. This involves several key improvements:
-
Increased Potency: Modifying the amino acid sequence to improve binding affinity to the target molecule.[9][10]
-
Enhanced Stability: Increasing resistance to degradation by enzymes (proteases) in the body, which extends the peptide's half-life.[11][12][13]
-
Improved Solubility: Modifying the sequence to ensure the peptide can be dissolved in aqueous solutions for experiments and administration.[14][15]
-
Reduced Immunogenicity: Altering the peptide to be less likely to provoke an unwanted immune response.[11]
Q3: What are the most common amino acid substitution strategies to improve peptide stability?
A3: Several strategies are employed to make peptides more resistant to enzymatic breakdown:
-
D-Amino Acid Substitution: Replacing standard L-amino acids with their mirror images (D-amino acids) can make the peptide unrecognizable to many proteases, significantly enhancing stability.[11][12]
-
Incorporation of Non-Natural Amino Acids: Using amino acids not found in the standard genetic code, such as beta-amino acids or N-methylated amino acids, can sterically hinder protease activity and improve metabolic stability.[10][14][16][17]
-
Cyclization: Creating a cyclic peptide structure strengthens its rigidity, making it more resistant to enzymatic cleavage.[11]
Q4: How can I address poor peptide solubility?
A4: Poor solubility is often caused by a high proportion of hydrophobic (non-polar) amino acids.[14][15] To improve solubility, consider keeping the hydrophobic amino acid content below 50% and including at least one charged amino acid for every five residues.[15] If the core functional sequence cannot be altered, adding polar or charged amino acids (like Lysine or Arginine) to the N- or C-terminus can also enhance solubility.[9][15]
Experimental Workflow & Key Pathways
The following diagrams illustrate a typical workflow for peptide enhancement and a simplified signaling pathway targeted by influenza stalk peptides.
Caption: A general workflow for enhancing synthetic peptide potency.
Caption: Inhibition of influenza virus entry by a stalk-targeting peptide.
Troubleshooting Guide
Problem: My peptide yield is very low after synthesis.
-
Possible Cause: The peptide sequence may be complex, containing difficult residues (e.g., multiple Cys, Pro) or long stretches of hydrophobic amino acids, leading to aggregation on the resin.[18]
-
Solution:
-
Optimize Synthesis Protocol: For complex sequences, consider using microwave-assisted synthesis to improve coupling efficiency.[16]
-
Segmented Synthesis: For very long peptides (>30 amino acids), synthesize shorter fragments and then ligate them together.[18]
-
Substitute Problematic Residues: If possible, substitute non-essential hydrophobic amino acids with more polar ones or use pseudoproline dipeptides to disrupt secondary structure formation during synthesis.[18]
-
Problem: The final peptide purity is poor, even after HPLC.
-
Possible Cause: Impurities can arise from incomplete coupling or deprotection steps during synthesis, or side reactions involving sensitive amino acids (e.g., oxidation of Met, Trp).[18][19]
-
Solution:
-
Optimize Coupling: Use highly efficient coupling reagents like HATU or HCTU and consider a double-coupling strategy for difficult residues.[16]
-
Optimize Cleavage: Carefully select cleavage cocktails and conditions to minimize side reactions.[18]
-
Improve Purification: Develop a gradient optimization for your reverse-phase HPLC protocol to better separate the target peptide from closely related impurities.[18]
-
Problem: My purified peptide is insoluble in the assay buffer.
-
Possible Cause: The peptide has high hydrophobicity. Peptides with over 50% hydrophobic residues and a net charge of zero are often difficult to dissolve in aqueous buffers.[15]
-
Solution:
-
Check Sequence: Analyze the hydrophobicity and net charge of your peptide sequence.
-
Modify Sequence: If the design allows, add charged amino acids (Arg, Lys, Asp, Glu) to the termini to improve solubility.[15]
-
Test Different Buffers: Attempt to dissolve the peptide in different pH buffers. Basic peptides (net charge > 0) dissolve better in acidic solutions, while acidic peptides (net charge < 0) dissolve better in basic solutions.
-
Use Organic Solvents: As a last resort, dissolve the peptide in a small amount of a polar organic solvent like DMSO or DMF first, then slowly add it to the aqueous assay buffer while vortexing. Be aware that high concentrations of organic solvents can interfere with biological assays.
-
Caption: A logical guide for troubleshooting peptide solubility issues.
Problem: My modified peptide shows lower (or no) potency compared to the original.
-
Possible Cause: The amino acid substitution, while improving stability or solubility, may have disrupted a critical binding interaction with the target.
-
Solution:
-
Rational Design: Use computational modeling or structural data to identify residues essential for binding versus those that are purely structural. Only substitute non-essential amino acids.
-
Alanine Scanning: Systematically replace each amino acid in the sequence with Alanine to identify which residues are critical for the peptide's function.
-
Conservative Substitutions: Replace an amino acid with one that has similar physicochemical properties (e.g., Leucine for Isoleucine) to minimize structural disruption.[20]
-
Data Presentation
Summarizing quantitative results is crucial for comparing the efficacy of different amino acid substitutions.
Table 1: Example Data on the Effect of Amino Acid Substitutions on Peptide Stability
| Peptide ID | Sequence Modification | Half-life in Human Serum (Hours) |
| STALK-01 | Original Sequence (All L-AAs) | 0.5 |
| STALK-02 | L-Pro -> D-Pro substitution | 8 |
| STALK-03 | N-terminal Acetylation | 1.5 |
| STALK-04 | L-Ala -> β-Ala substitution | 12 |
| STALK-05 | Cyclized Version of STALK-01 | > 24 |
Table 2: Example Data on In Vitro Potency of Modified Influenza Stalk Peptides
| Peptide ID | Modification | Target | Assay Type | IC₅₀ (µM)[21] |
| HA-STALK-WT | Wild-Type Sequence | H1N1 Influenza Virus | Viral Entry Inhibition | 15.2 |
| HA-STALK-D1 | D-Leu substitution at Pos 7 | H1N1 Influenza Virus | Viral Entry Inhibition | 12.8 |
| HA-STALK-F5 | Phe -> Trp at Pos 5 | H1N1 Influenza Virus | Viral Entry Inhibition | 2.1 |
| HA-STALK-Cyc | Cyclized (Head-to-Tail) | H1N1 Influenza Virus | Viral Entry Inhibition | 0.8 |
Key Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Choose a resin appropriate for the C-terminal amino acid (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine (B6355638) solution in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add this mixture to the resin and allow it to react.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS).
-
Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether.
-
Lyophilization: Centrifuge to pellet the peptide, wash with ether, and lyophilize the crude product to a dry powder.
Protocol 2: Reverse-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., Buffer A or a solution containing an organic modifier).
-
Column and Buffers: Use a C18 column. Prepare two buffers: Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).
-
Gradient Elution: Equilibrate the column with a low percentage of Buffer B. Inject the sample and elute the peptide using a linear gradient of increasing Buffer B concentration. The hydrophobic peptide will elute at a higher concentration of acetonitrile.
-
Fraction Collection: Monitor the elution profile at 214 nm or 280 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[18]
Protocol 3: General In Vitro Potency Assay (Cell-Based)
-
Cell Seeding: Seed target cells (e.g., HEK293T cells for PC1 signaling or MDCK cells for influenza infection) into a 96-well plate and allow them to adhere overnight.[22]
-
Peptide Preparation: Prepare serial dilutions of the synthetic stalk peptides in serum-free cell culture medium.[21]
-
Treatment: Treat the cells with the various peptide concentrations. Include a vehicle-only control (no peptide) and a positive control if available.
-
Incubation: Incubate the plate for a predetermined time to allow for the biological response (e.g., 1-2 hours for viral entry inhibition, 18-24 hours for reporter gene activation).
-
Assay Readout: Measure the biological endpoint. This could be:
-
Reporter Gene Assay: For signaling studies, lyse the cells and measure the activity of a reporter like luciferase.[22]
-
Cytotoxicity/Proliferation Assay (MTT/XTT): Measure cell viability to assess agonistic or antagonistic effects.[21]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Quantify a downstream protein or viral antigen.
-
-
Data Analysis: Plot the response against the peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.
References
- 1. Vaccination with a synthetic peptide from the influenza virus hemagglutinin provides protection against distinct viral subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Vaccination with a synthetic peptide from the influenza virus hemagglutinin provides protection against distinct viral subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 6. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redesigning Channel-Forming Peptides: Amino Acid Substitutions that Enhance Rates of Supramolecular Self-Assembly and Raise Ion Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 11. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 12. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Designing Peptides [sigmaaldrich.com]
- 16. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. tapi.com [tapi.com]
- 20. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neurite Outgrowth Assays with Stalk Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Stalk peptides in neurite outgrowth assays. Our goal is to help you mitigate variability and achieve robust, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are Stalk peptides and how do they promote neurite outgrowth?
Stalk peptides are synthetic fragments derived from the N-terminal region of adhesion G protein-coupled receptors (aGPCRs), such as GPR110 (also known as ADGRF1).[1] In the natural activation process of these receptors, the N-terminal fragment is generated by autoproteolysis and then acts as a tethered agonist.[1] Exogenously added Stalk peptides can mimic this natural activation mechanism. Specifically, the Stalk peptide for GPR110 has been shown to activate the receptor, which plays a significant role in promoting neurite growth and synaptogenesis in cortical neurons.[1] This activation is similar to the effect of endogenous ligands like docosahexaenoic acid.[1]
Q2: What is a neurite outgrowth assay and what are the common parameters measured?
A neurite outgrowth assay is a widely used in vitro method to quantify the ability of neuronal cells to grow extensions, known as neurites (axons and dendrites).[2][3] This assay is crucial for studying neuronal development, degeneration, and the effects of neurotrophic or neurotoxic compounds.[2] Common parameters measured include:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points
-
Length of the longest neurite
-
Neuronal cell viability
These parameters are typically quantified using automated imaging systems and analysis software.[2][3]
Q3: Why is variability a common issue in neurite outgrowth assays?
Variability in neurite outgrowth assays can arise from multiple sources. Careful attention to each step of the experimental protocol is critical for reproducibility.[4] Key factors contributing to variability include:
-
Cell Health and Seeding Density: The initial state of the neurons, including thawing and seeding procedures, is a critical parameter. Inconsistent cell numbers or unhealthy cells will lead to variable neurite growth.[4]
-
Plate Preparation and Compound Treatment: Inconsistent coating of culture plates or inaccuracies in compound concentrations can lead to well-to-well variations.[4]
-
Assay Method: The choice of staining method can impact variability. For instance, assays requiring multiple wash steps, like tubulin staining, can increase well-to-well variations compared to live-cell imaging with GFP-labeled neurons.[4]
-
Data Analysis: The parameters and software used for image analysis can influence the final results.[3]
Troubleshooting Guide for this compound-Based Neurite Outgrowth Assays
This guide addresses specific issues that may arise when using Stalk peptides in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Neurite Outgrowth with this compound | 1. Peptide Degradation: Stalk peptides, like all peptides, can be susceptible to degradation by proteases in serum or secreted by cells. 2. Incorrect Peptide Concentration: The optimal concentration for neurite outgrowth may not have been reached. 3. Low Receptor Expression: The neuronal cell type used may have low endogenous expression of the target receptor (e.g., GPR110). 4. Cell Health Issues: Cells may be unhealthy due to improper thawing, seeding, or culture conditions.[4] | 1. Prepare fresh peptide solutions for each experiment. Consider using a serum-free medium or reducing the serum concentration if compatible with your cells. 2. Perform a dose-response curve to determine the optimal peptide concentration (e.g., 1 µM to 100 µM). 3. Verify the expression of the target receptor in your cell line using qPCR or Western blotting. If expression is low, consider using a different cell model. 4. Review and optimize cell handling procedures, paying close attention to thawing and seeding steps.[4] Ensure a single-neuron suspension by filtering if necessary.[4] |
| High Well-to-Well or Plate-to-Plate Variability | 1. Inconsistent Peptide Activity: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to reduced activity. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in neurite density.[4] 3. Edge Effects: Wells on the edge of the microplate are prone to evaporation, leading to changes in media concentration. 4. Inconsistent Plate Coating: Uneven coating with substrates like laminin (B1169045) or poly-D-lysine can affect cell attachment and neurite outgrowth. | 1. Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. Store at -80°C. 2. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and consider plating in a smaller volume initially to ensure even distribution. 3. Avoid using the outer wells of the microplate for experiments. Fill them with sterile water or media to create a humidity barrier. 4. Ensure the entire well surface is evenly coated and allowed to dry completely before seeding cells. |
| Cell Toxicity or Death Observed | 1. High Peptide Concentration: Although generally well-tolerated, very high concentrations of any peptide can sometimes have off-target effects or cause toxicity. 2. Peptide Solubility Issues: The peptide may not be fully dissolved, leading to aggregates that can be toxic to cells. 3. Contamination: The peptide solution or cell culture reagents may be contaminated. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Ensure the peptide is fully dissolved in the recommended solvent before adding it to the culture medium. Some Stalk peptides are synthesized with a hydrophilic tail to improve solubility.[5][6][7] 3. Use sterile techniques for all manipulations. Filter-sterilize the peptide solution if you suspect contamination. |
Quantitative Data Presentation
The following tables present example data from a hypothetical dose-response experiment and a troubleshooting scenario to illustrate how to structure your results.
Table 1: Example Dose-Response of this compound on Neurite Outgrowth
| This compound Conc. (µM) | Average Total Neurite Length (µm/neuron) | Standard Deviation | Number of Neurites per Neuron | Cell Viability (%) |
| 0 (Vehicle) | 150.2 | 25.5 | 2.1 | 98 |
| 1 | 225.8 | 30.1 | 3.5 | 97 |
| 10 | 410.5 | 45.3 | 4.8 | 96 |
| 50 | 425.1 | 48.9 | 4.9 | 95 |
| 100 | 350.7 | 55.6 | 4.2 | 85 |
Table 2: Troubleshooting High Variability - Impact of Seeding Density
| Condition | Average Total Neurite Length (µm/neuron) | Standard Deviation | Coefficient of Variation (%) |
| Low Seeding Density (2,500 cells/well) | 380.5 | 110.2 | 29.0 |
| Optimal Seeding Density (5,000 cells/well) | 415.2 | 40.8 | 9.8 |
| High Seeding Density (10,000 cells/well) | 290.8 | 95.7 | 32.9 |
Experimental Protocols & Visualizations
Signaling Pathway of this compound Activation of GPR110
The diagram below illustrates the proposed mechanism of action for a this compound activating the GPR110 receptor to promote neurite outgrowth.
Caption: this compound activation of the GPR110 receptor signaling pathway.
Experimental Workflow for Neurite Outgrowth Assay
This workflow outlines the key steps for performing a neurite outgrowth assay with Stalk peptides.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 3. criver.com [criver.com]
- 4. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 6. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Selection of appropriate solvents for reconstituting lyophilized Stalk peptides
This guide provides detailed information and troubleshooting advice for the proper handling, reconstitution, and storage of lyophilized Stalk peptides, which are synthetic peptides derived from the stalk region of Polycystin-1 (PC1).
Frequently Asked Questions (FAQs)
Q1: What are Stalk peptides and what makes their reconstitution noteworthy?
Stalk peptides are synthetic sequences derived from the stalk region of the Polycystin-1 (PC1) protein, which acts as a tethered agonist.[1][2][3][4][5][6] These peptides are often used in research to activate PC1 signaling pathways.[1][2][4] Notably, many synthetic Stalk peptides are designed with a C-terminal hydrophilic sequence (e.g., GGKKKKK) to enhance their solubility in aqueous solutions.[4] This intrinsic property generally simplifies the reconstitution process compared to highly hydrophobic peptides.
Q2: What is the best initial solvent to try for reconstituting Stalk peptides?
Given that many Stalk peptides are engineered for hydrophilicity, the recommended starting solvent is high-purity, sterile water.[1][3][7] Bacteriostatic water, containing 0.9% benzyl (B1604629) alcohol, can also be used and may inhibit bacterial growth, which is beneficial for longer-term storage at 4°C.[5] Always begin with a small test reconstitution to confirm solubility before dissolving the entire batch.[7][8][9]
Q3: My Stalk peptide did not dissolve completely in water. What should I do next?
If you observe cloudiness or visible particles, do not shake the vial vigorously, as this can cause aggregation or damage the peptide.[1][10][11] Instead, try the following steps:
-
Gentle Agitation: Gently swirl or roll the vial.[5]
-
Sonication: A brief sonication can help break up small aggregates and improve dissolution.[8][9][12]
-
Adjust pH: Since the peptide's net charge affects its solubility, adjusting the pH can be effective.[6][7][13]
Q4: Can I use organic solvents like DMSO to dissolve Stalk peptides?
While Stalk peptides are generally water-soluble, some sequences may still be challenging to dissolve. In such cases, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to first solubilize the peptide, followed by dilution with your aqueous buffer.[3][12][13][15] However, be aware that DMSO can be toxic to cells, so the final concentration in your experiment should typically be kept low (e.g., <1%).[13] Importantly, avoid using DMSO if the peptide sequence contains Cysteine (Cys) or Methionine (Met), as it can oxidize these residues.[7][15]
Q5: How should I store the reconstituted this compound solution?
Proper storage is critical to maintain the peptide's stability.
-
Short-Term Storage: For use within a few days to weeks, store the solution at 2-8°C.[2]
-
Long-Term Storage: For extended periods, it is essential to aliquot the peptide solution into single-use volumes and store them at -20°C or, preferably, -80°C.[2][4] This prevents degradation from repeated freeze-thaw cycles.[2][4][13]
-
Peptides containing residues like Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine have a shorter shelf life in solution.[13] For these, using sterile buffers at a pH of 5-6 can help prolong stability.[6][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide won't dissolve (Cloudy solution or visible particles) | - Inappropriate solvent. - Peptide concentration is too high. - Aggregation has occurred. | - Confirm the peptide's properties (hydrophilic/hydrophobic, net charge). - Try gentle warming (up to 40°C) or sonication.[7][8][14] - If in water, try adjusting the pH with dilute acetic acid or ammonium bicarbonate.[6][12][13] - For very hydrophobic peptides, dissolve in a minimal amount of DMSO first, then slowly add aqueous buffer.[3][8][15] - Increase the solvent volume to lower the concentration.[1] |
| Solution is foaming | - Vigorous shaking or vortexing during reconstitution. | - Mix by gentle swirling or inversion.[1][5] - If foaming occurs, let the vial sit for 15-30 minutes for the foam to settle.[1][5] Vigorous shaking can denature the peptide.[1][10] |
| Inconsistent experimental results | - Inaccurate peptide concentration due to incomplete dissolution. - Peptide degradation from improper storage (e.g., multiple freeze-thaw cycles). - Contamination of the stock solution. | - Ensure the peptide is fully dissolved before use; a clear solution should be observed.[1][7] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][4][13] - Always use sterile solvents and aseptic techniques for reconstitution.[1][3][5] - Store lyophilized peptide at -20°C or -80°C until use. |
Quantitative Data Summary: Solvents and Storage
| Parameter | Recommendation | Rationale & Notes |
| Primary Solvent | Sterile, high-purity water | Stalk peptides are often designed with hydrophilic tags, making them soluble in aqueous solutions.[4] |
| Secondary Solvents | Dilute Acetic Acid (10%) | For basic peptides (net positive charge) that are insoluble in water.[12][14][15] |
| Dilute Ammonium Bicarbonate (10%) | For acidic peptides (net negative charge) that are insoluble in water.[13][15] | |
| Organic Co-Solvents | DMSO, DMF, Acetonitrile | For highly hydrophobic peptides. Dissolve in a minimal volume first, then dilute with aqueous buffer.[3][8][15] Avoid DMSO for peptides with Cys or Met.[7][15] |
| Recommended Stock Concentration | 1-2 mg/mL | Higher concentrations increase the risk of aggregation.[1] |
| Short-Term Storage (Liquid) | 2-8°C for up to a few weeks | Use bacteriostatic water to inhibit microbial growth if storing for more than a day.[2][5] |
| Long-Term Storage (Liquid) | -20°C or -80°C in single-use aliquots | Avoids degradation from repeated freeze-thaw cycles.[2][4] Frost-free freezers should be avoided due to temperature fluctuations. |
| Lyophilized Peptide Storage | -20°C or -80°C in a desiccated environment | Protects from moisture and degradation for long-term stability (months to years).[7] |
Experimental Protocols
Protocol: Small-Scale Solubility Test for Lyophilized Stalk Peptides
This protocol is a crucial first step to determine the optimal solvent without risking the entire peptide stock.
Materials:
-
Lyophilized this compound vial
-
Sterile, high-purity water
-
10% Acetic Acid solution (sterile)
-
10% Ammonium Bicarbonate solution (sterile)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.[3][6][8]
-
Aliquot a Small Amount: Carefully weigh out a small amount of the lyophilized powder (e.g., 0.1 mg) into a sterile microcentrifuge tube.
-
Test with Water: Add a calculated volume of sterile water to achieve a target concentration (e.g., 1 mg/mL). Gently swirl the tube. Observe for 5-10 minutes. If the solution is clear, water is a suitable solvent.
-
Troubleshoot Insolubility (if needed):
-
If the solution remains cloudy, divide the suspension into separate tubes.
-
Test pH Adjustment: To one tube, add 1-2 µL of 10% acetic acid (if the peptide is predicted to be basic). To another, add 1-2 µL of 10% ammonium bicarbonate (if predicted to be acidic). Swirl gently and observe.
-
Test Organic Solvent: If aqueous solutions fail, use a fresh 0.1 mg aliquot of peptide. Add the smallest possible volume of DMSO (e.g., 5-10 µL) and swirl until the peptide dissolves. Then, slowly add sterile water dropwise while observing for any precipitation.
-
-
Record Observations: Note which solvent system results in a completely clear solution. This is the optimal solvent for reconstituting your main stock.
-
Scale-Up: Use the determined optimal solvent to reconstitute the rest of your lyophilized peptide.
Visual Guides
Caption: A decision tree for selecting the appropriate solvent for reconstituting lyophilized Stalk peptides.
Caption: Potential negative consequences resulting from improper handling and reconstitution of peptides.
References
- 1. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 3. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists [agris.fao.org]
- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 8. Biofunctionalization of Stem Cell Scaffold for Osteogenesis and Bone Regeneration [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 11. genscript.com [genscript.com]
- 12. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. lifetein.com [lifetein.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting Pep-GaMD simulation convergence for Stalk peptide-receptor complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Peptide Gaussian accelerated Molecular Dynamics (Pep-GaMD) to study the convergence of stalk peptide-receptor complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My Pep-GaMD simulation of a this compound-receptor complex is not converging. What are the first things I should check?
When a Pep-GaMD simulation fails to converge, it is crucial to systematically assess several factors. Initially, ensure that your system is well-prepared. This includes checking for any missing residues or chains in your protein structure, as these can lead to instability.[1] It is also important to verify that the initial placement of the peptide is reasonable and that there are no steric clashes with the receptor. Next, review your simulation parameters. The choice of the boost potential threshold energy and the standard deviation of the boost potential (σ0P and σ0D) are critical for balancing simulation acceleration with the accuracy of reweighting.[2][3] Finally, assess the length of your simulation. Highly flexible systems like stalk peptides may require longer simulation times to adequately sample the conformational space and achieve repetitive binding and unbinding events, which is a key indicator of convergence in Pep-GaMD.[4]
2. How do I know if my Pep-GaMD simulation has converged?
Assessing convergence in a Pep-GaMD simulation involves several key metrics:
-
Repetitive Binding and Dissociation Events: The primary indicator of a well-converged Pep-GaMD simulation for binding studies is the observation of multiple, independent binding and unbinding events of the peptide.[3][4][5] This demonstrates that the simulation has overcome the energy barriers associated with these processes and is adequately sampling the relevant conformational states.
-
Potential of Mean Force (PMF) Profiles: Convergence of the free energy landscape is another critical measure. You should calculate the PMF profile along a relevant reaction coordinate (e.g., the root-mean-square deviation (RMSD) of the peptide from its bound pose) and check if the profile becomes stable over time. Running multiple independent simulations and observing that they yield similar PMF profiles is a strong indicator of convergence.[2][3]
-
Root-Mean-Square Deviation (RMSD): While a stabilized RMSD of the protein backbone can indicate overall structural stability, for flexible peptides, the RMSD may not plateau in a traditional sense.[1] Instead, look for consistent sampling of different conformational states.
-
Cluster Analysis: Perform cluster analysis on the peptide's conformations to see if the major conformational states are consistently sampled throughout the simulation and across multiple independent runs.
3. What are appropriate values for the Pep-GaMD boost parameters (threshold energy and σ0)?
The optimal boost parameters are system-dependent. However, some general guidelines can be followed:
-
Threshold Energy (E): For the boost potential applied to the peptide, it is often beneficial to set the threshold energy to the upper bound (i.e., E = Vmin + 1/k). This approach has been shown to provide more powerful sampling.[2][6] For the second boost potential applied to the rest of the system (the dual-boost), setting the threshold energy to the lower bound is often sufficient.[2][6]
-
Standard Deviation of the Boost Potential (σ0): The upper limit of the standard deviation of the boost potential (σ0P for the peptide and σ0D for the dihedral/total system) is crucial for accurate energetic reweighting. A common starting point for σ0 is 6.0 kcal/mol.[2][3] However, this may need to be adjusted. If the simulation is too aggressive and the peptide unnaturally distorts, you may need to decrease σ0. Conversely, if the simulation is not sampling enough, a slight increase might be necessary, but be cautious as this can introduce more noise during reweighting.
4. My this compound is highly flexible and seems to be unfolding or adopting unrealistic conformations. What should I do?
High flexibility is a known challenge when simulating peptides.[7] If you observe unrealistic conformations, consider the following:
-
Force Field Choice: Ensure you are using a force field that is well-validated for intrinsically disordered or flexible peptides.
-
Selective Boosting in Pep-GaMD: The core idea of Pep-GaMD is to selectively boost the peptide's potential energy.[2][8] Double-check your input files to ensure that only the peptide atoms are included in the first boost potential calculation.
-
Refine Boost Parameters: Unrealistic conformations can be a sign that the boost potential is too high. Try reducing the sigma0P value for the peptide boost to apply a gentler acceleration.
-
Longer Equilibration: A thorough equilibration of the system before the production run is crucial. Ensure the peptide has relaxed in the binding pocket before applying the boost potential.
5. I am not observing any unbinding events. How can I encourage dissociation?
Observing unbinding is key to calculating binding free energies and kinetics.[8] If your peptide remains tightly bound, you can try the following:
-
Increase Simulation Time: The timescale for spontaneous dissociation, even with acceleration, can be long. Microsecond-scale simulations are often required.[3][4]
-
Adjust Boost Parameters: You may need to increase the boost potential on the peptide. This can be achieved by increasing the sigma0P value. However, do this incrementally and monitor the peptide's conformation for artifacts.
-
Dual-Boost Strategy: Ensure you are using the dual-boost Pep-GaMD, where a second boost potential is applied to the entire system.[2] This can help facilitate the larger-scale conformational changes in the receptor that may be necessary for the peptide to unbind.
Quantitative Data Summary
The following table summarizes typical Pep-GaMD simulation parameters from published studies. These should be considered as starting points and may require optimization for your specific this compound-receptor system.
| Parameter | System 1 (1SSH) | System 2 (1CKA) | System 3 (1CKB) | General Recommendation |
| Simulation Length | 3 x 1000 ns | 3 x 1000 ns | 3 x 1000 ns | Microsecond-scale simulations are often necessary. |
| Peptide Boost (σ0P) | 2.2 kcal/mol | 4.0 kcal/mol | 4.0 kcal/mol | Start with a moderate value and adjust based on sampling. |
| System Boost (σ0D) | 6.0 kcal/mol | 6.0 kcal/mol | 6.0 kcal/mol | 6.0 kcal/mol is a common starting point. |
| Peptide Threshold Energy | Upper Bound | Upper Bound | Upper Bound | Setting to the upper bound enhances sampling.[2][6] |
| System Threshold Energy | Lower Bound | Lower Bound | Lower Bound | Setting to the lower bound is often sufficient.[2][6] |
Experimental Protocols
Detailed Methodology for a Pep-GaMD Simulation
This protocol outlines the key steps for setting up and running a Pep-GaMD simulation of a this compound-receptor complex.
-
System Preparation:
-
Obtain the initial structure of the receptor-peptide complex (e.g., from PDB or docking).
-
Carefully inspect the structure for any missing atoms, residues, or chains and model them using tools like MODELLER or Chimera.[1]
-
Protonate the system at the desired pH.
-
Solvate the complex in a periodic box of water (e.g., TIP3P) with a sufficient buffer distance (e.g., 10-12 Å).
-
Add counter-ions to neutralize the system.
-
-
System Minimization and Equilibration:
-
Perform a series of energy minimization steps, initially with restraints on the protein and peptide heavy atoms, and then gradually releasing them.
-
Slowly heat the system to the target temperature (e.g., 300 K) under the NVT ensemble with restraints on the protein and peptide.
-
Equilibrate the system under the NPT ensemble at the target temperature and pressure (e.g., 1 bar) to ensure the correct density. This phase should be run for several nanoseconds until properties like temperature, pressure, and RMSD have stabilized.
-
-
Conventional MD (cMD) Run:
-
Run a short cMD simulation (e.g., 10-50 ns) to collect the initial potential energy statistics (Vmax, Vmin, Vavg, and σV). These values are required to calculate the initial GaMD boost parameters.
-
-
Pep-GaMD Equilibration:
-
Add the boost potential based on the statistics from the cMD run.
-
Run a Pep-GaMD equilibration simulation (e.g., 50-100 ns). During this phase, the boost potential is applied, and the system is allowed to adapt to it. The potential energy statistics are continuously updated.
-
-
Production Pep-GaMD Simulation:
-
Initiate the production run from the equilibrated system. For robust statistics, it is highly recommended to run multiple independent simulations (at least 3) with different initial velocities.[3]
-
Run the simulations for as long as computationally feasible, aiming for the microsecond timescale to observe multiple binding/unbinding events.[4]
-
-
Analysis:
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for Pep-GaMD simulation convergence.
Caption: Diagram of the Pep-GaMD dual-boost signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Gaussian accelerated molecular dynamics (Pep-GaMD): Enhanced sampling and free energy and kinetics calculations of peptide binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Binding Analysis Using Accelerated Molecular Dynamics Simulations and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modelling peptide–protein complexes: docking, simulations and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theory | Miao Lab [med.unc.edu]
- 8. Running Gaussian-accelerated Molecular Dynamics Simulations in NAMD [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solubility-enhancing tags on Stalk peptide activity
Welcome to the technical support center for our synthetic Stalk peptides. This guide provides troubleshooting advice and frequently asked questions regarding the impact of solubility-enhancing tags on Stalk peptide activity. Our goal is to help you achieve optimal results in your research and drug development projects.
Frequently Asked Questions (FAQs)
Q1: Why are solubility-enhancing tags added to synthetic Stalk peptides?
A1: Synthetic peptides derived from the N-terminal sequence of the Polycystin-1 (PC1) C-terminal fragment (CTF) stalk can be hydrophobic and prone to aggregation in aqueous solutions. This poor solubility can lead to inaccurate concentration measurements and failure in biological assays.[1] To overcome this, a hydrophilic sequence, such as a C-terminal GGKKKKK tag, is often appended to the peptide to increase its solubility.[2]
Q2: How do I choose the right solubility-enhancing tag for my this compound?
A2: The choice of tag can depend on your specific application. For activating stalkless PC1 CTF, a C-terminal, 7-residue hydrophilic sequence (GGKKKKK) has been shown to be effective in solubilizing various lengths of Stalk peptides (from 7 to 21 residues) without interfering with their agonist activity.[2] If this tag does not provide sufficient solubility, other options like poly-lysine, poly-arginine, or small protein tags like MBP or SUMO could be considered, though their impact on this compound activity would need to be validated.[3][4]
Q3: Can the solubility tag itself activate the PC1 signaling pathway?
A3: No, the hydrophilic solubility tag is designed to be biologically inert in the context of PC1 signaling. Control experiments using a peptide consisting of only the solubility tag sequence (e.g., GGKKKKK) have shown no activation of the NFAT luciferase reporter in cells expressing a stalkless PC1 C-terminal fragment (CTF∆st).[2][5]
Q4: What is the mechanism of action for tagged Stalk peptides?
A4: Stalk peptides function as soluble agonists for a stalkless PC1 C-terminal fragment (CTF∆st).[5] PC1 is an atypical G protein-coupled receptor (GPCR) that, upon activation, can initiate a signaling cascade leading to the activation of the Nuclear Factor of Activated T-cells (NFAT).[6] The synthetic this compound mimics the function of the endogenous stalk, binding to the stalkless receptor and triggering this downstream signaling.[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide Insolubility or Aggregation | The this compound sequence is highly hydrophobic. | 1. Confirm Correct Solubilization Protocol: Ensure you are following the recommended protocol (see Experimental Protocols section). Start by dissolving in sterile water. If unsuccessful, try adding a small amount of 0.1% acetic acid for basic peptides.2. Use an Organic Solvent: For highly hydrophobic peptides, dissolve in a minimal amount of DMSO first, then slowly add your aqueous buffer to the desired concentration.[8]3. Sonication: Briefly sonicate the peptide solution to aid dissolution. This can help break up small aggregates. |
| Low or No Biological Activity in NFAT Assay | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling.2. Inaccurate Peptide Concentration: Poor solubility may lead to an overestimation of the peptide concentration in solution.3. Tag Interference (Unlikely but possible): The tag may be sterically hindering the peptide's binding to the receptor.4. Inactive Peptide: The specific this compound sequence may not be an effective agonist. | 1. Proper Storage: Store lyophilized peptides at -20°C or lower. Avoid repeated freeze-thaw cycles of stock solutions.[1]2. Confirm Solubility: Before the assay, centrifuge the peptide solution at high speed (e.g., 10,000 x g) to pellet any undissolved peptide and use the supernatant. A clear solution indicates good solubility.[1]3. Run Controls: Include a positive control (a this compound of known activity, like p17 or p21) and a negative control (solubility tag only) in your assay.[5] This will confirm if the assay is working and if the tag is inert.[2]4. Test Different Lengths: The agonistic activity of Stalk peptides varies by length. Peptides p9, p17, and p21 have shown significant activity.[7][9] |
| High Background Signal in NFAT Assay | 1. Contamination: Cell culture or reagents may be contaminated.2. Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells and affect reporter gene expression. | 1. Use Sterile Technique: Ensure all reagents and cell cultures are sterile.2. Limit Solvent Concentration: Keep the final concentration of DMSO or other organic solvents in the cell culture medium below 1%, ideally below 0.5%. |
Quantitative Data Summary
The following table summarizes the activity of various mouse PC1 (mPC1) Stalk peptides, each synthesized with a C-terminal GGKKKKK solubility tag. Activity was measured by their ability to activate an NFAT luciferase reporter in HEK293T cells expressing a stalkless mPC1 CTF (mCTF∆st).
| Peptide Name | Stalk Sequence Length | Agonist Activity (Fold Activation over No Peptide Control) |
| p7 | 7 residues | ~2.5 |
| p9 | 9 residues | ~3.0 |
| p11 | 11 residues | ~1.5 (Not significant) |
| p13 | 13 residues | ~1.5 (Not significant) |
| p15 | 15 residues | ~1.8 (Not significant) |
| p17 | 17 residues | ~3.5 |
| p19 | 19 residues | ~2.5 |
| p21 | 21 residues | ~3.0 |
| Sol-tag only | 0 (GGKKKKK only) | ~1.0 (No activation) |
| (Data compiled and estimated from figures in Pawnikar et al., eLife 2024)[5][7] |
Experimental Protocols
Protocol: Solubilization of Tagged Stalk Peptides
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.[1]
-
Initial Solubilization: Add sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1-10 mM).
-
Assess Solubility: Gently vortex the vial. A properly solubilized peptide will result in a clear, particle-free solution.[1]
-
Troubleshooting Insolubility:
-
If the solution is cloudy or contains visible particles, sonicate the vial for 10-15 seconds.
-
If the peptide is basic (net positive charge), add a small volume of 0.1% aqueous acetic acid.[1]
-
For very hydrophobic peptides, dissolve the powder in a minimal volume of DMSO (e.g., 50 µL) and then slowly dilute with sterile water or buffer to the desired concentration.[8]
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol: this compound Activity Assay (NFAT-Luciferase Reporter)
This protocol is adapted from methodologies described for testing this compound agonists.[5][7]
-
Cell Seeding: Seed HEK293T cells in a 96-well plate. Allow them to attach overnight.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for stalkless PC1 (mCTF∆st).
-
A reporter plasmid containing the firefly luciferase gene under the control of an NFAT response element (NFAT-luc).
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Peptide Treatment:
-
Prepare working dilutions of your tagged Stalk peptides (e.g., p9, p17, p21) and controls (no peptide, solubility tag only) in the cell culture medium.
-
Replace the existing medium with the peptide-containing medium.
-
-
Incubation: Incubate the cells with the peptides for an additional 6-24 hours.
-
Cell Lysis: Wash the cells with PBS, then add passive lysis buffer.
-
Luciferase Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of peptide-treated cells by the normalized activity of the "no peptide" control cells.
-
Visualizations
References
- 1. medium.com [medium.com]
- 2. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 6. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 8. Peptide Synthesis Knowledge Base [peptide2.com]
- 9. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Different Length Synthetic Stalk Peptides for Universal Influenza Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
The quest for a universal influenza vaccine has largely focused on the highly conserved stalk domain of the hemagglutinin (HA) protein. Synthetic peptides mimicking this region are a promising strategy to elicit broadly protective immunity. A critical design parameter for these peptide immunogens is their length, which can significantly influence their immunogenicity and protective efficacy. This guide provides an objective comparison of different length synthetic stalk peptides, supported by experimental data, to aid in the rational design of next-generation influenza vaccines.
Unveiling the Impact of Peptide Length on Immunogenicity
The length of a synthetic stalk peptide is a key determinant of its ability to fold into a native-like conformation, present crucial epitopes to the immune system, and ultimately elicit a robust and broadly neutralizing antibody response. Research indicates that both shorter, epitope-focused peptides and longer, structurally stabilized peptides can be effective, though they may engage different immunological pathways.
Longer peptides, such as those spanning the entire "long α-helix" (LAH) of the HA2 subunit (e.g., amino acids 76-130), have been shown to be highly effective. These longer constructs are more likely to maintain the conformational integrity of the stalk domain, presenting critical epitopes for broadly neutralizing antibodies.[1] In contrast, shorter peptides, typically in the range of 15-35 amino acids, can also induce protective immunity, particularly when engineered to overcome their inherent lack of secondary structure, for instance, through cyclization or amidation. While very short peptides (e.g., 9-mers) may have lower intrinsic reactivity, their immunogenicity can be enhanced.
Quantitative Comparison of this compound Efficacy
To facilitate a direct comparison, the following tables summarize key quantitative data from preclinical studies evaluating synthetic stalk peptides of varying lengths. These studies assess immunogenicity through metrics such as antibody titers and neutralizing activity, and protective efficacy through survival rates and reduction in viral load following influenza virus challenge in animal models.
| Peptide Designation | Length (Amino Acids) | Description | Animal Model | Keyhole Limpet Hemocyanin (KLH) Conjugate | Endpoint Titer (Anti-Peptide IgG) | Reference |
| LAH Peptide | 55 | A/Hong Kong/1/1968 HA2 (76-130) | BALB/c Mice | Yes | 1:6,400 - 1:12,800 | [1] |
| HA2 Truncation | 31 | A/Hong Kong/1/1968 HA2 (76-106) | N/A | N/A | Lower binding affinity for nAb 12D1 compared to LAH | [1] |
| Synthetic Long Peptides (SLP) | 26-34 | 25 overlapping peptides from conserved NP, PB1, and M1 proteins | C57BL/6 Mice | No | Not Reported |
Table 1: Immunogenicity of Different Length Stalk Peptides
| Vaccine Candidate | Peptide Length | Challenge Virus | Animal Model | Survival Rate (%) | Viral Load Reduction | Reference |
| LAH-KLH Conjugate | 55 aa | H3N2 (X31), H1N1 (PR8), H5N1 (VN/2004) | BALB/c Mice | 100% (H3N2), 100% (H1N1), 80% (H5N1) | Significant reduction in weight loss | [1] |
| Synthetic Long Peptides (SLP) | 26-34 aa | Influenza A/PR/8/34 (H1N1) | C57BL/6 Mice & Ferrets | Not Reported | Significant reduction in lung viral titers | |
| H3 HA0 Peptides | Not Specified | H3N2 (X31) | BALB/c Mice | 100% | Effective inhibition of viral replication | [2][3] |
| H5 HA0 Peptides | Not Specified | H3N2 (X31) | BALB/c Mice | 100% | Not Reported | [2][3] |
Table 2: Protective Efficacy of Different Length Stalk Peptides
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
Peptide Synthesis and Conjugation
Synthetic peptides corresponding to the desired sequences of the influenza HA stalk are chemically synthesized. For enhanced immunogenicity, peptides like the LAH peptide are often conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), using a bifunctional crosslinker like maleimidocaproyl-N-hydroxysuccinimide (MCS). The conjugation efficiency is typically assessed by spectrophotometry.
Animal Immunization
Animal models, most commonly BALB/c or C57BL/6 mice, are used to evaluate the immunogenicity and protective efficacy of the peptide vaccines. A typical immunization schedule involves a primary immunization followed by one or two booster immunizations at intervals of 2-3 weeks. The peptide vaccine is often emulsified with an adjuvant, such as Freund's complete or incomplete adjuvant, and administered via subcutaneous or intraperitoneal injection.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to determine the titer of peptide-specific antibodies in the sera of immunized animals. Briefly, microtiter plates are coated with the synthetic peptide. Serial dilutions of the collected sera are then added, and the binding of peptide-specific antibodies is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The endpoint titer is defined as the highest dilution of serum that gives a signal significantly above the background.
Microneutralization Assay
The ability of the induced antibodies to neutralize influenza virus infectivity is assessed using a microneutralization assay. Serial dilutions of heat-inactivated sera are incubated with a standardized amount of infectious influenza virus. This mixture is then added to a monolayer of Madin-Darby canine kidney (MDCK) cells. After incubation, the cells are assessed for signs of cytopathic effect (CPE) or viral replication (e.g., by staining for the viral nucleoprotein). The neutralizing titer is the highest serum dilution that inhibits viral replication in 50% of the wells.
Viral Challenge Studies
To determine the protective efficacy of the vaccine candidates, immunized animals are challenged with a lethal or sub-lethal dose of a specific influenza virus strain. Following the challenge, animals are monitored daily for weight loss and survival for a period of 14-21 days. A separate cohort of animals may be euthanized at specific time points post-infection to determine the viral load in the lungs by plaque assay or quantitative PCR.
Visualizing the Path to a Universal Vaccine
To better understand the concepts and workflows discussed, the following diagrams illustrate the underlying principles and experimental designs.
Caption: Immunological pathway of a synthetic this compound vaccine.
Caption: Preclinical evaluation workflow for this compound vaccines.
Conclusion
The length of synthetic stalk peptides is a critical parameter in the design of a universal influenza vaccine. Longer peptides that encompass entire structural motifs like the long α-helix of HA2 appear to offer superior induction of broadly neutralizing antibodies by maintaining native-like conformations. However, optimized shorter peptides also show considerable promise. The data presented in this guide underscores the importance of empirical evaluation of different peptide lengths and designs. Future research should focus on systematic comparisons of a wider range of peptide lengths and modifications to identify the optimal constructs for advancing into clinical trials.
References
- 1. Vaccination with a synthetic peptide from the influenza virus hemagglutinin provides protection against distinct viral subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical efficacy studies of influenza A haemagglutinin precursor cleavage loop peptides as a potential vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stalk Peptide's Role: A Comparative Guide to aGPCR Knockout and Stalkless Models
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of Adhesion G Protein-Coupled Receptors (aGPCRs) is paramount. A key area of investigation is the function of the "Stalk" peptide, a tethered agonist crucial for receptor activation. This guide provides an objective comparison of two primary experimental models used to validate its function: aGPCR knockout/knockdown models and "stalkless" mutant models. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
The Tethered Agonist Hypothesis: The Stalk Peptide's Central Role
The prevailing model for the activation of many aGPCRs is the "tethered agonist" mechanism.[1] Following autoproteolytic cleavage of the receptor within its GAIN domain, a newly exposed N-terminal sequence, the this compound, is unmasked.[1] This peptide then acts as an intramolecular agonist, binding to the seven-transmembrane (7TM) domain and initiating downstream signaling cascades. The validation of this hypothesis has heavily relied on genetic models that either eliminate the entire receptor (knockout/knockdown) or specifically remove the this compound sequence ("stalkless" mutants).
Comparative Analysis of aGPCR Models: GPR56 (ADGRG1) and GPR110 (ADGRF1)
Two well-studied aGPCRs, GPR56 and GPR110, serve as excellent examples to compare the outcomes of these different genetic approaches.
GPR56 (ADGRG1): Stalk-Dependent and -Independent Signaling
Mutations in GPR56 are linked to the neurological disorder bilateral frontoparietal polymicrogyria (BFPP). Experimental evidence from both knockout and stalkless models has revealed a complex, context-dependent role for the GPR56 this compound.
Quantitative Data Summary: GPR56 Signaling
| Model Type | Signaling Pathway | Reporter Assay | Outcome | Reference |
| GPR56 Knockout Mouse | RhoA Activation | Reduced active RhoA levels in oligodendrocyte precursor cells | Decreased OPC proliferation and fewer mature oligodendrocytes. | [2] |
| GPR56 Stalkless (SL) Mutant | Serum Response Factor (SRF) | SRF-Luciferase | Reduced activity relative to ΔNT (N-terminally truncated, active) GPR56. | [1] |
| GPR56 Stalkless (SL) Mutant | NFAT | NFAT-Luciferase | Robust activity, comparable to ΔNT GPR56. | [1] |
| GPR56 Stalkless (SL) Mutant | TGFα Shedding | Alkaline Phosphatase | Robust activity, comparable to ΔNT GPR56. | [1] |
The data suggests that while the this compound is crucial for some GPR56-mediated signaling pathways like SRF activation, other pathways such as NFAT activation can proceed independently of the stalk. This highlights a model of both stalk-dependent and stalk-independent signaling for GPR56.[1]
GPR110 (ADGRF1): A Clearer Case for Stalk-Dependence
Studies on GPR110, an aGPCR involved in neurite growth and synaptogenesis, provide a more straightforward confirmation of the this compound's essential role.
Quantitative Data Summary: GPR110 Signaling
| Model Type | Signaling Pathway | Reporter Assay | Outcome | Reference |
| GPR110 Knockout Mouse | - | - | Deficits in object recognition and spatial memory; disrupted blood-brain barrier. | |
| GPR110 this compound Deletion | NFAT | NFAT-RE-Luciferase | Total abrogation of receptor activity. | |
| GPR110 this compound Deletion | CRE | CRE-Luciferase | Total abrogation of receptor activity. | |
| GPR110 this compound Deletion | SRE | SRE-Luciferase | Total abrogation of receptor activity. | |
| GPR110 this compound Deletion | SRF | SRF-RE-Luciferase | Total abrogation of receptor activity. |
In stark contrast to GPR56, the deletion of the GPR110 this compound leads to a complete loss of signaling across multiple pathways, indicating its indispensable role as a tethered agonist for this receptor.
Visualizing the Concepts: Signaling Pathways and Experimental Workflows
To further clarify these complex biological processes, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: aGPCR Tethered Agonist Signaling Pathway.
Caption: Experimental Workflow for Model Comparison.
Caption: Logical Relationship of Experimental Models.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the validation of this compound function.
Generation of aGPCR Knockout Mice (Cre-LoxP System)
The Cre-LoxP system is a powerful tool for creating tissue-specific and inducible knockout mice.
-
Design and Construction of Targeting Vector: A targeting vector is created containing the neomycin resistance gene (for positive selection) flanked by two LoxP sites and the gene of interest's critical exons also flanked by LoxP sites. A thymidine (B127349) kinase gene is included outside the homology arms for negative selection.
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is electroporated into ES cells, where homologous recombination can occur.
-
Selection of Recombined ES Cells: ES cells are cultured in the presence of neomycin and a thymidine kinase substrate. Only cells that have undergone homologous recombination will survive.
-
Injection into Blastocysts: Successfully targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmission: Chimeric offspring are born, and those with germline transmission of the modified allele are bred to establish a floxed mouse line.
-
Breeding with Cre-Expressing Mice: The floxed mice are bred with a mouse line that expresses Cre recombinase in a tissue-specific or inducible manner. In the offspring, Cre will excise the floxed gene segment, creating the knockout.[3][4][5]
Generation of "Stalkless" aGPCR Mutant Cell Lines
"Stalkless" mutants are created by deleting the codons for the this compound from the aGPCR's cDNA.
-
Site-Directed Mutagenesis: A plasmid containing the full-length cDNA of the aGPCR of interest is used as a template. Primers are designed to flank the this compound-coding region and introduce a deletion via inverse PCR.
-
Transformation and Sequencing: The PCR product is ligated and transformed into competent E. coli. Plasmids from resulting colonies are sequenced to confirm the deletion of the this compound sequence.
-
Transfection into Mammalian Cells: The validated "stalkless" aGPCR construct is transfected into a suitable mammalian cell line (e.g., HEK293T) for expression and subsequent signaling assays. For stable cell lines, a selection marker is co-transfected, and cells are cultured under selection pressure.[1][6][7]
Luciferase Reporter Gene Assays for Signaling Pathway Analysis
These assays quantify the activity of specific signaling pathways by measuring the expression of a luciferase reporter gene linked to a response element.
-
Cell Culture and Transfection: Cells are seeded in 96-well plates and co-transfected with the aGPCR construct (wild-type, knockout rescue, or stalkless mutant) and a luciferase reporter plasmid containing a response element for the pathway of interest (e.g., SRE for RhoA, CRE for cAMP, NFAT for Gq/11). A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.
-
Stimulation: After 24-48 hours, cells are stimulated with a known or suspected ligand, or the constitutive activity is measured.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The luminescence from both firefly and Renilla luciferase is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold change in reporter activity relative to a control (e.g., empty vector) is calculated.[8][9][10][11][12]
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Coupling
BRET assays are used to measure protein-protein interactions, such as the coupling of an aGPCR to its cognate G-protein.[13][14][15][16]
-
Construct Preparation: The aGPCR is fused to a Renilla luciferase (Rluc) donor, and the G-protein subunit (e.g., Gα) is fused to a yellow fluorescent protein (YFP) acceptor.
-
Co-transfection: The donor and acceptor constructs are co-transfected into cells.
-
BRET Measurement: The Rluc substrate, coelenterazine, is added to the cells. If the aGPCR and G-protein are in close proximity (<10 nm), energy transfer will occur from Rluc to YFP, and light will be emitted at YFP's emission wavelength.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio upon agonist stimulation indicates G-protein coupling.
Conclusion
The use of both aGPCR knockout/knockdown and "stalkless" mutant models has been instrumental in validating the function of the this compound as a tethered agonist. While knockout models provide a holistic view of the receptor's importance in physiological processes, "stalkless" mutants offer a more refined tool to dissect the specific contribution of the this compound to downstream signaling. As the data for GPR56 demonstrates, the reality can be complex, with both stalk-dependent and -independent signaling pathways existing for a single receptor. For other aGPCRs like GPR110, the this compound appears to be universally essential for activation. The judicious application and comparison of these models, utilizing the detailed protocols provided, will continue to be a cornerstone of aGPCR research and the development of novel therapeutics targeting this important receptor family.
References
- 1. Stalk-dependent and Stalk-independent Signaling by the Adhesion G Protein-coupled Receptors GPR56 (ADGRG1) and BAI1 (ADGRB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for adhesion G protein-coupled receptor GPR56-mediated RhoA activation induced by collagen III stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cre Lox Breeding for Beginners, Part 1 [jax.org]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. Generating Mutant Renal Cell Lines Using CRISPR Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways [benthamopenarchives.com]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchmgt.monash.edu [researchmgt.monash.edu]
- 15. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Unveiling the Promiscuity of Stalk Peptides: A Comparative Guide to aGPCR Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of signaling molecules is paramount. This guide provides a comparative analysis of the cross-reactivity of a specific Stalk peptide with other Adhesion G protein-coupled Receptor (aGPCR) family members, supported by experimental data and detailed protocols.
Adhesion GPCRs are a unique class of receptors characterized by a large extracellular domain that undergoes autoproteolytic cleavage, generating an N-terminal fragment (NTF) and a C-terminal fragment (CTF). Upon activation, a cryptic tethered agonist within the "Stalk" region of the CTF, known as the "Stachel" peptide, can activate the receptor's seven-transmembrane domain, initiating downstream signaling.[1][2] This guide delves into the phenomenon of this compound cross-reactivity, where a Stachel peptide derived from one aGPCR can activate other members of the family.
Quantitative Analysis of this compound Cross-Reactivity
Experimental evidence indicates that the degree of cross-reactivity among aGPCRs is largely dependent on their phylogenetic relationship, with higher promiscuity observed within the same subfamily.[3] This is attributed to the sequence homology of the Stachel core region.[3] The following tables summarize the quantitative data on the cross-reactivity of various Stalk peptides, primarily focusing on activation of the Gαs and Gαq signaling pathways, measured by cAMP accumulation and inositol (B14025) monophosphate (IP1) accumulation, respectively.
| This compound | Target Receptor | Signaling Pathway | EC50 Value (µM) | Fold Activation (over basal) | Reference |
| pGPR110 | GPR110 (ADGRF1) | Gαs (cAMP) | ~20 | >10-fold | [4] |
| pGPR110 | GPR110 (ADGRF1) | Gαq (IP1) | 19.61 | >4-fold | [4] |
| pGPR110 | GPR116 (ADGRF5) | Gαq (IP1) | 75.8 | ~2-fold | [4] |
| pGPR110 | GPR64 (ADGRG2) | Gαs (cAMP) | Not saturated | ~2-fold | [4] |
| pGPR110 | GPR126 (ADGRG6) | Gαs (cAMP) | Not saturated | ~2-fold | [4] |
| pGPR116 | GPR116 (ADGRF5) | Gαq (IP1) | 75.8 | >4-fold | [4] |
| pGPR116 | GPR110 (ADGRF1) | Gαq (IP1) | Not determined | ~2-fold | [4] |
| pGPR115 | GPR110 (ADGRF1) | Gαq (IP1) | Not determined | ~2-fold | [4] |
| pGPR64 | GPR64 (ADGRG2) | Gαs (cAMP) | Not determined | >10-fold | [4] |
| pGPR126 | GPR126 (ADGRG6) | Gαs (cAMP) | Not determined | >10-fold | [4] |
| p15 (ADGRG2) | ADGRG2-ΔGPS-β | Gαs (cAMP) | ~240 | Significant increase | [5] |
| VPM-p15 (optimized p15) | ADGRG2-ΔGPS-β | Gαs (cAMP) | 1.41 ± 0.16 | ~170-fold increase vs p15 | [5] |
Signaling Pathways
The activation of aGPCRs by Stalk peptides predominantly triggers two major G protein signaling pathways: the Gαs pathway, which leads to the accumulation of cyclic AMP (cAMP), and the Gαq pathway, which results in the production of inositol phosphates (IPs).
Experimental Protocols
Accurate assessment of this compound cross-reactivity relies on robust experimental methodologies. Below are detailed protocols for the key assays used to generate the data in this guide.
Cell-Based cAMP Accumulation Assay
This assay measures the activation of the Gαs pathway by quantifying the intracellular concentration of cAMP.
Principle: Gαs-coupled receptor activation stimulates adenylyl cyclase, which converts ATP to cAMP. The accumulated cAMP is then detected, often using a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
Protocol Outline:
-
Cell Culture and Transfection:
-
HEK293 or COS-7 cells are commonly used.[4]
-
Cells are transiently transfected with the aGPCR construct of interest using standard transfection reagents.
-
-
Cell Seeding:
-
Transfected cells are seeded into 96-well or 384-well plates at an optimized density (e.g., 10,000 cells/well).[6]
-
-
Stimulation:
-
The day after seeding, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cells are stimulated with varying concentrations of the synthetic this compound for a defined period (e.g., 30 minutes at 37°C).[4]
-
-
Lysis and Detection:
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the cell lysates is determined by interpolating from the standard curve.
-
EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using software like GraphPad Prism.
-
IP-One ELISA Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, to measure Gαq pathway activation.[3]
Principle: Activation of Gαq-coupled receptors stimulates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 is rapidly metabolized to IP1. In the presence of LiCl, the degradation of IP1 is blocked, allowing it to accumulate. The IP-One ELISA is a competitive immunoassay where cellular IP1 competes with an HRP-labeled IP1 tracer for binding to a monoclonal anti-IP1 antibody.[3]
Protocol Outline:
-
Cell Culture and Transfection:
-
Similar to the cAMP assay, cells (e.g., COS-7) are transfected with the desired aGPCR construct.[4]
-
-
Stimulation:
-
Transfected cells are stimulated with different concentrations of the this compound in a stimulation buffer containing LiCl.[3]
-
-
Lysis:
-
After the stimulation period, cells are lysed to release the accumulated IP1.
-
-
ELISA:
-
The cell lysate is transferred to a 96-well plate pre-coated with an anti-mouse antibody.
-
IP1-HRP conjugate and an anti-IP1 monoclonal antibody are added.[3]
-
After incubation, the plate is washed, and a TMB substrate is added. The colorimetric reaction is stopped, and the optical density is read at 450 nm.[3]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of IP1.
-
The concentration of IP1 in the samples is determined from the standard curve.
-
EC50 values are calculated from the concentration-response curves.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a this compound and a purified aGPCR in real-time.[1]
Principle: One interacting partner (the ligand, e.g., the this compound) is immobilized on a sensor chip. The other partner (the analyte, e.g., the solubilized aGPCR) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[1]
Protocol Outline:
-
Peptide Immobilization:
-
aGPCR Preparation:
-
The aGPCR is expressed and purified. For membrane proteins like GPCRs, this involves solubilization in a suitable detergent mixture (e.g., CHAPS/DDM/CHS).[9]
-
-
Interaction Analysis:
-
The purified, solubilized aGPCR (analyte) is injected at various concentrations over the sensor chip surface at a constant flow rate.[9]
-
The association (analyte binding to the ligand) and dissociation (analyte unbinding from the ligand) phases are monitored in real-time.
-
-
Regeneration:
-
After each injection, the sensor surface is regenerated by injecting a solution (e.g., high salt buffer) to remove the bound analyte.[9]
-
-
Data Analysis:
-
The binding data (sensorgrams) are fitted to various kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.
-
References
- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. revvity.com [revvity.com]
- 4. Activation of Adhesion G Protein-coupled Receptors: AGONIST SPECIFICITY OF STACHEL SEQUENCE-DERIVED PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a peptide ligand for the adhesion GPCR ADGRG2 provides a potent tool to explore receptor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
Small Molecule Agonists Emerge as Viable Alternatives to Stalk Peptides for aGPCR Activation
For researchers in pharmacology and drug development, the activation of adhesion G protein-coupled receptors (aGPCRs) has long been a complex challenge. The endogenous activation mechanism, involving a tethered "Stalk" peptide, has proven difficult to replicate for therapeutic purposes. However, a growing body of evidence highlights the potential of small molecule agonists as a promising alternative, offering advantages in terms of stability, delivery, and targeted modulation. This guide provides a comparative overview of small molecule agonists and Stalk peptides for aGPCR activation, supported by experimental data and detailed protocols.
Adhesion GPCRs are a large and structurally unique class of receptors involved in a wide array of physiological processes, from brain development to immune function.[1][2] Their activation is a multi-step process initiated by the dissociation of an N-terminal fragment (NTF), which unmasks a tethered agonist sequence known as the Stalk peptide (or tethered agonist/Stachel sequence).[1][3][4] This peptide then binds to the seven-transmembrane (7TM) domain, triggering downstream signaling cascades. While synthetic peptides mimicking this Stalk sequence can activate aGPCRs, they often suffer from poor pharmacokinetic properties, limiting their therapeutic utility.[5] This has spurred the search for small molecule agonists that can directly activate the 7TM domain, bypassing the need for NTF dissociation.[2][6]
Comparative Analysis: Small Molecules vs. Stalk Peptides
Recent studies have identified several small molecule agonists for various aGPCRs, demonstrating their potential as research tools and therapeutic leads. A key advantage of small molecules is their ability to directly modulate receptor activity, including receptors engineered to be cleavage-deficient or have impaired tethered agonists.[6]
| Agonist Type | Target aGPCR | Compound/Peptide | Potency (EC50) | Efficacy (Emax) | Assay System | Reference |
| Small Molecule | ADGRG1 (GPR56) | Compound 36 (Hexahydroquinoline derivative) | ~1 µM | Not specified | SRE-luciferase reporter assay in HEK293 cells | [1][2] |
| Small Molecule | ADGRG1 (GPR56) | Compound 4 (2-(furan-2-yl)-1-[(4-phenylphenyl)carbonyl]pyrrolidine) | ~5 µM | Not specified | SRE-luciferase reporter assay in HEK293 cells | [1][2] |
| Small Molecule | ADGRG1 (GPR56) | 3-α-acetoxydihydrodeoxygedunin | Partial Agonist | Not specified | Not specified | [7] |
| Small Molecule | ADGRG5 (GPR114) | Gedunin derivatives | Partial Agonists | Not specified | Serum Response Element luciferase gene reporter assay | [8][9] |
| Small Molecule | ADGRG5 (GPR114) | Khivorin derivatives | Partial Agonists | Not specified | Serum Response Element luciferase gene reporter assay | [8][9] |
| This compound | ADGRL3 (Latrophilin-3) | Synthetic peptide corresponding to the tethered agonist | Not specified | Not specified | CRE luciferase reporter-gene assay | [10] |
| This compound | GPR110, GPR116 | pGPR110, pGPR116 | Not specified | Not specified | cAMP and NFAT reporter gene assays | [5] |
| This compound | GPR114 | TA peptidomimetics | Not specified | Stimulated cAMP production | EoL-1 cells | [11][12] |
Note: This table summarizes available data. Direct comparison of potency and efficacy can be challenging due to variations in assay systems and reporting standards across different studies.
One study highlighted that an analog of compound 36 (36.40) was 20-fold more potent than synthetic peptidomimetics designed from the GPR56 tethered agonist, underscoring the potential for developing highly potent small molecule modulators.[13]
Signaling Pathways and Experimental Workflows
The activation of aGPCRs by either Stalk peptides or small molecule agonists can initiate signaling through various G protein subtypes (Gαs, Gαi/o, Gαq/11, Gα12/13), leading to downstream effector activation.[7][10][14] Common readouts for aGPCR activation include the measurement of second messengers like cyclic AMP (cAMP), calcium mobilization, or the phosphorylation of downstream kinases like ERK.[15][16][17]
Figure 1. Generalized aGPCR signaling pathway upon activation.
A typical workflow for identifying and characterizing small molecule agonists for aGPCRs involves high-throughput screening (HTS) followed by a series of validation assays.
Figure 2. Workflow for small molecule agonist discovery for aGPCRs.
Detailed Experimental Protocols
Accurate characterization of aGPCR agonists relies on robust and well-defined experimental protocols. Below are summaries of key assays used in the field.
cAMP Accumulation Assay
This assay is widely used to assess the activation of aGPCRs coupled to Gαs or Gαi proteins.[14][17]
-
Principle: Gαs activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while Gαi activation inhibits it.[14] The level of cAMP is measured using various methods, including competitive immunoassays with fluorescent or luminescent readouts.[17][18][19]
-
Protocol Outline:
-
Cell Culture: Plate cells expressing the aGPCR of interest in a suitable microplate.
-
Compound Treatment: For Gαi-coupled receptors, cells are often pre-treated with forskolin (B1673556) to stimulate cAMP production before adding the test compound. For Gαs-coupled receptors, the test compound is added directly.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a commercially available assay kit (e.g., HTRF, AlphaScreen, or bioluminescent assays).[17][19]
-
Data Analysis: Generate dose-response curves to determine the EC50 and Emax values for agonists.[20]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G protein Activation or β-arrestin Recruitment
BRET assays are powerful tools for monitoring protein-protein interactions in real-time in living cells.[21][22][23]
-
Principle: This technique measures the transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., yellow fluorescent protein, YFP) when they are in close proximity (<10 nm).[24][25] For aGPCRs, BRET can be used to monitor the interaction between the receptor and G proteins or β-arrestins upon agonist stimulation.[22][25]
-
Protocol Outline:
-
Construct Preparation: Generate expression vectors for the aGPCR fused to Rluc and the signaling partner (G protein subunit or β-arrestin) fused to YFP.
-
Transfection: Co-transfect cells with the BRET constructs.
-
Assay Performance: Plate the transfected cells, add the luciferase substrate (e.g., coelenterazine (B1669285) h), and measure the baseline BRET signal. Add the test compound and monitor the change in BRET signal over time.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase or decrease in the BRET ratio, depending on the assay configuration, indicates agonist-induced interaction.
-
Figure 3. Principle of a BRET assay for protein-protein interaction.
Phospho-ERK (pERK) Assay
The phosphorylation of extracellular signal-regulated kinase (ERK) is a common downstream event for many GPCRs, including aGPCRs, and can be used as a readout of receptor activation.[15][16][26]
-
Principle: Agonist binding to the aGPCR can trigger a signaling cascade that leads to the phosphorylation and activation of ERK. The level of phosphorylated ERK can be quantified using various immunoassays.[27][28]
-
Protocol Outline:
-
Cell Stimulation: Plate cells and stimulate with the test compound for a specific time (typically 5-10 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Detection: The amount of phosphorylated ERK in the cell lysate is measured using techniques like AlphaScreen, HTRF, or ELISA, which utilize antibodies specific for the phosphorylated form of ERK.[15][26]
-
Data Analysis: The signal is normalized to the total amount of ERK or a housekeeping protein, and dose-response curves are generated.
-
Conclusion
The development of small molecule agonists for aGPCRs represents a significant advancement in the field. These compounds offer a valuable alternative to Stalk peptides, providing researchers with powerful tools to dissect the complex biology of this receptor family and paving the way for the development of novel therapeutics targeting aGPCRs in a range of diseases. The continued application of robust screening and characterization assays will be crucial in identifying and optimizing the next generation of aGPCR modulators.
References
- 1. Hexahydroquinoline Derivatives Are Selective Agonists for the Adhesion G Protein-Coupled Receptor ADGRG1/GPR56 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexahydroquinoline Derivatives Are Selective Agonists for the Adhesion G Protein-Coupled Receptor ADGRG1/GPR56 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tethered peptide activation mechanism of adhesion GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of adhesion G protein–coupled receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Adhesion G Protein-coupled Receptors: AGONIST SPECIFICITY OF STACHEL SEQUENCE-DERIVED PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADGRG1 | Adhesion Class GPCRs | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Gedunin- and Khivorin-Derivatives Are Small-Molecule Partial Agonists for Adhesion G Protein-Coupled Receptors GPR56/ADGRG1 and GPR114/ADGRG5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G12/13 is activated by acute tethered agonist exposure in the adhesion GPCR ADGRL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR114/ADGRG5 is activated by its tethered peptide agonist because it is a cleaved adhesion GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR114/ADGRG5 is activated by its tethered peptide agonist because it is a cleaved adhesion GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cAMP-Glo™ Assay Protocol [promega.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Receptor-G Protein Interaction Studied by Bioluminescence Resonance Energy Transfer: Lessons from Protease-Activated Receptor 1 [frontiersin.org]
- 25. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 26. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Comparative Analysis of Stalk Peptide Signaling in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Stalk peptide signaling, a mechanism of action for certain G protein-coupled receptors (GPCRs), across different cell types. The primary focus is on the well-characterized signaling of Polycystin-1 (PC1) Stalk peptides in Human Embryonic Kidney (HEK293T) cells, with a discussion of the broader implications for other cell types based on the literature on Adhesion GPCRs (aGPCRs), which share a similar "tethered agonist" activation mechanism.
Introduction to this compound Signaling
This compound signaling is a novel mechanism of receptor activation, particularly relevant for atypical GPCRs like PC1 and the broader family of aGPCRs.[1][2][3][4][5][6][7] In this "tethered agonist" model, the receptor undergoes autoproteolytic cleavage, which, under specific conditions, exposes a short peptide sequence—the "stalk" or "Stachel"—at the N-terminus of the C-terminal fragment (CTF).[8][9] This exposed peptide then acts as an intramolecular agonist, binding to and activating the 7-transmembrane domain of the receptor, initiating downstream signaling cascades.[8][9] Exogenously supplied synthetic peptides mimicking this stalk sequence have been shown to rescue signaling in receptor mutants lacking the native stalk, providing a powerful tool for studying this activation mechanism and for potential therapeutic development.[1][2][3][4][5][6][10]
Quantitative Analysis of this compound Activity in HEK293T Cells
The most detailed quantitative data on this compound signaling comes from studies on PC1, a protein implicated in Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2][3][4][5][6] Experiments in HEK293T cells using a stalkless PC1 C-terminal fragment (CTFΔst) have demonstrated the ability of synthetic stalk-derived peptides to activate downstream signaling, measured by an NFAT-luciferase reporter assay.
| Peptide | Length (amino acids) | Sequence | Fold NFAT-luc Activation (relative to CTFΔst control) |
| p7 | 7 | TSLRRVG | ~2.5 |
| p9 | 9 | TSLRRVGLV | ~3.5 |
| p17 | 17 | TSLRRVGLVGPAGAPAFR | ~3.0 |
| p19 | 19 | TSLRRVGLVGPAGAPAFRVR | ~2.0 (non-specific activation observed) |
| p21 | 21 | TSLRRVGLVGPAGAPAFRVRVRA | ~2.5 (non-specific activation observed) |
Data summarized from Pawnikar et al., 2024.[1][3][4] The values represent approximate fold activation and are intended for comparative purposes.
This compound Signaling Pathways
Signaling in HEK293T Cells (PC1 Model)
In HEK293T cells expressing a stalkless PC1 CTF, synthetic stalk peptides (p7, p9, and p17) specifically bind to the TOP domain of the PC1 CTF.[1][2][3][4][5] This interaction is believed to induce a conformational change that activates G protein signaling, leading to an increase in intracellular calcium and subsequent activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).
Caption: PC1 this compound Signaling Pathway in HEK293T Cells.
Potential Signaling in Other Cell Types (aGPCR General Model)
While direct comparative data for PC1 this compound signaling in other cell types is limited, the broader family of aGPCRs, which utilize a similar tethered agonist mechanism, are expressed in a wide variety of tissues, including the immune and nervous systems.[11] The signaling pathways activated by aGPCRs are diverse and can be cell-type specific, coupling to various G proteins including Gαs, Gαi, Gα12/13, and Gαq, as well as engaging in G protein-independent signaling.[11][12][13]
This suggests that this compound signaling could have different downstream effects in different cellular contexts. For instance:
-
In Immune Cells: aGPCRs are known to regulate inflammation, cell adhesion, and T-cell activation.[11] this compound signaling in these cells could potentially modulate cytokine release or cell migration.
-
In Neuronal Cells: aGPCRs play roles in synapse formation and neuronal development.[11] this compound signaling could influence pathways related to neurite outgrowth or synaptic plasticity.
Caption: Generalized aGPCR Signaling Pathways.
Experimental Protocols
The following is a detailed methodology for the NFAT-luciferase reporter assay used to quantify this compound activity in HEK293T cells, based on the work of Pawnikar et al. (2024).[4][14]
Key Experiment: NFAT-Luciferase Reporter Assay
Objective: To measure the activation of the NFAT signaling pathway in response to synthetic Stalk peptides in cells expressing a stalkless PC1 C-terminal fragment (CTFΔst).
Materials:
-
HEK293T cells
-
Expression vectors: empty vector (ev), vector encoding mCTFΔst
-
Reporter plasmids: NFAT-Firefly luciferase (NFAT-Fluc), Renilla luciferase (Rluc) for normalization
-
Transfection reagent
-
24-well cell culture plates
-
Serum-free culture medium
-
Synthetic stalk-derived peptides (p7, p9, p17, etc.)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Workflow:
Caption: Workflow for the NFAT-Luciferase Reporter Assay.
Detailed Steps:
-
Cell Plating: HEK293T cells are seeded into 24-well plates at a density of 1.5 x 10^5 cells per well and cultured overnight.
-
Transfection: Cells are co-transfected with the CTFΔst expression vector (or an empty vector as a control), the NFAT-Firefly luciferase reporter plasmid, and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Post-Transfection Incubation: Cells are incubated for 24 hours to allow for protein expression.
-
Medium Change: The culture medium is replaced with fresh medium.
-
Peptide Treatment: Two hours after the medium exchange, the medium is replaced with serum-free medium containing the synthetic stalk peptides at the desired concentration (e.g., 2 mM) or with serum-free medium alone as a negative control.
-
Incubation: Cells are incubated for an additional 24 hours.
-
Cell Lysis: Cells are washed and then lysed using the buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminometry: Firefly and Renilla luciferase activities are measured sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold activation is then calculated by comparing the normalized luciferase activity in peptide-treated cells to that in untreated cells. Statistical analysis (e.g., one-way ANOVA) is performed to determine significance.
Conclusion and Future Directions
The study of this compound signaling provides a fascinating window into a novel mechanism of GPCR activation. While research in HEK293T cells has laid a strong foundation, demonstrating clear structure-activity relationships for PC1-derived Stalk peptides, the key challenge and opportunity lie in expanding this research to a wider array of cell types.
Given the diverse expression and function of the aGPCR family, it is highly probable that this compound signaling will exhibit significant cell-type specificity. Future research should focus on:
-
Comparative studies in physiologically relevant cell lines, such as kidney-derived cells, neurons, and immune cells.
-
Elucidating the downstream signaling pathways in these different cell types to understand the functional consequences of this compound activation.
-
Developing cell-type-specific this compound agonists for potential therapeutic applications, from treating polycystic kidney disease to modulating immune responses or neuronal function.
This guide serves as a foundational resource for researchers entering this exciting field, providing the necessary data, pathway diagrams, and protocols to build upon existing knowledge and explore the comparative biology of this compound signaling.
References
- 1. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 4. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 5. researchgate.net [researchgate.net]
- 6. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 7. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 8. Tethered Agonism: A Common Activation Mechanism of Adhesion GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Tethered Agonist within the Ectodomain Activates the Adhesion G Protein-coupled Receptors GPR126 and GPR133 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adhesion G protein-coupled receptors: structure, signaling, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Heterogeneity of tethered agonist signaling in adhesion G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polycystin: new aspects of structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Silico Predictions of Stalk Peptide-Receptor Interactions with Experimental Data
A Comparative Guide for Researchers and Drug Development Professionals
The computational prediction of peptide-receptor interactions has emerged as a powerful tool in drug discovery and molecular biology, offering a rapid and cost-effective method to screen vast libraries of potential therapeutic peptides. However, the journey from a promising in silico model to a validated biological interaction is paved with rigorous experimental validation. This guide provides a comprehensive comparison of in silico predictions with experimental data for Stalk peptide-receptor interactions, focusing on the Polycystin-1 (PC1) receptor as a case study. We delve into the methodologies of key experiments, present quantitative data in a clear, comparative format, and visualize the intricate signaling pathways and experimental workflows.
Unveiling the Interaction: From Prediction to Proof
The central challenge in peptide-based drug development lies in accurately predicting how a peptide will bind to its target receptor and elicit a biological response. Computational methods, such as molecular dynamics simulations, provide valuable insights into these interactions at an atomic level. Yet, these predictions must be substantiated by experimental evidence to confirm their biological relevance.
A recent study on the activation of Polycystin-1 (PC1), a receptor implicated in autosomal dominant polycystic kidney disease (ADPKD), serves as an excellent example. Researchers utilized a novel in silico technique, Peptide Gaussian accelerated molecular dynamics (Pep-GaMD), to predict the binding of synthetic peptides derived from the PC1 stalk region to a stalkless PC1 C-terminal fragment (CTF).[1][2][3][4] These predictions were then systematically validated through a series of in vitro experiments.
Quantitative Comparison of In Silico Predictions and Experimental Validation
The following table summarizes the key findings from the study, comparing the predicted binding and activity of different Stalk-derived peptides with their experimentally determined efficacy in activating PC1 signaling.
| Peptide | In Silico Prediction Summary | Experimental Validation: Fold NFAT-luc Reporter Activation (relative to control)[2][5] |
| p9 | Showed binding to the TOP domain of the stalkless PC1 CTF in Pep-GaMD simulations.[2][3][4] | ~2.5-fold activation[2][5] |
| p17 | Exhibited multiple binding conformations, including an "intermediate" state, and induced close interactions between the TOP domain and putative pore loop.[1][2][3][4] | ~3.0-fold activation[2][5] |
| p21 | Demonstrated a stable "Bound" state, occupying a similar binding region as the native stalk.[2][5] | ~2.0-fold activation (irrespective of ectopic CTFΔst expression)[6] |
| Stalkless CTF (Control) | Served as the baseline for simulations, representing the inactive state.[2][5] | 1.0 (baseline)[2][5] |
Delving into the "How": Detailed Experimental Protocols
The validation of the in silico predictions relied on a series of well-established experimental techniques. Here, we outline the methodologies for the key experiments performed.
Cell Culture and Transfection
Human embryonic kidney 293T (HEK293T) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For the signaling assays, cells were transiently transfected with expression constructs for the stalkless PC1 CTF (CTFΔst) and an NFAT-luciferase (NFAT-luc) reporter plasmid using a suitable transfection reagent. An empty vector was used as a negative control.[2][5]
NFAT-Luciferase Reporter Assay
This functional assay measures the activation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a downstream effector of PC1 activation.
-
Cell Seeding: Transfected HEK293T cells were seeded into 96-well plates.
-
Peptide Treatment: After 24 hours, the cells were treated with varying concentrations of the synthetic Stalk-derived peptides (p9, p17, p21).
-
Lysis and Luciferase Measurement: Following another 24-hour incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.
-
Data Analysis: The fold activation was calculated by normalizing the luciferase readings of peptide-treated cells to those of untreated cells expressing the CTFΔst construct.[2][5]
Co-Immunoprecipitation (co-IP)
Co-immunoprecipitation is a widely used technique to study protein-protein interactions.[7] While not explicitly detailed for this specific peptide-receptor interaction in the provided results, it represents a gold-standard method for validating such findings.[7]
-
Cell Lysis: Cells expressing the target receptor are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the receptor of interest is added to the cell lysate and incubated to form an antibody-receptor complex.
-
Complex Pull-down: Protein A/G beads are added to bind to the antibody, allowing the entire complex (antibody, receptor, and any interacting peptides/proteins) to be precipitated.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and are typically analyzed by Western blotting using an antibody against the suspected interacting peptide or protein.[8]
Visualizing the Molecular Dialogue
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway and a general experimental workflow for validating peptide-receptor interactions.
Caption: Proposed signaling pathway of PC1 activation by a this compound agonist.
Caption: General experimental workflow for validating in silico predictions.
Conclusion
The convergence of in silico predictions and experimental validation provides a robust framework for understanding and manipulating peptide-receptor interactions. The case of Stalk-derived peptides and the Polycystin-1 receptor highlights the power of this integrated approach. While computational methods can effectively identify promising candidates, experimental validation through functional and binding assays remains indispensable for confirming their biological activity. This guide underscores the importance of a multi-faceted approach, combining computational screening with rigorous experimental verification, to accelerate the discovery and development of novel peptide-based therapeutics.
References
- 1. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 2. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 7. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Stalk Peptide-Induced GPCR Signaling: A Comparative Analysis with Classical Agonists
A Detailed Examination of a Novel Tethered Agonist's Performance Against Well-Characterized GPCR Modulators
For researchers and professionals in drug development, understanding the nuances of G-protein coupled receptor (GPCR) activation is paramount. The recent discovery of Stalk peptides as tethered agonists for the atypical GPCR, Polycystin-1 (PC1), has unveiled a novel mechanism of receptor activation. This guide provides a comparative analysis of Stalk peptide-induced signaling with the well-characterized signaling pathways of three classical GPCR agonists: Isoproterenol, DAMGO, and Angiotensin II. This objective comparison, supported by experimental data, aims to contextualize the unique properties of this compound signaling for future research and therapeutic development.
Quantitative Comparison of Agonist-Induced Signaling
The following table summarizes the quantitative data for the selected GPCR agonists. It is important to note that while Stalk peptides have been shown to induce robust signaling, detailed dose-response studies providing specific EC50 and Emax values for NFAT activation are not yet readily available in the public domain. The activity of Stalk peptides p9, p17, and p21 is therefore described qualitatively based on existing literature, which indicates they exhibit the highest agonist activity among the tested this compound variants.[1][2][3][4][5]
| Agonist | Receptor | Signaling Pathway Measured | Cell Type | EC50 | Emax (% of control) | Reference |
| This compound (p9, p17, p21) | Polycystin-1 (PC1) | NFAT Reporter Activation | HEK293T | Not Reported | Significant Activation | [1][2][3][4][5] |
| Isoproterenol | β-Adrenergic Receptor | cAMP Accumulation | CHO | ~5 nM | 100% | |
| DAMGO | µ-Opioid Receptor | β-Arrestin 2 Recruitment | CHO | ~30 nM | 100% | |
| Angiotensin II | AT1 Receptor | IP1 Accumulation | HEK293 | ~1 nM | 100% |
Signaling Pathways and Experimental Workflows
To visually compare the signaling cascades initiated by these diverse agonists, the following diagrams, generated using the DOT language, illustrate the key molecular events.
This compound Signaling Pathway
Isoproterenol Signaling Pathway
References
- 1. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 2. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
Investigating the promiscuity of Stalk peptides across aGPCR subfamilies
An Investigative Guide to the Promiscuity of Stalk Peptides Across Adhesion GPCR Subfamilies
Introduction
Adhesion G protein-coupled receptors (aGPCRs) represent a unique class of receptors characterized by their large extracellular regions and a conserved GPCR Autoproteolysis-Inducing (GAIN) domain.[1] A key feature of many aGPCRs is their activation mechanism, which involves a tethered agonist known as the "Stalk" or "Stachel" peptide.[2][3] This peptide, located at the N-terminus of the C-terminal fragment (CTF) following autoproteolysis at the GAIN domain, can intramolecularly bind to the seven-transmembrane (7TM) domain to initiate signaling.[4][5]
Recent studies have revealed that synthetic peptides derived from these Stalk sequences can act as exogenous agonists.[3] More significantly, these peptides exhibit considerable promiscuity, activating not only their cognate receptors but also other aGPCRs, even those belonging to different subfamilies.[2] This cross-reactivity suggests a closer pharmacological relationship between aGPCRs than previously understood and has significant implications for both basic research and therapeutic development.[2] This guide provides a comparative analysis of Stalk peptide promiscuity, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound Promiscuity
The following table summarizes experimental findings on the cross-reactivity of Stalk-derived peptides with various aGPCRs. The data highlights that activation is often dependent on the specific signaling pathway being measured.
| This compound Origin (Subfamily) | Target Receptor (Subfamily) | Signaling Pathway Activated | Assay Type | Outcome |
| pGPR110 (VI) | GPR110 (ADGRF1) | Gs | cAMP Assay | Activation |
| pGPR110 (VI) | GPR110 (ADGRF1) | Gq | IP1 Assay | Activation |
| pGPR110 (VI) | GPR64 (ADGRG2) (VIII) | Gq | IP1 Assay | Activation[2] |
| pGPR110 (VI) | GPR126 (ADGRG6) (VIII) | Gq | IP1 Assay | Activation[2] |
| pGPR116 (VI) | GPR116 (ADGRF5) | Gq | IP1 Assay | Activation[2] |
| pGPR116 (VI) | GPR115 | Gq | IP1 Assay | Activation[2] |
| pGPR115 | GPR110 (ADGRF1) (VI) | Gq | IP1 Assay | Activation[2] |
| GPR110 CTF * | GPR110 (ADGRF1) | Gq, Gs, Gi, G12/13 | NFAT-RE, CRE, SRE, SRF-RE | Robust self-activation[1] |
Note: The C-terminal fragment (CTF) of GPR110 demonstrates robust self-activation mediated by its own tethered this compound across all major G-protein signaling pathways.[1]
Signaling and Activation Mechanisms
The activation of aGPCRs by Stalk peptides is a multi-step process that can be initiated by the dissociation of the N-terminal fragment (NTF). This exposes the tethered this compound, allowing it to bind within the 7TM domain and trigger G-protein coupling. Exogenously applied synthetic Stalk peptides can mimic this process.
References
- 1. Structural basis of adhesion GPCR GPR110 activation by this compound and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Adhesion G Protein-coupled Receptors: AGONIST SPECIFICITY OF STACHEL SEQUENCE-DERIVED PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stachel-mediated activation of adhesion G protein-coupled receptors: insights from cryo-EM studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tethered peptide activation mechanism of adhesion GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of adhesion G protein–coupled receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of different Stalk peptide delivery methods in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of potential in vivo delivery methods for Stalk peptides, a promising class of therapeutic molecules primarily investigated for their role as agonists of Polycystin-1 (PC1) signaling. Deficiencies in PC1 function are linked to Autosomal Dominant Polycystic Kidney Disease (ADPKD), highlighting the therapeutic potential of Stalk peptides. While in vitro studies have demonstrated the ability of synthetic Stalk-derived peptides to activate PC1 signaling pathways, comprehensive in vivo comparative data on their delivery is not yet available. This guide, therefore, synthesizes information from in vitro Stalk peptide research and the broader field of in vivo peptide delivery to offer a forward-looking comparison of potential administration strategies.
Stalk Peptides and the Polycystin-1 Signaling Pathway
Stalk peptides are derived from the N-terminal region of the PC1 C-terminal fragment. In vitro studies have shown that synthetic versions of these peptides, such as p9, p17, and p21, can act as soluble agonists, activating the PC1 signaling cascade. This activation is particularly relevant for rescuing function in certain ADPKD-associated mutations. The binding of a this compound agonist to the TOP domain of PC1 is believed to initiate a conformational change that leads to the activation of downstream signaling pathways, including the NFAT (Nuclear Factor of Activated T-cells) pathway.[1]
The activation of the NFAT pathway by Stalk peptides involves a cascade of intracellular events. Upon agonist binding to PC1, an increase in intracellular calcium concentration is thought to occur, leading to the activation of the phosphatase calcineurin.[2][3] Calcineurin then dephosphorylates cytoplasmic NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it can modulate the expression of target genes.[2][3][4][5]
Side-by-Side Comparison of Potential In Vivo Delivery Methods
The choice of an in vivo delivery method for Stalk peptides will be critical for their therapeutic success. The ideal method should ensure peptide stability, facilitate delivery to the target tissue (e.g., kidney), and maintain a therapeutic concentration over a desired period. The following tables provide a qualitative comparison of potential delivery strategies.
Table 1: Comparison of Direct Injection Methods
| Feature | Intravenous (IV) Injection | Subcutaneous (SC) Injection | Intraperitoneal (IP) Injection |
| Bioavailability | 100% (immediate)[6][7] | Lower and more variable than IV[8][9] | High, but slower absorption than IV[6] |
| Peak Concentration (Cmax) | High and rapid[7] | Lower and delayed | Variable, depends on absorption |
| Dosing Frequency | Potentially frequent due to rapid clearance | Less frequent, potential for sustained release | Intermediate |
| Ease of Administration | Requires technical skill | Relatively easy, suitable for self-administration | Requires some training |
| Potential for Local Reactions | Low | Higher risk of local irritation at injection site | Risk of organ puncture if not performed correctly[6] |
| Suitability for Stalk Peptides | Useful for initial efficacy and pharmacokinetic studies. | A practical option for chronic administration if a sustained release formulation is not used. | Commonly used in preclinical animal studies for systemic delivery. |
Table 2: Comparison of Advanced Delivery Systems
| Delivery System | Description | Potential Advantages for Stalk Peptides | Potential Challenges |
| Nanoparticles | Encapsulation of peptides within nano-sized carriers (e.g., polymeric nanoparticles).[10][11] | Protects peptides from enzymatic degradation, can be surface-modified for targeted delivery, and allows for controlled release.[10][11][12] | Potential for immunogenicity, clearance by the reticuloendothelial system, and challenges in manufacturing and scale-up.[13] |
| Liposomes | Vesicles composed of lipid bilayers that can encapsulate hydrophilic or lipophilic peptides.[10] | Biocompatible, can protect peptides from degradation, and can be formulated for targeted delivery.[10][14][15] | Potential for instability, leakage of encapsulated peptide, and clearance by the liver.[15] |
| Hydrogels | Three-dimensional polymer networks that can encapsulate peptides for sustained release.[16][17][18] | Provide sustained and localized delivery, can be injectable, and are often biocompatible.[19][16][17][18] | Potential for initial burst release, and challenges in controlling the degradation rate and release kinetics.[19] |
| Cell-Penetrating Peptides (CPPs) | Short peptides that can facilitate the cellular uptake of cargo molecules. Stalk peptides could be conjugated to CPPs.[20][21][22][23] | Enhances intracellular delivery of the this compound to its target.[20][21][24] | Lack of target cell specificity can lead to widespread distribution and potential off-target effects.[23] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible in vivo evaluation of this compound delivery methods. Below are generalized protocols for in vivo administration and a key in vitro assay used to characterize this compound activity.
In Vivo Administration Protocol: Systemic Delivery in a Mouse Model
This protocol describes a general procedure for the systemic administration of a this compound formulation in a mouse model of ADPKD.
1. Peptide Formulation:
-
Dissolve the synthesized this compound in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline, PBS).
-
For advanced delivery systems (nanoparticles, liposomes, hydrogels), follow the specific formulation protocol to encapsulate or conjugate the peptide.
-
Determine the final concentration of the peptide in the formulation.
2. Animal Model:
-
Utilize a relevant mouse model of ADPKD.
-
House the animals in a controlled environment with ad libitum access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
3. Administration:
-
Intravenous (IV) Injection:
-
Subcutaneous (SC) Injection:
- Grasp the loose skin between the shoulder blades to form a "tent".
- Insert a 25-27 gauge needle at the base of the tented skin and inject the peptide solution.[6]
-
Intraperitoneal (IP) Injection:
- Position the mouse to expose the abdomen.
- Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline.[6]
4. Monitoring and Analysis:
-
Monitor the animals for any adverse reactions.
-
At predetermined time points, collect blood samples for pharmacokinetic analysis (measuring peptide concentration over time).
-
At the end of the study, euthanize the animals and collect tissues (kidney, liver, spleen, etc.) for biodistribution studies and to assess therapeutic efficacy (e.g., reduction in cyst formation).
In Vitro Assay Protocol: NFAT-Luciferase Reporter Assay
This assay is used to quantify the ability of Stalk peptides to activate the PC1 signaling pathway.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with an expression vector for a stalkless PC1 mutant and a luciferase reporter plasmid under the control of an NFAT-responsive promoter.
2. Peptide Treatment:
-
After transfection, treat the cells with varying concentrations of the synthetic Stalk peptides (e.g., p9, p17, p21).
-
Include appropriate controls, such as a vehicle-only control and a positive control for NFAT activation.
3. Luciferase Assay:
-
After a defined incubation period (e.g., 24 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
4. Data Analysis:
-
Calculate the fold activation of the NFAT reporter for each peptide concentration relative to the vehicle control.
-
Plot the dose-response curves to determine the potency (EC50) of each this compound.
Conclusion
The development of effective in vivo delivery methods is a critical next step in translating the therapeutic potential of Stalk peptides into clinical applications for diseases like ADPKD. While direct comparative in vivo data is currently lacking, this guide provides a framework for researchers to consider the various available strategies. Direct injection methods are suitable for initial preclinical studies, while advanced delivery systems such as nanoparticles, liposomes, and hydrogels offer the potential for improved stability, targeted delivery, and sustained release, which will likely be necessary for chronic therapeutic administration. Further research is needed to experimentally evaluate these delivery methods for Stalk peptides to determine the optimal approach for clinical development.
References
- 1. Polycystin-1 Cleavage and the Regulation of Transcriptional Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Bioavailability of intravenous versus subcutaneous administration of the dual GC-A and GC-B designer natriuretic peptide cenderitide in healthy canines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and opportunities for the subcutaneous delivery of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polarispeptides.com [polarispeptides.com]
- 11. Peptide-Based Nanoparticle for Ex Vivo and In Vivo Dug Delivery - ProQuest [proquest.com]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide-Mediated Liposomal Drug Delivery System Targeting Tumor Blood Vessels in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Injectable peptide-based hydrogel formulations for the [orgc.research.vub.be]
- 17. Peptide-based hydrogels as a drug delivery platform | VUB [vubtechtransfer.be]
- 18. Peptide hydrogels as slow-release formulations of protein therapeutics: case study of asparaginase-loaded hydrogels - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00138B [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent in vivo advances in cell-penetrating peptide-assisted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
Validating Stalk Peptide-Mediated Phenotypes: A Comparison of Genetic Rescue and Alternative Approaches
For researchers, scientists, and drug development professionals, rigorously validating the function of therapeutic peptides is a critical step in the development pipeline. Stalk peptides, derived from the tethered agonist of Polycystin-1 (PC1), represent a promising class of modulators for treating conditions like Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2][3][4] This guide provides a comparative overview of experimental methods used to validate the phenotypes mediated by these peptides, with a primary focus on genetic rescue experiments.
The core principle behind validating Stalk peptide function lies in demonstrating their ability to act as soluble agonists, specifically by reactivating signaling in a deficient receptor.[1][2] The primary model discussed is the reactivation of a "stalkless" C-terminal fragment (CTF) of the PC1 protein, a mutant that is otherwise unable to signal.[3][4]
Comparison of Validation Methodologies
The validation of this compound activity can be approached through several complementary techniques. The primary method, a genetic rescue experiment, provides direct functional evidence, while computational and biochemical methods offer mechanistic insights and alternative forms of validation.
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Genetic Rescue Assay | Exogenous application of synthetic Stalk peptides to cells expressing a signaling-deficient, stalkless PC1 mutant (CTFΔst). | Quantitative measurement of restored signaling activity (e.g., NFAT promoter-driven luciferase reporter assay). | Direct evidence of functional rescue; high specificity; quantitative and reproducible. | Relies on an engineered cellular model; may not fully replicate endogenous context. |
| Computational Simulation (Pep-GaMD) | Gaussian accelerated Molecular Dynamics simulations to model the binding of Stalk peptides to the target protein (stalkless PC1 CTF). | Predicted binding conformations, identification of specific binding regions, and elucidation of molecular interactions.[1][5] | Provides deep mechanistic insight into binding dynamics; cost-effective; predictive power for designing new peptides.[1][5] | In silico method that requires experimental validation; computationally intensive. |
| Biochemical Binding Assays | In vitro assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to measure the direct binding affinity of the peptide to the purified receptor protein. | Binding affinity constants (KD), association/dissociation rates. | Quantitative measure of direct physical interaction; does not require a cellular system. | Lacks the biological context of a living cell; does not confirm functional activity (signaling). |
Experimental Data: Genetic Rescue of PC1 Signaling
The central experiment validating this compound function involves rescuing the activity of a stalkless PC1 mutant (mCTFΔst). In this setup, the mutant receptor by itself shows minimal signaling activity compared to the wild-type (mCTF). However, the addition of synthetic Stalk peptides restores this activity in a dose-dependent manner. The data below summarizes the reactivation of a stalkless PC1 mutant by various synthetic Stalk peptides, as measured by a Nuclear Factor of Activated T-cells (NFAT) luciferase reporter assay.
| Construct / Treatment | Description | Relative NFAT Reporter Activity (Fold Change vs. Empty Vector) |
| Empty Vector (ev) | Negative control, cells transfected with an empty plasmid. | 1.0 (Baseline) |
| mCTF | Wild-type mouse PC1 C-terminal fragment. | ~6.5 |
| mCTFΔst | Stalkless mouse PC1 CTF mutant (signaling deficient). | ~1.2 |
| mCTFΔst + p9 peptide | Stalkless mutant treated with a 9-residue this compound. | ~4.8 |
| mCTFΔst + p17 peptide | Stalkless mutant treated with a 17-residue this compound. | ~6.2 |
| mCTFΔst + p21 peptide | Stalkless mutant treated with a 21-residue this compound. | ~5.5 |
Data are representative values synthesized from findings reported in Pawnikar et al., 2024.[1][3]
The results clearly demonstrate that synthetic peptides derived from the Stalk sequence (p9, p17, p21) can functionally substitute for the tethered agonist, rescuing the signaling phenotype of the stalkless mutant.[1][3]
Visualizing the Validation Workflow and Signaling Pathway
To understand the experimental logic and the underlying molecular mechanism, the following diagrams illustrate the genetic rescue workflow and the proposed signaling pathway.
References
- 1. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of polycystin-1 signaling by binding of stalk-derived peptide agonists | eLife [elifesciences.org]
- 3. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 4. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Structural Analysis of Stalk Peptide-aGPCR Complexes: Unraveling the Mechanisms of a Tethered Agonist
A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural and functional nuances of Stalk peptide-activated adhesion G protein-coupled receptors (aGPCRs). This guide provides a comparative analysis of recently determined complex structures, supported by quantitative data and detailed experimental protocols.
Adhesion G protein-coupled receptors (aGPCRs) represent a large and enigmatic family of seven-transmembrane receptors characterized by their extensive extracellular regions and a unique activation mechanism involving a tethered agonist known as the "Stalk" or "Stachel" peptide.[1] Recent advancements in cryo-electron microscopy (cryo-EM) have yielded a wealth of high-resolution structures of this compound-aGPCR complexes, offering unprecedented insights into their activation, signaling, and G protein selectivity.[2][3] This guide provides a comparative structural analysis of key aGPCR-Stalk peptide complexes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
Comparative Analysis of this compound-aGPCR Complexes
The activation of many aGPCRs is initiated by the revealing of a cryptic this compound, which then binds to the receptor's seven-transmembrane (7TM) domain, inducing a conformational change that facilitates G protein coupling and downstream signaling.[4][5] Structural studies of several aGPCRs, including GPR110 (ADGRF1), ADGRL3, CD97, and GPR56, in complex with various G proteins have elucidated both conserved and unique features of this activation mechanism.[2][3][6][7]
A key conserved feature is the insertion of the this compound into a hydrophobic pocket within the 7TM bundle.[3] This interaction is primarily driven by hydrophobic and aromatic residues within both the this compound and the receptor's binding pocket.[3] For instance, cryo-EM structures of GPR110 reveal that the this compound adopts a helical conformation and deeply inserts into the receptor core.[3] Similarly, the structure of CD97 in complex with G proteins shows the this compound adopting a "U" shape conformation within the orthosteric pocket.[6]
Despite these similarities, there are notable differences in the specific residues involved in the interaction, the conformation of the bound this compound, and the subsequent G protein coupling selectivity. For example, while GPR110 has been shown to couple to a broad range of G proteins including Gq, Gs, Gi, G12, and G13, other aGPCRs exhibit more restricted coupling profiles.[3][8] The structural basis for this selectivity is beginning to be understood through detailed analysis of the receptor-G protein interfaces.[8]
Quantitative Data Summary
The following table summarizes key quantitative data from structural and functional studies of selected this compound-aGPCR complexes. This data provides a basis for comparing the activation and signaling properties of these receptors.
| aGPCR | G Protein Coupled | Cryo-EM Resolution (Å) | Ligand/Agonist | EC50 Value | Citation(s) |
| GPR110 (ADGRF1) | Gq, Gs, Gi, G12, G13 | 2.8 - 3.2 | This compound | - | [3][8] |
| ADGRL3 | Gq, Gs, Gi, G12 | 2.7 - 3.1 | This compound | - | [2] |
| ADGRL3 | G12/13 | - | LK30 (synthetic binder) | 42 nM | [9] |
| CD97 | G13, Gq, Gs | 2.8 - 3.1 | This compound | - | [1][6] |
| GPR56 | G13 | 3.1 | This compound | - | [7] |
Note: EC50 values for direct this compound activation are often not reported in initial structural papers, as the activation is constitutive in the truncated constructs used for structural determination. The EC50 value for ADGRL3 is for a synthetic binder that modulates receptor activity.
Experimental Protocols
The structural and functional characterization of this compound-aGPCR complexes involves a multi-step workflow, from protein expression to functional assays. Below are detailed methodologies for key experiments.
Construct Design, Expression, and Purification of aGPCR-G Protein Complexes
-
Construct Design: For structural studies, the N-terminal fragment (NTF) of the aGPCR is typically removed to expose the this compound, creating a constitutively active C-terminal fragment (CTF). The aGPCR-CTF is often co-expressed with the heterotrimeric G protein (α, β, and γ subunits) and a stabilizing nanobody or antibody fragment.[10]
-
Expression System: The most common expression systems for GPCRs are insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five cells) using the baculovirus expression system, or mammalian cells (e.g., HEK293).[4][11]
-
Purification:
-
Membrane Preparation and Solubilization: Cells expressing the complex are harvested, and cell membranes are prepared by ultracentrifugation. The membrane-embedded complexes are then solubilized using detergents such as dodecyl-β-D-maltoside (DDM) supplemented with cholesteryl hemisuccinate (CHS).
-
Affinity Chromatography: The solubilized complex is first purified using an affinity tag (e.g., His-tag or FLAG-tag) engineered onto one of the components.
-
Size-Exclusion Chromatography (SEC): The eluate from the affinity column is further purified by SEC to separate the properly assembled complex from aggregates and contaminants.[12]
-
Cryo-Electron Microscopy (Cryo-EM)
-
Grid Preparation: The purified aGPCR-G protein complex is applied to glow-discharged cryo-EM grids, which are then plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice.[13]
-
Data Acquisition: Automated data collection is performed on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.[13]
-
Image Processing: The collected movie frames are motion-corrected and aligned. Individual particle images are picked, and 2D classification is performed to remove junk particles. 3D classification and refinement are then used to reconstruct the high-resolution 3D density map of the complex.[14]
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined using software such as Coot and Phenix.[13]
Functional Assays
This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon activation of Gs-coupled receptors or inhibited upon activation of Gi-coupled receptors.[6]
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with the aGPCR construct of interest.
-
Agonist Stimulation: The transfected cells are stimulated with a synthetic this compound or other ligands. For Gi-coupled receptors, cells are co-stimulated with forskolin (B1673556) to induce a baseline level of cAMP.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercial cAMP assay kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA-based).[15]
-
Data Analysis: The dose-response curves are plotted to determine the EC50 values of the agonists.[2]
BRET is a powerful technique to monitor protein-protein interactions in live cells, including the coupling of aGPCRs to G proteins.[16]
-
Construct Preparation: The aGPCR is fused to a Renilla luciferase (RLuc) donor, and the G protein subunits (e.g., Gα, Gβ, or Gγ) are fused to a fluorescent acceptor protein (e.g., YFP or GFP).[17]
-
Cell Culture and Co-transfection: Cells are co-transfected with the BRET donor- and acceptor-tagged constructs.
-
BRET Measurement: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cells. Upon agonist stimulation, if the aGPCR and G protein interact, the energy from the luciferase is transferred to the fluorescent acceptor, resulting in light emission at the acceptor's wavelength. The BRET signal is calculated as the ratio of the acceptor emission to the donor emission.[18]
-
Data Analysis: Dose-response curves of agonist-induced BRET signal changes are generated to determine the potency (EC50) of G protein activation.[17]
Visualizing the Molecular Mechanisms
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Generalized signaling pathway of this compound-mediated aGPCR activation.
Caption: Experimental workflow for structural and functional analysis of aGPCR complexes.
Caption: Key structural differences in the this compound binding pockets of selected aGPCRs.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. G-protein-coupled receptor expression and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-Protein-Coupled Receptor Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Activation of Polycystin-1 Signaling by Binding of Stalk-derived Peptide Agonists [elifesciences.org]
- 8. CryoEM structures of adhesion in GPCR CD97: Filling in some of the gaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 10. The quest for high-resolution G protein-coupled receptor–G protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Large-scale production and protein engineering of G protein-coupled receptors for structural studies [frontiersin.org]
- 12. Purification of Stabilized GPCRs for Structural and Biophysical Analyses | Springer Nature Experiments [experiments.springernature.com]
- 13. Time-resolved cryo-EM of G protein activation by a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure determination of GPCRs: cryo-EM compared with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchmgt.monash.edu [researchmgt.monash.edu]
- 17. Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization | PLOS One [journals.plos.org]
- 18. Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Synthetic Peptides
The responsible management and disposal of synthetic peptides are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. While toxicological data for many research-grade peptides are limited, they must be treated as potentially hazardous substances.[1] This guide provides comprehensive, step-by-step procedures for the proper disposal of synthetic peptides, ensuring the safety of laboratory personnel and adherence to institutional and regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle all peptide materials with appropriate safety measures. The chemical, physical, and toxicological properties of many synthetic peptides have not been thoroughly investigated.[2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile).[4] Immediately change gloves if they become contaminated.[4]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[4]
-
Lab Coat: A lab coat or protective gown should always be worn over standard clothing.[4]
-
Respiratory Protection: When handling lyophilized peptide powders, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[4]
Handling and Storage:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for the specific peptide before use.[4] This document contains critical information on hazards, handling, and stability.[4]
-
Designated Area: Confine all peptide handling to a designated and clean laboratory area.[4][5]
-
Storage: Store lyophilized peptides at -20°C or colder, away from bright light.[6][7] Allow vials to equilibrate to room temperature before opening to prevent moisture contamination.[3][6]
Step-by-Step Disposal Procedures
The primary principle for the disposal of any chemical, including synthetic peptides, is to adhere to local, state, and federal regulations.[8] Never dispose of peptides in the regular trash or down the sanitary sewer unless explicitly authorized.[4][8]
Step 1: Waste Segregation and Collection
Proper segregation of waste at the source is crucial for safe and compliant disposal.
-
Liquid Waste:
-
Collect all solutions containing peptides, including unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware, in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1]
-
-
Solid Waste:
Step 2: Labeling of Waste Containers
Accurate and clear labeling is a critical regulatory requirement for managing hazardous waste.[9]
-
Each waste container must be clearly labeled with the words "Hazardous Waste".[1][9]
-
The label should also include:
Step 3: Inactivation/Decontamination (Recommended)
While not always mandatory, inactivating the peptide's biological activity before disposal is a highly recommended safety measure.[1] The choice of method depends on the peptide's form (liquid or solid) and available resources.
-
Chemical Inactivation (for liquid and solid waste):
-
This method is suitable for both liquid and solid waste.[8] Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can effectively degrade peptides.[8]
-
Procedure for Liquid Waste: In a chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite.[1] Allow the mixture to react for a minimum of 30-60 minutes.[1][8]
-
Procedure for Solid Waste: Immerse the contaminated solid waste in a 10% bleach solution for at least 30 minutes.[8] After decontamination, decant the bleach solution and manage it as liquid hazardous waste.[8]
-
-
Autoclaving (Heat Inactivation):
-
This method can be used as a secondary decontamination step or for the final treatment of waste that has already been chemically inactivated.[8]
-
Procedure: Place the waste in an autoclave-safe bag or container. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup.[8] Add a small amount of water to solid waste to facilitate steam penetration.[8] Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.[8]
-
Step 4: Storage and Final Disposal
-
Storage: Keep all sealed and labeled hazardous waste containers in a designated satellite accumulation area until collection.[1][9]
-
Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for the scheduled pickup and compliant disposal of the hazardous waste through a licensed contractor.[4]
Quantitative Data for Inactivation Protocols
| Inactivation Method | Reagent/Condition | Final Concentration/ Setting | Minimum Contact Time | Applicable Waste Type | Reference |
| Chemical Inactivation | 10% Bleach Solution | 0.5-1.0% Sodium Hypochlorite | 30-60 minutes | Liquid and Solid | [1][8] |
| Chemical Inactivation | 1 M Sodium Hydroxide (NaOH) | 1 M | 30-60 minutes | Liquid | [1] |
| Heat Inactivation | Autoclave | 121°C and 15 psi | 30-60 minutes | Liquid and Solid | [8] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid Peptide Waste:
-
Preparation: Working in a certified chemical fume hood, ensure you are wearing the appropriate PPE (lab coat, gloves, and safety goggles).
-
Measurement: Measure the volume of the liquid peptide waste to be inactivated.
-
Reagent Addition: Slowly add a 10% bleach solution to the waste to achieve a final bleach-to-waste ratio of at least 1:10, resulting in a final sodium hypochlorite concentration between 0.5-1.0%.[1][8]
-
Reaction: Gently mix the solution and allow it to stand for a minimum of 30-60 minutes to ensure complete inactivation.[1][8]
-
Neutralization (if required): After the inactivation period, neutralize the solution to a pH between 5.5 and 9.0 if required by your local wastewater or institutional regulations.[1]
-
Collection: Transfer the treated solution to a properly labeled hazardous waste container.[1]
Visualized Disposal Workflow
Caption: Logical workflow for the safe disposal of synthetic peptide waste.
References
- 1. benchchem.com [benchchem.com]
- 2. abcepta.com [abcepta.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. peptide24.store [peptide24.store]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
